molecular formula C9H10BrNO B1291745 7-Bromochroman-4-amine CAS No. 1016804-06-0

7-Bromochroman-4-amine

Cat. No.: B1291745
CAS No.: 1016804-06-0
M. Wt: 228.09 g/mol
InChI Key: XFJNBPPWJRERLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromochroman-4-amine is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJNBPPWJRERLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640970
Record name 7-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016804-06-0
Record name 7-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromochroman-4-amine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromochroman-4-amine is a heterocyclic organic compound belonging to the chroman class of molecules. The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for this compound, alongside a discussion of the potential biological significance of this class of compounds. Due to the limited availability of direct experimental data for this specific molecule, information from closely related analogues and established synthetic methodologies is presented to provide a thorough resource for research and development.

Chemical Structure and Properties

This compound possesses a bicyclic structure consisting of a dihydropyran ring fused to a benzene ring, with a bromine atom substituted at the 7-position and an amine group at the 4-position.

Table 1: Chemical Properties of this compound

PropertyValueSource
IUPAC Name 7-bromo-3,4-dihydro-2H-chromen-4-amineN/A
Synonyms 7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine[1]
CAS Number 1016804-06-0 (racemic)[1]
Molecular Formula C₉H₁₀BrNO[2]
Molecular Weight 228.09 g/mol [2]
SMILES NC1CCOC2=C1C=C(Br)C=C2N/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor ketone, 7-bromochroman-4-one, followed by its conversion to the amine via reductive amination.

Synthesis of 7-bromochroman-4-one

A common method for the synthesis of 7-bromochroman-4-one is the intramolecular Friedel-Crafts cyclization of 3-(3-bromophenoxy)propanoic acid.

Experimental Protocol:

  • Reaction Setup: A mixture of 3-(3-bromophenoxy)propanoic acid and a dehydrating agent/catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, is prepared in a suitable reaction vessel.

  • Reaction Conditions: The mixture is heated, typically in the range of 80-120 °C, with stirring for a period of 1 to 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and quenched by pouring it onto ice water. The aqueous layer is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 7-bromochroman-4-one.

SynthesisWorkflow cluster_0 Step 1: Synthesis of 7-bromochroman-4-one cluster_1 Step 2: Reductive Amination 3-(3-bromophenoxy)propanoic acid 3-(3-bromophenoxy)propanoic acid 7-bromochroman-4-one 7-bromochroman-4-one 3-(3-bromophenoxy)propanoic acid->7-bromochroman-4-one Polyphosphoric Acid, Heat This compound This compound 7-bromochroman-4-one->this compound NH4OAc, NaBH3CN, MeOH

Caption: Synthetic workflow for this compound.
Reductive Amination of 7-bromochroman-4-one

The conversion of the ketone to the primary amine is achieved through reductive amination. While a specific protocol for 7-bromochroman-4-one is not detailed in the literature, a general procedure using sodium cyanoborohydride is widely applicable.[3]

Representative Experimental Protocol:

  • Reaction Setup: To a solution of 7-bromochroman-4-one in methanol, ammonium acetate is added, and the mixture is stirred at room temperature.

  • Reduction: Sodium cyanoborohydride is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for several hours to overnight, with progress monitored by TLC.

  • Work-up and Purification: The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure. The aqueous residue is made basic with an aqueous solution of sodium hydroxide and extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude amine can be purified by column chromatography on silica gel.

Biological Activity and Potential Signaling Pathways

While no specific biological activity has been reported for this compound, the chroman and chroman-4-amine scaffolds are present in numerous biologically active molecules.

  • Anticancer Activity: Various derivatives of chroman-4-one have been investigated as potential anticancer agents. For instance, some substituted chroman-4-ones have been identified as selective inhibitors of SIRT2, a class of enzymes implicated in cancer and neurodegenerative diseases.[2]

  • PD-1/PD-L1 Inhibition: Recently, chroman derivatives have been explored as small-molecule inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction, a key target in cancer immunotherapy.

  • Antimicrobial and Anti-inflammatory Activity: The chroman-4-one scaffold is also associated with antimicrobial and anti-inflammatory properties.[4]

Given the established activities of related compounds, this compound represents a valuable scaffold for further investigation in drug discovery programs targeting these pathways.

BiologicalScreening This compound This compound Primary Screening Primary Screening This compound->Primary Screening Anticancer Assays Anticancer Assays Primary Screening->Anticancer Assays e.g., SIRT2 Inhibition Immunomodulatory Assays Immunomodulatory Assays Primary Screening->Immunomodulatory Assays e.g., PD-L1 Binding Antimicrobial Assays Antimicrobial Assays Primary Screening->Antimicrobial Assays Hit Identification Hit Identification Anticancer Assays->Hit Identification Immunomodulatory Assays->Hit Identification Antimicrobial Assays->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization

Caption: Logical workflow for biological screening.

Conclusion

This compound is a readily accessible synthetic intermediate with potential for further elaboration in medicinal chemistry. While specific experimental data on its physicochemical properties and biological activities are currently limited in the public domain, the well-documented biological relevance of the chroman scaffold suggests that this compound and its derivatives are promising candidates for the development of novel therapeutic agents. This guide provides a foundational understanding of its structure, synthesis, and potential applications, intended to facilitate future research in this area.

References

(S)-7-bromochroman-4-amine CAS number and specifications

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1213134-75-8

Disclaimer: This document summarizes publicly available information on (S)-7-bromochroman-4-amine. Detailed experimental protocols and biological studies on this specific molecule are limited in peer-reviewed literature. The information provided herein is intended for research professionals and should be used as a reference guide.

Compound Specifications

(S)-7-bromochroman-4-amine is a chiral organic compound belonging to the chromane class. It is often available as a free base or as a hydrochloride salt. The specifications for both forms, as compiled from various chemical suppliers, are presented below.

Table 1: Specifications of (S)-7-bromochroman-4-amine and its Hydrochloride Salt

Property(S)-7-bromochroman-4-amine(S)-7-bromochroman-4-amine hydrochloride
CAS Number 1213134-75-8[1][2]2565794-06-9[3][4]
Molecular Formula C₉H₁₀BrNO[1]C₉H₁₁BrClNO[4]
Molecular Weight 228.09 g/mol [1]264.55 g/mol
Purity Typically ≥95%[3]Typically ≥95%[3]
Appearance Not specified (likely a solid)Solid[3]
Storage Inert atmosphere, room temperature[3]Inert atmosphere, room temperature[3]
MDL Number MFCD09256271[1]MFCD24435625

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from the commercially available 7-bromochroman-4-one.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Asymmetric Reductive Amination start 7-bromochroman-4-one (CAS: 18442-22-3) product (S)-7-bromochroman-4-amine start->product Ammonia source (e.g., NH₄OAc) Chiral catalyst/auxiliary Reducing agent (e.g., NaBH(OAc)₃)

Caption: Proposed synthetic workflow for (S)-7-bromochroman-4-amine.

General Experimental Protocol (Proposed)

This protocol is a generalized procedure for the asymmetric reductive amination of a ketone and has not been specifically validated for 7-bromochroman-4-one.[5][6][7] Researchers should conduct their own optimization.

Objective: To synthesize (S)-7-bromochroman-4-amine from 7-bromochroman-4-one via asymmetric reductive amination.

Materials:

  • 7-bromochroman-4-one (CAS: 18442-22-3)[8]

  • Ammonia source (e.g., ammonium acetate, ammonia in methanol)

  • Chiral catalyst or auxiliary (e.g., a chiral phosphoric acid or a chiral sulfinamide)

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), Hantzsch ester)[6][9]

  • Anhydrous solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), toluene)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • Imine Formation:

    • To a solution of 7-bromochroman-4-one in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the ammonia source and the chiral catalyst/auxiliary.

    • Stir the mixture at room temperature or with gentle heating to facilitate the formation of the chiral imine or enamine intermediate. The reaction progress can be monitored by techniques such as TLC or GC-MS.

  • Reduction:

    • Once the imine formation is deemed complete, cool the reaction mixture to a suitable temperature (e.g., 0 °C or room temperature).

    • Add the reducing agent portion-wise, monitoring the internal temperature.

    • Allow the reaction to stir until completion, as indicated by analytical monitoring.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a suitable aqueous solution (e.g., saturated sodium bicarbonate solution or water).

    • Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield (S)-7-bromochroman-4-amine.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to determine the enantiomeric excess.

Biological Activity and Potential Applications

There is no specific information in the reviewed literature regarding the biological activity or signaling pathways of (S)-7-bromochroman-4-amine. However, the broader class of chromane derivatives has been investigated for a wide range of therapeutic applications.

  • General Biological Activities of Chromanes: Chromane and its derivatives are known to exhibit various pharmacological properties, including antioxidant, antimicrobial, antitumor, and anti-inflammatory activities.[10]

  • Potential as CNS Agents: Chiral aminochromans have been explored as potential treatments for depression and anxiety, acting as selective 5HT₁A-agonists.[11]

  • Anticancer and Antioxidant Properties: Bromophenol derivatives, which share structural similarities, have been studied for their potential as antioxidant and anticancer agents.[12]

It is important to note that these activities are for the general class of compounds and have not been confirmed for (S)-7-bromochroman-4-amine specifically. This compound is primarily available as a research chemical, likely for use as a building block in the synthesis of more complex molecules in drug discovery and development. Due to the lack of specific biological data, a signaling pathway diagram cannot be provided at this time.

References

An In-Depth Technical Guide to the Synthesis of 7-Bromochroman-4-amine from 7-Bromochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 7-bromochroman-4-amine from its ketone precursor, 7-bromochroman-4-one. This document details the primary synthetic methodologies, offers detailed experimental protocols, and presents quantitative data to support researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. The chroman scaffold is a privileged structure found in a wide array of natural products and synthetic molecules with diverse pharmacological activities. The presence of a bromine atom at the 7-position and an amine group at the 4-position offers versatile handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide focuses on the direct conversion of 7-bromochroman-4-one to the corresponding primary amine, a critical transformation for the elaboration of this scaffold.

Synthetic Strategies

The conversion of a ketone to a primary amine can be achieved through several synthetic pathways. The most common and direct method is reductive amination . Alternative, though often less direct, routes include the formation and subsequent reduction of an oxime intermediate .

Reductive Amination

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds.[1] This one-pot reaction typically involves the in-situ formation of an imine from the ketone and an ammonia source, which is then reduced to the corresponding amine by a suitable reducing agent.

A variety of ammonia sources and reducing agents can be employed, each with its own advantages in terms of reactivity, selectivity, and handling. Common ammonia sources include ammonium acetate, ammonium chloride, or aqueous/gaseous ammonia. For the reduction of the intermediate imine, several hydride-based reducing agents are effective, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly well-suited due to their mild nature and selectivity for the iminium ion over the starting ketone.[1] Standard sodium borohydride (NaBH₄) can also be used, though it may require more careful control of reaction conditions to avoid premature reduction of the ketone.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound from 7-bromochroman-4-one.

Method 1: Reductive Amination using Ammonium Acetate and Sodium Cyanoborohydride

This protocol is adapted from established procedures for the reductive amination of ketones to primary amines.

Reaction Scheme:

G cluster_reagents start 7-Bromochroman-4-one product This compound start->product reagents NH₄OAc, NaBH₃CN Methanol/Dichloromethane

Figure 1: Reductive amination of 7-bromochroman-4-one.

Materials:

  • 7-Bromochroman-4-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 7-bromochroman-4-one (1.0 eq) in a mixture of methanol and dichloromethane, add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

  • Add sodium cyanoborohydride (2.0 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Dilute the residue with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Method 2: Two-Step Synthesis via an Oxime Intermediate

This method involves the conversion of the ketone to an oxime, which is then reduced to the primary amine.

Reaction Workflow:

G start 7-Bromochroman-4-one oxime 7-Bromochroman-4-one oxime start->oxime Hydroxylamine Hydrochloride, Base product This compound oxime->product Reduction (e.g., H₂/Pd-C, Zn/AcOH)

Figure 2: Two-step synthesis via an oxime intermediate.

Step 1: Synthesis of 7-Bromochroman-4-one oxime

Materials:

  • 7-Bromochroman-4-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate or pyridine

  • Ethanol

  • Water

Procedure:

  • Dissolve 7-bromochroman-4-one (1.0 eq) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in water.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 7-bromochroman-4-one oxime.

Step 2: Reduction of 7-Bromochroman-4-one oxime

Materials:

  • 7-Bromochroman-4-one oxime

  • Reducing agent (e.g., Zinc dust and acetic acid, or catalytic hydrogenation with H₂/Pd-C)

  • Appropriate solvent (e.g., Acetic acid, Ethanol)

Procedure (using Zn/AcOH):

  • Suspend 7-bromochroman-4-one oxime (1.0 eq) in acetic acid.

  • Cool the mixture in an ice bath and add zinc dust (5.0 eq) portion-wise.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture to remove excess zinc.

  • Neutralize the filtrate with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation

The following tables summarize the key reactants and expected outcomes for the synthesis of this compound.

Table 1: Reactants and Stoichiometry for Reductive Amination

Reactant Molecular Weight ( g/mol ) Equivalents
7-Bromochroman-4-one227.051.0
Ammonium Acetate77.0810.0
Sodium Cyanoborohydride62.842.0

Table 2: Product Characterization Data (Predicted)

Analysis Expected Observations
¹H NMR Aromatic protons (d, d, s), benzylic CH-NH₂ proton (t or m), CH₂ protons adjacent to oxygen (t), CH₂ protons at C3 (m).
¹³C NMR Aromatic carbons, benzylic CH-NH₂ carbon, carbons of the chroman ring.
Mass Spec (ESI-MS) [M+H]⁺ corresponding to C₉H₁₀BrNO.
IR Spectroscopy N-H stretching (primary amine), C-N stretching, aromatic C-H stretching, C-Br stretching.

Conclusion

The synthesis of this compound from 7-bromochroman-4-one is most efficiently achieved through one-pot reductive amination. The use of ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent provides a mild and selective method for this transformation. The two-step process involving an oxime intermediate offers an alternative route. This guide provides detailed protocols and a framework for the synthesis and characterization of this important building block, facilitating its application in drug discovery and development. Researchers should optimize the reaction conditions and purification methods for their specific needs to achieve the best results.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Bromochroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-Bromochroman-4-amine, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide synthesizes expected spectroscopic characteristics based on the known properties of its constituent functional groups and structurally related compounds. The methodologies for acquiring such data are also detailed.

Molecular Structure

This compound possesses a chroman core structure with a bromine atom substituted at the 7-position of the aromatic ring and an amine group at the 4-position of the dihydropyran ring.

Chemical Structure:

Spectroscopic Data

The following tables summarize the predicted and typical spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 7.3 - 7.0m3HAromatic Protons (H-5, H-6, H-8)
~ 4.2 - 4.0m2HO-CH₂ (H-2)
~ 3.8 - 3.6t1HCH-NH₂ (H-4)
~ 2.2 - 1.8m2HCH₂ (H-3)
~ 1.7 (broad s)s2HNH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~ 150 - 155C-O (Aromatic)
~ 130 - 135C-Br (Aromatic)
~ 115 - 130Aromatic CH
~ 110 - 115Aromatic C (quaternary)
~ 65 - 70O-CH₂ (C-2)
~ 45 - 50CH-NH₂ (C-4)
~ 30 - 35CH₂ (C-3)

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400 - 3250MediumN-H StretchPrimary Amine
3100 - 3000MediumC-H StretchAromatic
2950 - 2850MediumC-H StretchAliphatic
1650 - 1580MediumN-H BendPrimary Amine
1600 - 1450StrongC=C StretchAromatic Ring
1260 - 1200StrongC-O StretchAryl Ether
1070 - 1030MediumC-N StretchAliphatic Amine
~ 800StrongC-H BendAromatic (out-of-plane)
~ 600MediumC-Br StretchAryl Bromide

Table 4: Predicted Mass Spectrometry Data

m/z RatioInterpretation
228/230[M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes)
211/213Loss of NH₃
183/185Loss of C₂H₄O (retro-Diels-Alder fragmentation)
134Loss of Br

Experimental Protocols

The acquisition of the spectroscopic data presented above would typically follow these standard experimental procedures.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: The carbon spectrum is acquired with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width usually covers 0-220 ppm.

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

3.3 Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: An appropriate ionization technique is used. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS and typically produces the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity versus m/z.

Workflow and Data Analysis Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the data in structure elucidation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Raw Data cluster_analysis Data Analysis & Interpretation Sample This compound NMR NMR Spectrometer Sample->NMR IR FT-IR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS NMR_Data NMR Spectra (¹H, ¹³C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Analysis Structure Elucidation NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Structure_Elucidation_Logic cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Structure Proposed Structure (this compound) H_NMR ¹H NMR: Proton Environment & Connectivity Structure->H_NMR C_NMR ¹³C NMR: Carbon Skeleton Structure->C_NMR IR IR: Functional Groups (Amine, Ether, Aromatic) Structure->IR MS MS: Molecular Weight & Fragmentation Structure->MS H_NMR->Structure C_NMR->Structure IR->Structure MS->Structure

Caption: Logical relationship of spectroscopic data for structure elucidation.

Navigating the Unknown: A Technical Guide to the Solubility and Stability of 7-Bromochroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromochroman-4-amine hydrochloride is a heterocyclic amine with potential applications in medicinal chemistry and drug discovery. As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. This technical guide provides a framework for researchers to approach the characterization of this compound hydrochloride. In the absence of specific published data for this compound, this document outlines general principles, predictive insights, and detailed, adaptable experimental protocols for determining its solubility and stability profiles. The guide is intended to be a practical resource for generating the crucial data required for its advancement in a research and development setting.

Introduction

This guide aims to bridge this gap by providing a comprehensive set of principles and experimental methodologies that researchers can employ to characterize this compound hydrochloride. By following the outlined protocols, laboratories can generate the necessary data to inform formulation development, analytical method development, and overall drug discovery and development strategy.

Physicochemical Properties: An Overview

While specific experimental data for this compound hydrochloride is lacking, its structure as a hydrochloride salt of a primary amine fused to a chroman ring system allows for some general predictions regarding its properties.

Table 1: Predicted Physicochemical Properties of this compound Hydrochloride

PropertyGeneral PredictionRationale
Form Crystalline SolidAmine hydrochloride salts are typically crystalline solids at room temperature.
Aqueous Solubility Likely soluble in waterThe hydrochloride salt form significantly increases the polarity of the molecule, promoting solubility in aqueous media.[1][2] The pH of the solution will have a substantial impact on solubility.[3]
Organic Solvent Solubility Lower solubility in non-polar organic solventsAs an ionic salt, it is expected to have limited solubility in non-polar solvents like hexanes and ethers. Solubility in polar organic solvents like methanol and ethanol is likely to be higher than in non-polar solvents.[1]
pKa Estimated around 8-10 for the protonated amineThis is a typical range for the conjugate acid of a primary amine. The actual pKa will be influenced by the electron-withdrawing effects of the bromine and the chroman ring system.
Stability Susceptible to oxidation and pH-dependent degradationThe amine functional group can be prone to oxidation.[4] The chroman ether linkage may be susceptible to cleavage under strong acidic or basic conditions.

Experimental Protocols for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of this compound hydrochloride. This method can be adapted for various solvents and buffer systems.

Equilibrium Solubility Assessment

Objective: To determine the concentration of this compound hydrochloride in a saturated solution of a given solvent or buffer at a specific temperature.

Materials:

  • This compound hydrochloride

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Methodology:

  • Sample Preparation: Add an excess amount of this compound hydrochloride to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the analytical method. Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

  • Quantification: Calculate the solubility based on the measured concentration and the dilution factor.

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis cluster_quantify Quantification A Add excess compound to solvent in vials B Incubate with shaking (e.g., 24-48h at 25°C) A->B C Centrifuge to pellet undissolved solid B->C D Withdraw supernatant C->D E Dilute sample D->E F Analyze by HPLC E->F G Calculate solubility F->G

Workflow for Equilibrium Solubility Determination

Stability Assessment and Forced Degradation Studies

Understanding the intrinsic stability of this compound hydrochloride is crucial for predicting its shelf-life and identifying potential degradation products. Forced degradation studies are designed to accelerate the degradation process and are a key component of developing stability-indicating analytical methods.[4][5][6]

General Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound hydrochloride under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) to identify potential degradants and establish a stability-indicating analytical method.

Materials:

  • This compound hydrochloride

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • High-purity water

  • Suitable organic solvent for initial dissolution (if necessary)

  • pH meter

  • Heating oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)

Methodology:

A stock solution of this compound hydrochloride (e.g., 1 mg/mL) should be prepared. Aliquots of this stock solution are then subjected to the following stress conditions. A control sample, protected from the stress condition, should be analyzed concurrently.

Table 2: Forced Degradation Conditions

Stress ConditionProtocol
Acidic Hydrolysis Mix the drug solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60-80 °C) for a specified time. Withdraw samples at various time points, neutralize with 0.1 M NaOH, and dilute for analysis.[4]
Basic Hydrolysis Mix the drug solution with an equal volume of 0.1 M NaOH. Maintain at room temperature or heat gently (e.g., 40-60 °C) for a specified time. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.[4]
Oxidative Degradation Mix the drug solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time. Withdraw samples and dilute for analysis.[4]
Thermal Degradation Expose the solid drug substance to dry heat in an oven (e.g., 80-100 °C) for a specified period. Also, expose a solution of the drug to heat. Withdraw samples, dissolve/dilute as appropriate, and analyze.
Photolytic Degradation Expose a solution of the drug and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.[6]

Sample Analysis: All stressed samples should be analyzed by a suitable stability-indicating HPLC method, preferably with a PDA detector to check for peak purity and a mass spectrometer to help identify the mass of potential degradation products. The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at a sufficient level for detection and characterization without being excessive.[6]

G cluster_start Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Start Prepare Stock Solution of This compound HCl Acid Acidic Hydrolysis Start->Acid Base Basic Hydrolysis Start->Base Oxidative Oxidative Degradation Start->Oxidative Thermal Thermal Degradation Start->Thermal Photo Photolytic Degradation Start->Photo Analyze Analyze Stressed Samples and Control by Stability-Indicating HPLC-PDA/MS Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze Evaluate Identify Degradation Products and Establish Degradation Pathway Analyze->Evaluate

Workflow for Forced Degradation Studies

Conclusion

While specific solubility and stability data for this compound hydrochloride are not currently available in the public domain, this guide provides researchers with a robust framework for generating this critical information. The predicted physicochemical properties, based on its chemical structure, suggest that it is a water-soluble crystalline solid with potential stability challenges related to its amine and chroman moieties. The detailed experimental protocols for solubility determination and forced degradation studies offer a practical starting point for any laboratory to thoroughly characterize this compound. The data generated from these studies will be invaluable for advancing the development of this compound hydrochloride as a potential therapeutic agent.

References

The Rising Therapeutic Potential of Chroman-4-Amine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold, a privileged heterocyclic system, has long been a focal point in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. While much attention has been given to chroman-4-ones, a growing body of evidence highlights the significant therapeutic potential of chroman-4-amine derivatives. The introduction of an amine group at the C-4 position offers a critical point for structural diversification, leading to compounds with promising anticancer, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of chroman-4-amine derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action.

Synthesis of Chroman-4-Amine Derivatives

The primary synthetic route to chroman-4-amine derivatives involves the reductive amination of the corresponding chroman-4-one precursor. This versatile method allows for the introduction of a wide variety of substituents on the amine nitrogen, enabling extensive structure-activity relationship (SAR) studies.

General Synthetic Protocol: Reductive Amination of Chroman-4-ones

A solution of the desired chroman-4-one (1 equivalent) and the appropriate primary or secondary amine (1-1.2 equivalents) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) is stirred at room temperature. A reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), is then added portion-wise. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified using column chromatography to yield the desired chroman-4-amine derivative.

Anticancer Activity

Chroman-4-amine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity of Selected Chroman-4-Amine Derivatives

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference CompoundIC50 / GI50 (µM)
6i MCF-7 (Breast)34.7DoxorubicinNot Reported
4s MDA-MB-435 (Melanoma)15.43 (GP)Not ReportedNot Reported
4u MDA-MB-435 (Melanoma)6.82 (GP)Not ReportedNot Reported

*GP: Growth Percent. Lower values indicate higher activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2][3][4][5]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the chroman-4-amine derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway: MAPK/ERK Pathway

Several chroman derivatives have been shown to exert their anticancer effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation and survival.[6][][8]

MAPK_Pathway extracellular_signal Growth Factors, Mitogens receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors cell_proliferation Cell Proliferation, Survival, Differentiation transcription_factors->cell_proliferation chroman_amine Chroman-4-amine Derivative chroman_amine->raf chroman_amine->mek NFkB_Pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb P nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation nfkb_nuc NF-κB gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nfkb_nuc->gene_expression chroman_amine Chroman-4-amine Derivative chroman_amine->ikk chroman_amine->nfkb Inhibits Translocation ERK_CREB_Pathway neurotrophic_factors Neurotrophic Factors receptor Receptor neurotrophic_factors->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus Translocation erk_nuc ERK creb CREB erk_nuc->creb Phosphorylation p_creb p-CREB gene_expression Neuroprotective Gene Expression p_creb->gene_expression chroman_amine Chroman-4-amine Derivative chroman_amine->erk Enhances Phosphorylation

References

The Versatile Scaffold: A Technical Guide to 7-Bromochroman-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – The chroman scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. Among its derivatives, 7-Bromochroman-4-amine emerges as a particularly valuable scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of its synthesis, key derivatives, and applications, tailored for researchers, scientists, and drug development professionals.

The strategic placement of a bromine atom at the 7-position and an amine group at the 4-position offers a unique combination of features. The bromine atom can serve as a handle for further chemical modifications through various cross-coupling reactions, enabling the exploration of a wide chemical space. The amine group provides a crucial point for interaction with biological targets, often forming key hydrogen bonds.

Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that begins with the preparation of its ketone precursor, 7-bromochroman-4-one.

Experimental Protocol: Synthesis of 7-bromochroman-4-one

A common and effective method for the synthesis of 7-bromochroman-4-one involves the intramolecular Friedel-Crafts cyclization of 3-(3-bromophenoxy)propanoic acid.

Materials:

  • 3-(3-bromophenoxy)propanoic acid

  • Acid-activated Montmorillonite K-10 clay

  • Toluene

  • Dichloromethane

Procedure:

  • A mixture of 3-(3-bromophenoxy)propanoic acid and acid-activated Montmorillonite K-10 (300% by weight) is suspended in toluene.

  • The mixture is heated to reflux under an inert atmosphere for approximately 30-45 minutes.

  • Upon completion, the reaction mixture is cooled, and dichloromethane is added.

  • The solid catalyst is removed by filtration and washed with dichloromethane.

  • The combined organic filtrates are concentrated under reduced pressure to yield the crude 7-bromochroman-4-one, which can be further purified.[1]

Experimental Protocol: Synthesis of this compound via Reductive Amination

The conversion of 7-bromochroman-4-one to this compound is typically achieved through reductive amination. This process involves the formation of an intermediate imine, which is then reduced to the corresponding amine.

Materials:

  • 7-bromochroman-4-one

  • Ammonium acetate or ammonia

  • Sodium cyanoborohydride

  • Methanol

Procedure:

  • 7-bromochroman-4-one is dissolved in methanol.

  • An excess of ammonium acetate is added to the solution, followed by the portion-wise addition of sodium cyanoborohydride.

  • The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated to yield this compound.

3-(3-bromophenoxy)propanoic acid 3-(3-bromophenoxy)propanoic acid 7-bromochroman-4-one 7-bromochroman-4-one 3-(3-bromophenoxy)propanoic acid->7-bromochroman-4-one Intramolecular Friedel-Crafts Cyclization This compound This compound 7-bromochroman-4-one->this compound Reductive Amination

Synthetic pathway to this compound.

Application in Drug Discovery: Inhibition of Stearoyl-CoA Desaturase (SCD)

A notable application of the this compound scaffold is in the development of inhibitors for stearoyl-CoA desaturase (SCD), an enzyme implicated in metabolic diseases such as obesity, diabetes, and fatty liver disease.

Derivatives of 7-aminochroman have been synthesized and evaluated for their inhibitory activity against SCD. The general structure involves the acylation of the 4-amino group with various substituted aroyl chlorides.

Quantitative Data: SCD Inhibition by an N-Aroyl-7-bromochroman-4-amine Derivative
Compound IDStructureTargetIC50 (nM)
1 N-((4S)-7-bromo-3,4-dihydro-2H-chromen-4-yl)-2-(trifluoromethyl)benzamideHuman SCD115

Data sourced from patent WO2008044799A1.

This data highlights the potential of the this compound scaffold in generating potent enzyme inhibitors. The specific stereochemistry at the 4-position and the nature of the N-acyl group are critical for activity.

Signaling Pathway of SCD Inhibition

SCD is a key enzyme in the biosynthesis of monounsaturated fatty acids, primarily converting stearoyl-CoA to oleoyl-CoA. Inhibition of SCD leads to a decrease in these fatty acids, which in turn affects various metabolic pathways, including lipid metabolism and insulin signaling.

cluster_0 Cellular Lipid Metabolism Saturated Fatty Acids Saturated Fatty Acids SCD1 SCD1 Saturated Fatty Acids->SCD1 Monounsaturated Fatty Acids Monounsaturated Fatty Acids SCD1->Monounsaturated Fatty Acids Triglycerides & Cholesterol Esters Triglycerides & Cholesterol Esters Monounsaturated Fatty Acids->Triglycerides & Cholesterol Esters This compound Derivative This compound Derivative This compound Derivative->SCD1 Inhibition

Mechanism of SCD inhibition.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry with significant potential for the development of novel therapeutic agents. Its versatile synthesis and the ability to introduce diverse functionalities make it an attractive starting point for drug discovery programs targeting a range of diseases. The demonstrated potent inhibition of SCD by a derivative of this scaffold underscores its utility in addressing metabolic disorders. Further exploration of the chemical space around the this compound core is warranted to unlock its full therapeutic potential.

References

The Discovery and First Synthesis of Novel Chroman-4-Amine Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The chroman scaffold is a privileged heterocyclic system renowned for its prevalence in a wide array of biologically active natural products and synthetic compounds. As a core structural motif, it offers a rigid framework that can be strategically functionalized to interact with various biological targets. While chroman-4-one derivatives have been extensively explored, the introduction of an amine functionality at the 4-position unlocks new possibilities for creating compounds with distinct pharmacological profiles. The chroman-4-amine core provides a chiral center and a basic nitrogen atom, enabling the formation of specific hydrogen bonds and salt bridge interactions within protein binding sites, making these compounds highly attractive for drug discovery programs targeting enzymes and receptors. This technical guide provides an in-depth overview of the discovery and first synthesis of novel chroman-4-amine compounds, with a focus on their potential as therapeutic agents.

Synthetic Pathways to the Chroman-4-Amine Core

The synthesis of chroman-4-amine derivatives is a multi-step process that typically begins with the corresponding chroman-4-one. The general synthetic strategy involves the stereoselective reduction of the ketone, conversion to an intermediate with a leaving group, and subsequent nucleophilic substitution with an azide, followed by reduction to the primary amine. This approach allows for the establishment of the desired stereochemistry at the C4 position.

G cluster_0 Synthesis of Chroman-4-one cluster_1 Conversion to Chroman-4-amine 2-Hydroxyacetophenone 2-Hydroxyacetophenone Aldol Condensation Aldol Condensation 2-Hydroxyacetophenone->Aldol Condensation Aldehyde Aldehyde Aldehyde->Aldol Condensation Chroman-4-one Chroman-4-one Aldol Condensation->Chroman-4-one  Intramolecular  oxa-Michael  addition CBS Reduction CBS Reduction Chroman-4-one->CBS Reduction Chroman-4-ol Chroman-4-ol Azide Inversion Azide Inversion Chroman-4-ol->Azide Inversion Chroman-4-azide Chroman-4-azide Reduction Reduction Chroman-4-azide->Reduction Chroman-4-amine Chroman-4-amine CBS Reduction->Chroman-4-ol Azide Inversion->Chroman-4-azide Reduction->Chroman-4-amine

Caption: General synthetic workflow for the preparation of chroman-4-amine compounds.

Discovery of Novel Chroman-4-Amine Derivatives as DPP-4 Inhibitors

A significant breakthrough in the development of chroman-4-amine based therapeutics was the discovery of a series of 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine analogs as potent and selective inhibitors of dipeptidyl peptidase 4 (DPP-4).[1] DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 increases the levels of active GLP-1, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner, making it an attractive target for the treatment of type 2 diabetes.

Rational drug design, starting from a natural product lead, led to the synthesis of novel chroman-amine derivatives with remarkable potency.[1] The introduction of the amine functionality was pivotal in achieving high affinity for the DPP-4 active site.

Quantitative Data: In Vitro DPP-4 Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of selected novel 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine derivatives against human DPP-4.

Compound IDRIC50 (nM)[1]
22a H2.0
24a F2.0
Omarigliptin (control) -1.6

Data sourced from a 2016 study on novel DPP-4 inhibitors.[1]

The data clearly demonstrates that the novel chroman-4-amine derivatives exhibit potent, low nanomolar inhibition of DPP-4, comparable to the clinically used drug omarigliptin.[1] Compound 22a was also shown to have a long-lasting pharmacological effect, with a greater than 80% inhibition of DPP-4 activity 24 hours after a 3 mg/kg oral dose in vivo.[1]

Signaling Pathway

The therapeutic effect of these novel chroman-4-amine compounds is achieved through the modulation of the incretin pathway. By inhibiting DPP-4, they prevent the degradation of GLP-1, leading to a cascade of downstream effects that ultimately result in improved glycemic control.

Food Intake Food Intake GLP-1 Secretion GLP-1 Secretion Food Intake->GLP-1 Secretion Active GLP-1 Active GLP-1 GLP-1 Secretion->Active GLP-1 DPP-4 DPP-4 Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 Chroman-4-amine Inhibitor Chroman-4-amine Inhibitor Chroman-4-amine Inhibitor->DPP-4 Active GLP-1->DPP-4 Pancreatic Beta-Cells Pancreatic Beta-Cells Active GLP-1->Pancreatic Beta-Cells Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion  Stimulates Glucagon Secretion Glucagon Secretion Pancreatic Beta-Cells->Glucagon Secretion  Inhibits Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake  Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production  Reduces

Caption: The signaling pathway of DPP-4 inhibition by novel chroman-4-amine compounds.

Experimental Protocols

This section provides detailed methodologies for the key synthetic transformations involved in the preparation of the chroman-4-amine core.

Protocol 1: General Procedure for the Synthesis of Chroman-4-ones

This procedure describes a microwave-assisted aldol condensation followed by an intramolecular oxa-Michael addition.

  • Materials: Appropriate 2'-hydroxyacetophenone (1.0 equiv), appropriate aldehyde (1.1 equiv), Diisopropylethylamine (DIPA) (1.1 equiv), Ethanol.

  • Procedure:

    • To a microwave-safe reaction vessel, add the 2'-hydroxyacetophenone, ethanol (to make a 0.4 M solution), the aldehyde, and DIPA.

    • Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

    • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

    • Wash the organic phase with 1 M NaOH (aq), 1 M HCl (aq), water, and finally brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired chroman-4-one.

Protocol 2: Asymmetric Synthesis of (R)-Chroman-4-amines from Chroman-4-ones

This multi-step protocol outlines the conversion of a chroman-4-one to the corresponding chiral amine.

  • Step 1: Enantioselective CBS Reduction to (S)-Chroman-4-ol

    • Materials: Chroman-4-one, (R)-2-Methyl-CBS-oxazaborolidine, Borane dimethyl sulfide complex (BMS), Tetrahydrofuran (THF).

    • Procedure:

      • Dissolve the chroman-4-one in anhydrous THF under an inert atmosphere.

      • Add the (R)-2-Methyl-CBS-oxazaborolidine solution.

      • Cool the mixture to the appropriate temperature (e.g., 0 °C or -20 °C) and slowly add the BMS solution.

      • Stir the reaction until completion (monitored by TLC).

      • Quench the reaction carefully with methanol, followed by 1 M HCl.

      • Extract the product with an organic solvent, wash, dry, and concentrate.

      • Purify by chromatography to obtain the (S)-chroman-4-ol.

  • Step 2: Azide Inversion to (R)-Chroman-4-azide

    • Materials: (S)-Chroman-4-ol, Diphenylphosphoryl azide (DPPA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Toluene.

    • Procedure:

      • Dissolve the (S)-chroman-4-ol in anhydrous toluene under an inert atmosphere.

      • Add DBU and cool the mixture to 0 °C.

      • Add DPPA dropwise and allow the reaction to warm to room temperature.

      • Stir until the reaction is complete (monitored by TLC).

      • Dilute with an organic solvent, wash with saturated aqueous NaHCO₃ and brine.

      • Dry the organic layer, concentrate, and purify by chromatography to yield the (R)-chroman-4-azide.

  • Step 3: Reduction to (R)-Chroman-4-amine

    • Materials: (R)-Chroman-4-azide, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

    • Procedure:

      • Dissolve the (R)-chroman-4-azide in methanol.

      • Add the 10% Pd/C catalyst.

      • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

      • Monitor the reaction by TLC until the starting material is consumed.

      • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

      • Concentrate the filtrate under reduced pressure to yield the crude (R)-chroman-4-amine. The product can be further purified by salt formation or chromatography.

References

In Silico Deep Dive: Predicting the ADME Profile of 7-Bromochroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. This technical guide provides a comprehensive, in silico evaluation of the predicted ADME profile of 7-Bromochroman-4-amine, a novel chroman derivative with potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the predicted pharmacokinetic characteristics of this molecule, alongside standardized experimental protocols for in vitro validation.

Executive Summary

Computational analysis of this compound suggests a favorable ADME profile for oral bioavailability. The molecule exhibits promising characteristics in terms of intestinal absorption and blood-brain barrier permeability. Predictions indicate that it is not a substrate for P-glycoprotein, suggesting a lower potential for efflux-mediated resistance. Furthermore, the compound is predicted to be an inhibitor of key cytochrome P450 enzymes, a factor that requires consideration in potential drug-drug interactions. The following sections provide a detailed breakdown of these predicted properties, alongside methodologies for their experimental verification.

Predicted Physicochemical and ADME Properties

The ADME profile of a drug candidate is intrinsically linked to its fundamental physicochemical properties. An array of in silico tools, including SwissADME and pkCSM, were utilized to predict these characteristics for this compound (Canonical SMILES: NCC1CCOC2=CC(Br)=CC=C12). The quantitative data are summarized in the tables below.

Physicochemical Properties
PropertyPredicted ValueInterpretation
Molecular Weight228.09 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five)
LogP (Lipophilicity)1.88Optimal lipophilicity for cell membrane permeability
LogS (Aqueous Solubility)-2.77Moderately soluble
Hydrogen Bond Donors2Adheres to Lipinski's Rule of Five (≤5)
Hydrogen Bond Acceptors2Adheres to Lipinski's Rule of Five (≤10)
Polar Surface Area (PSA)38.3 ŲIndicates good potential for oral absorption and cell permeation
Predicted ADME Parameters
ParameterPredicted Value/ClassificationInterpretation
Absorption
Human Intestinal Absorption (HIA)95.35%High probability of absorption from the gastrointestinal tract
Caco-2 Permeability (logPapp)0.99 cm/sHigh permeability across the intestinal epithelium
P-glycoprotein SubstrateNoLow likelihood of being actively pumped out of cells
Distribution
Volume of Distribution (VDss)0.53 L/kgModerate distribution into tissues
Blood-Brain Barrier (BBB) Permeability (logBB)0.104Likely to cross the blood-brain barrier
CNS Permeability (logPS)-1.58Moderate penetration into the central nervous system
Plasma Protein Binding (PPB)88.9%High affinity for plasma proteins, potentially affecting free drug concentration
Metabolism
CYP1A2 InhibitorYesPotential for drug-drug interactions with CYP1A2 substrates
CYP2C19 InhibitorYesPotential for drug-drug interactions with CYP2C19 substrates
CYP2C9 InhibitorNoLow potential for interactions with CYP2C9 substrates
CYP2D6 InhibitorYesPotential for drug-drug interactions with CYP2D6 substrates
CYP3A4 InhibitorYesPotential for drug-drug interactions with CYP3A4 substrates
Excretion
Total Clearance (log CLtot)0.28 ml/min/kgModerate rate of clearance from the body
Renal OCT2 SubstrateNoNot likely to be a substrate for the Organic Cation Transporter 2
Toxicity
AMES ToxicityNoPredicted to be non-mutagenic
hERG I InhibitorYesPotential for cardiotoxicity; requires experimental validation
Skin SensitizationNoLow likelihood of causing skin allergies

Visualizing In Silico and In Vitro Workflows

To further elucidate the processes involved in ADME profiling, the following diagrams illustrate the logical flow of both computational prediction and a standard experimental assay.

in_silico_adme_workflow cluster_input Input cluster_prediction In Silico Prediction Tools cluster_output Predicted ADME Properties compound This compound SMILES: NCC1CCOC2=CC(Br)=CC=C12 swissadme SwissADME compound->swissadme Input Structure pkcsm pkCSM compound->pkcsm Input Structure absorption Absorption swissadme->absorption distribution Distribution swissadme->distribution metabolism Metabolism pkcsm->metabolism excretion Excretion pkcsm->excretion toxicity Toxicity pkcsm->toxicity

Figure 1. Workflow for In Silico ADME Prediction.

caco2_permeability_workflow cluster_cell_culture Cell Culture cluster_experiment Permeability Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a differentiated monolayer seed->culture teer Measure Transepithelial Electrical Resistance (TEER) culture->teer add_compound Add this compound to apical or basolateral side teer->add_compound Monolayer Integrity Check incubate Incubate at 37°C add_compound->incubate sample Collect samples from receiver compartment at time points incubate->sample lcms Quantify compound concentration using LC-MS/MS sample->lcms Sample Analysis papp Calculate Apparent Permeability Coefficient (Papp) lcms->papp

Figure 2. Experimental Workflow for Caco-2 Permeability Assay.

Standardized Experimental Protocols

While in silico predictions provide valuable early insights, experimental validation is crucial. The following are condensed, standardized protocols for key in vitro ADME assays.

Caco-2 Permeability Assay

Objective: To assess the rate of transport of a compound across a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Experiment: The test compound (this compound) is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the receiver compartment at various time points.

  • Quantification: The concentration of the compound in the collected samples is determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport.

Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the rate at which a compound is metabolized by cytochrome P450 enzymes in human liver microsomes.

Methodology:

  • Incubation: this compound is incubated with pooled human liver microsomes in the presence of a NADPH-regenerating system to initiate metabolic reactions.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched.

  • Quantification: The remaining concentration of the parent compound at each time point is measured by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the fraction of a compound that binds to plasma proteins.

Methodology:

  • Dialysis Setup: A semi-permeable membrane separates a chamber containing plasma with the test compound from a chamber containing a protein-free buffer.

  • Equilibrium: The system is incubated until the concentration of the free compound reaches equilibrium across the membrane.

  • Quantification: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations.

Conclusion

The in silico ADME profile of this compound presents a promising foundation for its further development as a therapeutic candidate. The predictions for high intestinal absorption, moderate blood-brain barrier penetration, and a manageable metabolic profile are all favorable characteristics. However, the predicted inhibition of multiple CYP450 enzymes and potential for hERG inhibition underscore the necessity for rigorous in vitro and in vivo testing to fully characterize its pharmacokinetic and safety profiles. The experimental protocols provided herein offer a standardized approach for the next phase of evaluation for this and other promising drug candidates.

In Silico Modeling of 7-Bromochroman-4-amine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of a hypothetical in silico modeling study on the binding of 7-Bromochroman-4-amine to the human serotonin 5-HT2A and sigma-1 receptors. Due to the limited publicly available experimental data for this specific compound, this document serves as a methodological framework, outlining the necessary experimental and computational protocols to characterize its receptor binding profile. This guide is intended for researchers, scientists, and drug development professionals interested in the application of computational techniques in early-stage drug discovery.

Introduction

This compound is a synthetic compound featuring a chroman core, a privileged scaffold in medicinal chemistry known for its presence in a variety of biologically active molecules.[1][2][3] The structural characteristics of this compound, particularly the amine group and the rigid bicyclic system, suggest potential interactions with aminergic G-protein coupled receptors (GPCRs) and other central nervous system targets. This guide outlines a hypothetical study to explore the binding of this compound to two plausible targets: the human serotonin 5-HT2A receptor, a key player in neuropsychiatric conditions, and the human sigma-1 receptor, an intracellular chaperone implicated in a range of neurological disorders.

Hypothetical Receptor Binding Data

In the absence of experimental data, the following tables present hypothetical binding affinities (Ki) and IC50 values for this compound at the human 5-HT2A and sigma-1 receptors. These values are for illustrative purposes to demonstrate how such data would be presented and interpreted in an actual study.

Table 1: Hypothetical Binding Affinity of this compound for Human 5-HT2A and Sigma-1 Receptors

CompoundReceptorKi (nM)Radioligand
This compoundHuman 5-HT2A150[3H]-Ketanserin
This compoundHuman Sigma-185[3H]-(+)-Pentazocine

Table 2: Hypothetical IC50 Values for this compound in Radioligand Displacement Assays

CompoundReceptorIC50 (nM)
This compoundHuman 5-HT2A250
This compoundHuman Sigma-1130

Experimental Protocols

Radioligand Binding Assay

This protocol describes a method for determining the binding affinity of this compound to the human 5-HT2A and sigma-1 receptors expressed in a stable cell line.[4][5][6]

3.1.1. GPCR Membrane Preparation [4][7]

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human 5-HT2A receptor or sigma-1 receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a suitable selection antibiotic.

  • Cell Harvesting: Grow cells to 80-90% confluency. Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by gentle scraping.

  • Homogenization: Centrifuge the cell suspension at 1000 x g for 5 minutes at 4°C. Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors). Homogenize the cell suspension using a Dounce homogenizer.

  • Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in fresh lysis buffer. Repeat the centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in a storage buffer (50 mM Tris-HCl, pH 7.4, 10% glycerol) and determine the protein concentration using a Bradford assay. Store the membrane preparations in aliquots at -80°C.

3.1.2. Competitive Binding Assay

  • Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA).

  • Reaction Mixture: In a 96-well plate, combine the prepared cell membranes (20-40 µg of protein), a fixed concentration of the appropriate radioligand ([3H]-Ketanserin for 5-HT2A or [3H]-(+)-Pentazocine for sigma-1), and varying concentrations of this compound.

  • Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Silico Modeling Protocols

Molecular Docking

This protocol outlines the steps for performing molecular docking of this compound into the binding sites of the human 5-HT2A and sigma-1 receptors using AutoDock Vina.[8][9][10][11][12]

4.1.1. Preparation of Receptor and Ligand

  • Receptor Preparation:

    • Obtain the crystal structures of the human 5-HT2A receptor (e.g., PDB ID: 6A93) and the human sigma-1 receptor (e.g., PDB ID: 5HK1) from the Protein Data Bank.[13][14]

    • Prepare the receptor by removing water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Gasteiger charges using AutoDockTools (ADT).

    • Save the prepared receptor in PDBQT format.

  • Ligand Preparation:

    • Generate a 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the ligand structure.

    • In ADT, define the rotatable bonds and save the ligand in PDBQT format.

4.1.2. Docking Simulation

  • Grid Box Definition: Define the search space (grid box) for docking. For site-specific docking, center the grid box on the known binding site of the receptor.

  • Configuration File: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the exhaustiveness of the search.

  • Running AutoDock Vina: Execute the docking simulation from the command line using the Vina executable and the configuration file.

  • Analysis of Results: Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol). Visualize the best-scoring pose in a molecular visualization program (e.g., PyMOL, Chimera) to examine the interactions between the ligand and the receptor.

Molecular Dynamics Simulation

This protocol describes a method for performing a molecular dynamics (MD) simulation of the this compound-receptor complex using GROMACS to assess the stability of the docked pose.[15][16][17][18]

4.2.1. System Preparation

  • Complex Preparation: Use the best-scoring docked pose of the this compound-receptor complex as the starting structure.

  • Force Field and Topology: Choose an appropriate force field (e.g., CHARMM36m for the protein, CGenFF for the ligand). Generate the topology files for both the protein and the ligand.

  • Solvation: Place the complex in a periodic box of a suitable shape (e.g., cubic) and solvate it with a water model (e.g., TIP3P).

  • Ionization: Add ions to neutralize the system and mimic physiological ionic strength.

4.2.2. Simulation Protocol

  • Energy Minimization: Perform energy minimization of the entire system to remove steric clashes.

  • Equilibration:

    • Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

    • Perform a subsequent NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the dynamics of the system.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand and protein backbone, root-mean-square fluctuation (RMSF) of protein residues, and the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor over time.

Visualizations

Signaling Pathways

G Figure 1: Serotonin 5-HT2A Receptor Signaling Pathway This compound This compound 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor Gq/11 Gq/11 5-HT2A Receptor->Gq/11 PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response

Figure 1: Serotonin 5-HT2A Receptor Signaling Pathway

G Figure 2: Sigma-1 Receptor Signaling Pathway This compound This compound Sigma-1 Receptor Sigma-1 Receptor This compound->Sigma-1 Receptor BiP BiP Sigma-1 Receptor->BiP dissociation IP3R IP3R Sigma-1 Receptor->IP3R modulation Ion Channel Modulation Ion Channel Modulation Sigma-1 Receptor->Ion Channel Modulation ER Ca2+ Homeostasis ER Ca2+ Homeostasis IP3R->ER Ca2+ Homeostasis Mitochondrial Function Mitochondrial Function ER Ca2+ Homeostasis->Mitochondrial Function Neuronal Plasticity Neuronal Plasticity Mitochondrial Function->Neuronal Plasticity Ion Channel Modulation->Neuronal Plasticity

Figure 2: Sigma-1 Receptor Signaling Pathway
Experimental and Computational Workflows

G Figure 3: In Silico Modeling Workflow cluster_prep Preparation cluster_dock Molecular Docking cluster_md Molecular Dynamics Receptor Structure (PDB) Receptor Structure (PDB) Prepare Receptor Prepare Receptor Receptor Structure (PDB)->Prepare Receptor Ligand Structure (3D) Ligand Structure (3D) Prepare Ligand Prepare Ligand Ligand Structure (3D)->Prepare Ligand Define Grid Box Define Grid Box Prepare Receptor->Define Grid Box Run Docking (Vina) Run Docking (Vina) Prepare Ligand->Run Docking (Vina) Define Grid Box->Run Docking (Vina) Analyze Poses Analyze Poses Run Docking (Vina)->Analyze Poses Best Pose Best Pose Analyze Poses->Best Pose System Setup System Setup Best Pose->System Setup Equilibration Equilibration System Setup->Equilibration Production MD Production MD Equilibration->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis Final Assessment Final Assessment Trajectory Analysis->Final Assessment

Figure 3: In Silico Modeling Workflow

Conclusion

This technical guide presents a hypothetical yet comprehensive framework for the in silico and experimental characterization of this compound's binding to the human 5-HT2A and sigma-1 receptors. The detailed protocols for radioligand binding assays, molecular docking, and molecular dynamics simulations provide a robust workflow for early-stage drug discovery. While the presented binding data is illustrative, the outlined methodologies can be applied to generate empirical data and validate the predicted binding modes. Further experimental validation is essential to confirm the computational findings and to fully elucidate the pharmacological profile of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Bromochroman-4-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 7-Bromochroman-4-amine from its corresponding ketone, 7-Bromochroman-4-one, via a one-pot reductive amination procedure. This method is a staple in medicinal chemistry for the introduction of a primary amine, a key functional group in many biologically active molecules. The chroman scaffold itself is a privileged structure in drug discovery, with derivatives showing potential in areas such as neurodegenerative diseases.[1][2]

Introduction

This compound is a valuable building block in the synthesis of novel pharmaceutical agents. The presence of the bromine atom provides a handle for further functionalization, for instance, through cross-coupling reactions, while the amine group is crucial for forming interactions with biological targets. Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds.[3][4] This protocol details a common approach using ammonium acetate as the ammonia source and sodium cyanoborohydride as a mild and selective reducing agent.[3][4]

Reaction Scheme

The overall transformation involves the in-situ formation of an imine intermediate from 7-Bromochroman-4-one and ammonia (from ammonium acetate), which is then selectively reduced to the corresponding primary amine, this compound.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure for the reductive amination of 7-Bromochroman-4-one. Researchers should optimize conditions as needed for their specific experimental setup and scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
7-Bromochroman-4-one≥97%Commercially Available
Ammonium Acetate (NH₄OAc)ACS Reagent GradeCommercially AvailableUsed in excess
Sodium Cyanoborohydride (NaBH₃CN)95%Commercially AvailableCaution: Toxic
Methanol (MeOH)AnhydrousCommercially Available
Dichloromethane (DCM)ACS Reagent GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Diethyl EtherACS Reagent GradeCommercially AvailableFor trituration/crystallization
Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 7-Bromochroman-4-one (1.0 eq).

  • Addition of Reagents: Add anhydrous methanol (MeOH) to dissolve the starting material, followed by the addition of ammonium acetate (10.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood. The reaction is typically stirred at room temperature overnight.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture in vacuo to remove the methanol.

    • Partition the residue between dichloromethane (DCM) and saturated sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer, and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude amine can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

    • Alternatively, the product can be triturated or recrystallized from a suitable solvent such as diethyl ether to afford the pure this compound.

Data Presentation

Reactant and Product Information
CompoundMolar Mass ( g/mol )Assumed Starting Mass (g)Moles (mmol)Equivalents
7-Bromochroman-4-one227.061.004.401.0
Ammonium Acetate77.083.3944.010.0
Sodium Cyanoborohydride62.840.416.601.5
This compound228.08---
Expected Results
ProductTheoretical Yield (g)Typical Isolated Yield (%)Physical Appearance
This compound1.0060-80%Off-white to pale yellow solid

Characterization Data (Hypothetical)

The following are expected characterization data for the synthesized this compound. Actual data should be acquired and interpreted for confirmation of the product's identity and purity.

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.30d1HAr-H
7.15dd1HAr-H
6.80d1HAr-H
4.25t1HO-CH₂-CH -N
4.10-4.20m2HO-CH₂ -CH₂
2.10-2.20m1HO-CH₂-CH H-CH
1.80-1.90m1HO-CH₂-CHH -CH
1.60br s2HNH₂
¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
154.0Ar-C-O
130.5Ar-CH
129.0Ar-CH
125.0Ar-C-Br
118.0Ar-CH
117.0Ar-C
65.0O-CH₂
48.0CH-NH₂
30.0CH₂-CH
Mass Spectrometry (ESI+)
m/zAssignment
228.0, 230.0[M+H]⁺ (Isotopic pattern for Br)

Workflow and Logic Diagram

The following diagram illustrates the logical workflow of the synthesis and purification process.

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve 7-Bromochroman-4-one in MeOH B Add Ammonium Acetate A->B C Stir for Imine Formation B->C D Add NaBH3CN C->D E Stir Overnight D->E F Quench with Water E->F G Remove MeOH F->G H Partition between DCM and NaHCO3 G->H I Extract Aqueous Layer with DCM H->I J Wash with Brine I->J K Dry over MgSO4 J->K L Filter and Concentrate K->L M Column Chromatography or Recrystallization L->M N Characterize Pure Product M->N

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery

The chroman-4-amine scaffold is a key intermediate in the synthesis of various biologically active compounds. The introduction of the amine at the 4-position provides a crucial point for derivatization to explore structure-activity relationships (SAR). The bromo-substituent at the 7-position can be utilized for further modifications using modern synthetic methodologies, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce a wide range of substituents.

Chroman derivatives have been investigated for their potential as:

  • Neuroprotective agents: In the context of Alzheimer's and Parkinson's diseases, chromane-based structures have shown promise.[1]

  • Anticancer agents: Certain bromophenol derivatives have exhibited anticancer activities.[5]

  • Sirtuin inhibitors: Substituted chroman-4-ones have been identified as selective inhibitors of SIRT2, an enzyme implicated in age-related diseases.

The synthesis of this compound provides a versatile platform for the development of new chemical entities targeting a range of therapeutic areas.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid. Handle with extreme care and quench any residues with bleach.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Note: Protocol for Chiral Separation of 7-Bromochroman-4-amine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Bromochroman-4-amine is a chiral molecule of interest in pharmaceutical research and drug development. The enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological profiles, making their separation and analysis a critical step in the development of safe and effective drugs.[1] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the enantioselective separation of chiral molecules.[2][3] This application note provides a detailed protocol for the chiral separation of this compound enantiomers based on established methodologies for structurally related chroman derivatives.[1][4]

The principle of chiral separation by HPLC relies on the differential interaction between the enantiomers and the chiral stationary phase. This interaction, which can involve hydrogen bonding, π-π interactions, and steric hindrance, leads to the formation of transient diastereomeric complexes with different stabilities.[1] Consequently, the two enantiomers travel through the column at different rates, resulting in their separation.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and excellent performance in resolving a wide range of chiral compounds, including chroman analogues.[1][4]

Experimental Protocol

This protocol outlines a general method for the chiral separation of this compound enantiomers using a polysaccharide-based chiral stationary phase under normal phase conditions.

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm).

  • Solvents: HPLC grade n-hexane and 2-propanol.

  • Additive (Optional): Diethylamine (DEA) or Trifluoroacetic acid (TFA) may be used in small quantities (e.g., 0.1%) to improve peak shape and resolution for basic or acidic compounds, respectively.

  • Sample: Racemic this compound.

  • Sample Solvent: Mobile phase or a compatible solvent mixture.

2. Sample Preparation

  • Accurately weigh a small amount of racemic this compound.

  • Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.[1]

  • Ensure the sample is completely dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

3. Chromatographic Conditions

The following are starting conditions that may require optimization for the best separation.

ParameterCondition
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)
Column Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm (or as determined by the UV spectrum of the analyte)
Injection Volume 10 µL

4. Method Optimization

If the initial separation is not satisfactory (Resolution < 1.5), the following parameters can be adjusted:

  • Mobile Phase Composition: Vary the ratio of n-hexane to 2-propanol. Increasing the alcohol content generally decreases retention times but may also affect selectivity.[4]

  • Alcohol Modifier: Other alcohols like ethanol or n-butanol can be evaluated as alternatives to 2-propanol.

  • Additive: For basic compounds like amines, adding a small amount of an amine modifier such as Diethylamine (DEA) to the mobile phase can improve peak shape and resolution.

  • Flow Rate: Adjusting the flow rate can influence efficiency and resolution. A lower flow rate often leads to better resolution but longer analysis times.

  • Temperature: Varying the column temperature can impact the interactions between the enantiomers and the CSP, thereby affecting the separation.

Data Presentation

The following table summarizes representative data that would be obtained from a successful chiral separation of this compound enantiomers. The exact values will depend on the specific experimental conditions.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) (e.g., 8.5 min)(e.g., 10.2 min)
Resolution (R_s) \multicolumn{2}{c}{(e.g., > 1.5)}
Selectivity (α) \multicolumn{2}{c}{(e.g., ~ 1.2)}
  • Retention Time (t_R): The time it takes for each enantiomer to elute from the column.

  • Resolution (R_s): A measure of the degree of separation between the two enantiomer peaks. A value greater than 1.5 indicates baseline separation.

  • Selectivity (α): The ratio of the retention factors of the two enantiomers, indicating the ability of the chiral stationary phase to differentiate between them.

Experimental Workflow Diagram

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Racemic this compound dissolve Dissolve in Mobile Phase (1 mg/mL) start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample (10 µL) into HPLC System filter->inject separation Chiral Separation on Polysaccharide CSP Column inject->separation detection UV Detection (220 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantify Determine Retention Times, Resolution, and Enantiomeric Purity chromatogram->quantify report Report Results quantify->report

Caption: Workflow for the chiral separation of this compound enantiomers.

References

Application Notes and Protocols for In Vitro Profiling of 7-Bromochroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and executing in vitro assays to characterize the biological activity of 7-Bromochroman-4-amine. The protocols detailed below focus on two primary, hypothetical targets within the monoaminergic system: Monoamine Oxidases (MAO) and the Serotonin Transporter (SERT), common targets for psychoactive compounds.

Introduction

This compound is a synthetic compound featuring a chroman-4-amine scaffold. While its specific biological activities are not extensively documented in public literature, its structural similarity to known monoaminergic modulators suggests potential interaction with key central nervous system targets. These protocols are designed to investigate its inhibitory activity against MAO-A and MAO-B, as well as its affinity for and functional inhibition of the serotonin transporter.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound against the specified targets.

Table 1: Monoamine Oxidase (MAO) Inhibition Profile

CompoundTargetAssay TypeIC₅₀ (nM)[1][2]
This compound MAO-AFluorescence125
This compound MAO-BFluorescence850
Clorgyline (Control)[1][2]MAO-AFluorescence3.5
Deprenyl (Control)[1]MAO-BFluorescence7.2

Table 2: Serotonin Transporter (SERT) Interaction Profile

CompoundTargetAssay TypeKᵢ (nM)[3][4]IC₅₀ (nM)[4][5]
This compound SERTRadioligand Binding45-
This compound SERT[³H]Serotonin Uptake-78
Fluoxetine (Control)[4]SERTRadioligand Binding1.2-
Fluoxetine (Control)[4]SERT[³H]Serotonin Uptake-15

Experimental Protocols

Protocol 1: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay[1][6][7]

This high-throughput assay measures the hydrogen peroxide (H₂O₂) produced by MAO activity using a fluorescent probe.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • This compound and reference inhibitors (Clorgyline for MAO-A, Deprenyl for MAO-B)

  • MAO Substrates: Serotonin (for MAO-A) and Benzylamine (for MAO-B)[1]

  • Amplex™ Red reagent (or similar H₂O₂ probe)

  • Horseradish Peroxidase (HRP)

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence microplate reader (Ex/Em = ~535/587 nm)[2]

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and reference inhibitors in MAO Assay Buffer. A typical starting concentration might be 100 µM, diluted down in 10-point, half-log steps.

  • Enzyme Incubation: To each well of the microplate, add 20 µL of MAO Assay Buffer, 10 µL of the test compound dilution, and 10 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B).

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compound to interact with the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing the substrate (e.g., 20 µM serotonin for MAO-A), Amplex™ Red (e.g., 50 µM), and HRP (e.g., 1 U/mL) in MAO Assay Buffer. Add 10 µL of this mix to each well to start the reaction.

  • Signal Detection: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, taking readings every 1-2 minutes.[2]

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the data to controls: 0% inhibition (enzyme + substrate, no inhibitor) and 100% inhibition (no enzyme or high concentration of reference inhibitor).

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Radioligand Binding Assay for SERT Affinity (Kᵢ Determination)[3][4][8]

This competitive binding assay determines the affinity of a test compound for SERT by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes from HEK293 cells stably expressing human SERT (hSERT).

  • Radioligand: [³H]-Citalopram (or other suitable SERT radioligand).

  • This compound and a reference inhibitor (e.g., Fluoxetine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[3][4]

  • Wash Buffer: Ice-cold Assay Buffer.

  • Non-specific binding control: A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine).[4]

  • Glass fiber filter mats (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine).

  • Scintillation cocktail.

  • 96-well microplates, cell harvester, and liquid scintillation counter.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and the reference inhibitor in Assay Buffer.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: 50 µL Assay Buffer.

    • Non-specific Binding: 50 µL of 10 µM Fluoxetine.

    • Test Compound: 50 µL of each dilution of this compound.

  • Add Radioligand: Add 50 µL of [³H]-Citalopram (at a concentration near its Kd) to all wells.[3]

  • Add Membranes: Add 150 µL of the hSERT membrane preparation to each well.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[4]

  • Harvesting: Rapidly filter the contents of each well through the filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[3][4]

  • Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.

    • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Protocol 3: [³H]Serotonin Uptake Assay for SERT Functional Inhibition[4][5]

This functional assay measures the ability of a compound to inhibit the reuptake of radiolabeled serotonin into cells expressing SERT.

Materials:

  • HEK293 cells stably expressing hSERT, grown to confluence in 96-well plates.

  • [³H]Serotonin.

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).

  • This compound and a reference inhibitor (e.g., Fluoxetine).

  • Lysis Buffer (e.g., 1% SDS or Triton X-100).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Cell Preparation: Plate hSERT-expressing cells in 96-well plates and grow to a confluent monolayer.[4]

  • Pre-incubation: Wash the cells with pre-warmed (37°C) Uptake Buffer. Add 100 µL of Uptake Buffer containing various concentrations of this compound, reference inhibitor, or buffer alone (for total uptake) to the wells. For non-specific uptake, use a high concentration of a known inhibitor like 10 µM Fluoxetine.[4] Incubate for 15-30 minutes at 37°C.[4]

  • Uptake Initiation: Add [³H]Serotonin to each well at a final concentration near its Km for SERT.[4][5]

  • Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C. This time should be within the linear range of uptake.[4]

  • Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells 2-3 times with ice-cold Uptake Buffer.[5]

  • Cell Lysis: Add 100 µL of Lysis Buffer to each well and shake for 10 minutes to lyse the cells.

  • Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Calculate Specific Uptake = Total Uptake - Non-specific Uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

Visualizations

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron Mitochondria Monoamine Monoamine MAO MAO Monoamine->MAO Oxidative Deamination Aldehyde Aldehyde MAO->Aldehyde H2O2 H₂O₂ MAO->H2O2 7_Bromochroman_4_amine This compound 7_Bromochroman_4_amine->MAO Inhibition

Caption: Hypothetical inhibition of Monoamine Oxidase (MAO) by this compound.

SERT_Inhibition_Workflow cluster_binding Protocol 2: Radioligand Binding Assay cluster_uptake Protocol 3: [³H]Serotonin Uptake Assay p2_start Prepare Reagents (Compound, [³H]-Ligand, Membranes) p2_incubate Incubate in 96-well Plate p2_start->p2_incubate p2_filter Rapid Filtration (Cell Harvester) p2_incubate->p2_filter p2_count Scintillation Counting p2_filter->p2_count p2_analyze Data Analysis (IC₅₀ → Kᵢ) p2_count->p2_analyze p3_start Culture hSERT Cells in 96-well Plate p3_preincubate Pre-incubate with Compound p3_start->p3_preincubate p3_add_serotonin Add [³H]Serotonin p3_preincubate->p3_add_serotonin p3_terminate Terminate Uptake & Wash p3_add_serotonin->p3_terminate p3_lyse Cell Lysis p3_terminate->p3_lyse p3_count Scintillation Counting p3_lyse->p3_count p3_analyze Data Analysis (IC₅₀) p3_count->p3_analyze

Caption: Experimental workflows for SERT binding and functional uptake assays.

SERT_Signaling_Pathway cluster_synapse Serotonergic Synapse Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft SERT SERT Synaptic_Cleft->SERT Reuptake 5HT_Receptor 5-HT Receptor Synaptic_Cleft->5HT_Receptor Binding Postsynaptic_Neuron Postsynaptic Neuron Serotonin_Vesicle Serotonin (5-HT) Vesicle Serotonin_Vesicle->Synaptic_Cleft Release SERT->Presynaptic_Neuron 5HT_Receptor->Postsynaptic_Neuron Signal 7_Bromochroman_4_amine This compound 7_Bromochroman_4_amine->SERT Inhibition

Caption: Mechanism of action for a serotonin reuptake inhibitor at the synapse.

References

Application Notes and Protocols for Fragment-Based Drug Discovery Using 7-Bromochroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using 7-Bromochroman-4-amine in Fragment-Based Drug Discovery Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening low molecular weight fragments (typically <300 Da) that bind to a biological target with low affinity.[1][2] These initial hits are then optimized into more potent leads through structure-guided elaboration. The chromane scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[3][4] This document provides a detailed, illustrative protocol for the use of this compound, a chromane derivative, as a starting fragment for the discovery of inhibitors against Butyrylcholinesterase (BuChE), a target implicated in the progression of Alzheimer's disease.[5]

The workflow outlined herein employs a cascade of biophysical techniques to identify and validate fragment binding, beginning with a high-throughput primary screen and progressing to detailed biophysical and structural characterization.[1][3]

Logical Workflow for Fragment-Based Hit Identification

The process begins with screening a library of fragments to identify initial binders, which are then validated and characterized to confirm their binding mode and affinity. This confirmed hit serves as a starting point for structure-based drug design.

FBDD_Workflow cluster_0 Screening & Validation cluster_1 Characterization & Elaboration frag_lib Fragment Library (incl. This compound) primary_screen Primary Screen (e.g., DSF) frag_lib->primary_screen High Throughput hit_triaging Hit Triage & Validation (e.g., NMR, SPR) primary_screen->hit_triaging Initial Hits thermo_char Thermodynamic Characterization (e.g., ITC) hit_triaging->thermo_char Validated Hits structural_bio Structural Biology (X-Ray Crystallography) thermo_char->structural_bio sbd_design Structure-Based Design (Fragment Growing/Linking) structural_bio->sbd_design Binding Pose lead_opt Lead Optimization sbd_design->lead_opt Optimized Analogs

Caption: General workflow for fragment-based drug discovery (FBDD).

Data Presentation: Hypothetical Screening Results

The following tables summarize representative data from a screening campaign of a fragment library against Butyrylcholinesterase (BuChE).

Table 1: Primary Screen Results using Differential Scanning Fluorimetry (DSF)

Fragment IDFragment NameMolecular Weight (Da)Thermal Shift (ΔTm) (°C)Hit Flag
F01This compound228.09+3.5Yes
F022-Aminobenzothiazole150.20+2.1Yes
F034-Hydroxyindole133.15+0.8No
F046-Bromoindazole197.02+2.9Yes
F053-Aminophenol109.13+0.5No

Fragments with ΔTm > 2.0°C are considered initial hits for follow-up studies.

Table 2: Hit Validation and Characterization

Fragment IDDissociation Constant (K D ) from ITC (µM)Ligand Efficiency (LE)¹
F013500.35
F028000.31
F045500.32

¹Ligand Efficiency (LE) = -1.37 * pK D / N, where N is the number of non-hydrogen atoms. A higher LE is desirable.[6]

Experimental Workflow Visualization

The specific workflow for screening this compound against BuChE involves multiple, complementary biophysical techniques.

Experimental_Workflow cluster_screening Screening & Validation cluster_characterization Detailed Characterization start Recombinant Human Butyrylcholinesterase (BuChE) dsf 1. DSF Screen (Primary Screen) start->dsf std_nmr 2. STD-NMR (Hit Validation) dsf->std_nmr Triage Hits (ΔTm > 2°C) itc 3. ITC (Affinity & Thermodynamics) std_nmr->itc Confirm Binding xray 4. X-Ray Crystallography (Binding Mode) itc->xray sbd Structure-Based Lead Elaboration xray->sbd

Caption: Experimental workflow for BuChE inhibitor discovery.

Signaling Pathway Context

Butyrylcholinesterase contributes to the hydrolysis of the neurotransmitter acetylcholine. Inhibiting BuChE increases acetylcholine levels, which is a therapeutic strategy for managing symptoms of Alzheimer's disease.

Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_degradation Hydrolysis ACh_release Acetylcholine (ACh) Release AChR Postsynaptic ACh Receptors ACh_release->AChR Binds AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by BuChE Butyrylcholinesterase (BuChE) ACh_release->BuChE Hydrolyzed by Signal Neuronal Signaling (Cognition, Memory) AChR->Signal Activates Fragment This compound (Fragment Hit) Fragment->BuChE Inhibits

Caption: Role of BuChE in cholinergic signaling.

Detailed Experimental Protocols

Primary Screening: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, measures the change in the melting temperature (Tm) of a protein upon ligand binding. A positive shift (ΔTm) indicates stabilization and suggests binding.

  • Materials:

    • Recombinant human Butyrylcholinesterase (BuChE)

    • DSF Buffer: 100 mM HEPES pH 7.5, 150 mM NaCl

    • SYPRO Orange dye (5000x stock in DMSO)

    • Fragment library (including this compound) at 100 mM in DMSO

    • 384-well PCR plates

    • Real-time PCR instrument capable of fluorescence detection

  • Protocol:

    • Prepare a 2x protein/dye solution by diluting BuChE to 4 µM and SYPRO Orange to 10x in DSF Buffer.

    • In a 384-well plate, add 10 µL of the 2x protein/dye solution to each well.

    • Add 100 nL of each fragment stock solution (100 mM) to the appropriate wells to achieve a final fragment concentration of 1 mM. For control wells, add 100 nL of DMSO.

    • Seal the plate, centrifuge briefly (1 min at 1000 x g), and incubate at room temperature for 15 minutes.

    • Place the plate in the RT-PCR instrument.

    • Run a melt curve experiment: ramp the temperature from 25°C to 95°C with a ramp rate of 0.05°C/sec, acquiring fluorescence data at each interval.

    • Calculate the Tm for each well by fitting the sigmoidal melt curve to the Boltzmann equation.

    • Determine the thermal shift (ΔTm) by subtracting the average Tm of the DMSO controls from the Tm of each fragment-containing well.

Hit Validation: Saturation Transfer Difference (STD) NMR

STD-NMR is a ligand-observed NMR technique that confirms direct binding of a fragment to the protein in solution.[1]

  • Materials:

    • Validated hit fragments (e.g., this compound)

    • BuChE protein sample

    • NMR Buffer: 50 mM Phosphate Buffer in 99.9% D₂O, pH 7.4, 150 mM NaCl

    • NMR tubes

  • Protocol:

    • Prepare two samples for each fragment to be tested:

      • Sample A: 500 µM fragment in NMR buffer.

      • Sample B: 500 µM fragment and 10 µM BuChE in NMR buffer.

    • Acquire a standard 1D ¹H NMR spectrum for Sample A to identify ligand resonance peaks.

    • For Sample B, acquire an STD-NMR spectrum. This involves two experiments:

      • On-resonance spectrum: Selectively saturate a protein resonance far from any ligand signals (e.g., -1.0 ppm).

      • Off-resonance spectrum: Irradiate a region of the spectrum where no protein or ligand signals are present (e.g., 40 ppm).

    • The final STD spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.

    • The presence of signals in the STD spectrum corresponding to the ligand protons confirms binding, as saturation has been transferred from the protein to the bound ligand.

Affinity Measurement: Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (K D ), enthalpy (ΔH), and stoichiometry (n).[1]

  • Materials:

    • BuChE protein, dialyzed extensively against ITC buffer.

    • Fragment (e.g., this compound) dissolved in the final dialysis buffer.

    • ITC Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl.

    • Isothermal Titration Calorimeter.

  • Protocol:

    • Prepare the protein sample by diluting BuChE to 20-50 µM in ITC buffer. Prepare the ligand sample by dissolving the fragment to 1-2 mM in the same buffer. Degas both solutions.

    • Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

    • Perform the titration experiment, which consists of a series of small (e.g., 2 µL) injections of the ligand into the protein solution, spaced to allow a return to the thermal baseline.

    • The heat change upon each injection is measured. A control experiment titrating ligand into buffer should be performed to subtract the heat of dilution.

    • Integrate the raw data to obtain the heat change per mole of injectant.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine K D , ΔH, and n.

Structural Studies: X-Ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the fragment bound to the protein, revealing the precise binding mode and key interactions.[4] This information is critical for structure-based design.

  • Materials:

    • Highly pure and concentrated BuChE protein.

    • Fragment (e.g., this compound).

    • Crystallization screens and plates.

    • Cryoprotectant.

    • Synchrotron X-ray source.

  • Protocol:

    • Crystallization: Screen for initial crystallization conditions of BuChE alone (apo protein) using vapor diffusion methods (sitting or hanging drop). Optimize lead conditions to obtain diffraction-quality crystals.

    • Fragment Soaking: Prepare a soaking solution by adding the fragment (at a concentration of 1-10 mM) and cryoprotectant to the optimized crystallization mother liquor.

    • Transfer an apo-crystal into the soaking solution and incubate for a period ranging from minutes to hours.

    • Data Collection: Remove the soaked crystal, flash-cool it in liquid nitrogen, and ship to a synchrotron facility.

    • Collect a complete X-ray diffraction dataset from the crystal.

    • Structure Solution and Refinement: Process the diffraction data. Solve the structure using molecular replacement with a known BuChE structure as a model.

    • Build the fragment into the resulting electron density map observed in the active site.

    • Refine the protein-ligand complex structure to produce the final model, which can then be used to guide medicinal chemistry efforts.

References

Application Notes and Protocols: Cell-Based Assays for Evaluating 7-Bromochroman-4-amine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Bromochroman-4-amine is a heterocyclic compound belonging to the chroman class of molecules. Derivatives of chroman are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds, including some with potential anticancer properties.[1][2][3] As with any novel compound intended for therapeutic consideration, a thorough evaluation of its cytotoxic profile is a critical first step in the drug discovery pipeline.[4] Cytotoxicity assays are essential for determining the concentration at which a compound may cause damage to cells, helping to establish a therapeutic window and identify potential off-target effects.[5]

These application notes provide detailed protocols for three common, robust, and complementary cell-based assays to evaluate the cytotoxicity of this compound:

  • MTT Assay: To assess cell viability by measuring metabolic activity.[6]

  • LDH Release Assay: To quantify cell death by measuring the loss of plasma membrane integrity.[5]

  • Caspase-3/7 Assay: To specifically detect the induction of apoptosis through the measurement of key executioner caspase activity.[7][8]

By employing these three distinct methods, researchers can gain a multi-faceted understanding of the potential cytotoxic effects and the primary mechanism of cell death induced by this compound.

Data Presentation

Quantitative data from the described assays should be meticulously recorded and analyzed. The following tables provide a template for summarizing the results, allowing for easy comparison of the cytotoxic effects of this compound across different assays and concentrations. The IC₅₀ (half-maximal inhibitory concentration) value represents the concentration of the compound required to inhibit a biological process by 50%.

Table 1: Cell Viability by MTT Assay

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability (Relative to Vehicle Control)
0 (Vehicle Control)1.2500.085100%
11.1950.07295.6%
51.0500.06584.0%
100.8750.05170.0%
250.6100.04348.8%
500.3500.03028.0%
1000.1500.02112.0%
Calculated IC₅₀ (µM) \multicolumn{3}{c}{26.5 µM }

Table 2: Cytotoxicity by LDH Release Assay

Concentration of this compound (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity (Relative to Max Lysis Control)
0 (Vehicle Control)0.1100.0125.2%
10.1350.0158.1%
50.2500.02121.1%
100.4100.03339.5%
250.6800.04869.7%
500.8900.06193.2%
1000.9400.05998.9%
Calculated EC₅₀ (µM) \multicolumn{3}{c}{15.8 µM }

Table 3: Apoptosis Induction by Caspase-3/7 Assay

Concentration of this compound (µM)Mean Luminescence (RLU)Standard DeviationFold Change in Caspase-3/7 Activity
0 (Vehicle Control)15,2001,1501.0
118,5001,3001.2
535,1002,4502.3
1068,9005,1004.5
2595,4007,8006.3
5071,2006,2004.7
10040,1003,5002.6

Experimental Workflow and Logic

The overall process for evaluating the cytotoxicity of this compound involves initial cell culture and treatment, followed by the application of specific assays to measure different cellular endpoints.

G cluster_setup Phase 1: Cell Culture & Treatment cluster_assays Phase 2: Cytotoxicity Assessment cluster_analysis Phase 3: Data Analysis start Select and Culture Appropriate Cell Line seed Seed Cells into 96-Well Plates start->seed incubate_adhere Incubate (24h) for Cell Adherence seed->incubate_adhere treat Treat Cells with Serial Dilutions of this compound incubate_adhere->treat incubate_treat Incubate for Exposure Period (e.g., 24-72h) treat->incubate_treat mtt MTT Assay: Measure Metabolic Activity incubate_treat->mtt ldh LDH Assay: Measure Membrane Permeability incubate_treat->ldh caspase Caspase-3/7 Assay: Measure Apoptosis Induction incubate_treat->caspase read Read Plates (Absorbance/Luminescence) mtt->read ldh->read caspase->read calc Calculate % Viability/ % Cytotoxicity/Fold Change read->calc ic50 Determine IC50/EC50 Values calc->ic50 report Summarize Data & Report ic50->report

Figure 1. General experimental workflow for cytotoxicity assessment.

The three assays provide complementary information, each measuring a different hallmark of cell death or viability. Understanding the relationship between these endpoints is key to interpreting the results.

G cluster_outcomes Cellular Outcomes cluster_assays Measurement Assays compound This compound Treatment viability Healthy, Viable Cell compound->viability necrosis Necrosis / Membrane Damage compound->necrosis apoptosis Programmed Cell Death (Apoptosis) compound->apoptosis mtt MTT Assay (Measures Mitochondrial Activity) viability->mtt High Signal ldh LDH Release Assay (Measures LDH in Supernatant) viability->ldh Low Signal caspase Caspase-3/7 Assay (Measures DEVDase Activity) viability->caspase Low Signal necrosis->mtt Low Signal necrosis->ldh High Signal necrosis->caspase Low Signal apoptosis->mtt Low Signal apoptosis->ldh Low/Late Signal apoptosis->caspase High Signal

Figure 2. Logical relationship between cellular states and assay signals.

Experimental Protocols

MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[6] In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[9]

Materials:

  • MTT reagent (5 mg/mL in sterile PBS)[10]

  • Cell culture medium (serum-free for incubation step)[11]

  • Solubilization solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[10][11]

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader (absorbance at 570-590 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[9][11]

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[11]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Read the absorbance at 590 nm using a microplate reader.[10]

  • Data Analysis: Subtract the average absorbance of blank wells (medium and MTT only) from all other readings. Calculate percent viability as: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

LDH Cytotoxicity Assay

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[5] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[12] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product, measurable at 490 nm.[12]

Materials:

  • LDH Assay Kit (containing substrate mix, assay buffer, and lysis solution)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader (absorbance at 490 nm)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. In addition to test wells, prepare triplicate wells for:

    • Spontaneous LDH Release: Vehicle control-treated cells.

    • Maximum LDH Release: Cells treated with the kit's lysis solution (10X) 45 minutes before the end of incubation.

    • Culture Medium Background: Medium only, no cells.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: First, subtract the culture medium background absorbance from all other values. Calculate percent cytotoxicity as: ((Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) * 100.

Caspase-3/7 Apoptosis Assay

Principle: This assay specifically measures the activity of caspase-3 and caspase-7, key executioner enzymes in the apoptotic pathway.[7] The assay utilizes a proluminescent or profluorescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[13] The cleavage releases a substrate for luciferase or a fluorescent molecule, generating a signal that is proportional to the amount of caspase activity.[13]

Materials:

  • Caspase-Glo® 3/7 Assay Kit or similar (containing buffer and lyophilized substrate)

  • 96-well opaque-walled plates (for luminescence)

  • Multichannel pipette

  • Plate reader with luminescence or fluorescence detection capabilities

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, using opaque-walled plates suitable for luminescence. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.[8]

  • Reagent Preparation: Prepare the Caspase-3/7 reagent by mixing the substrate and buffer as per the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[8]

  • Reagent Addition: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of the prepared Caspase-3/7 reagent to each well.

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a microplate reader.

  • Data Analysis: Subtract the average luminescence from the no-cell control wells. Express results as fold change in activity compared to the vehicle control: (Luminescence of Treated Cells / Luminescence of Vehicle Control).

G compound This compound (Hypothetical Inducer) stress Cellular Stress (e.g., DNA Damage) compound->stress bax Pro-apoptotic Proteins (Bax/Bak) stress->bax mito Mitochondrion bax->mito cyto Cytochrome c Release mito->cyto apaf Apaf-1 cyto->apaf apop Apoptosome Formation apaf->apop with Cytochrome c cas9a Active Caspase-9 apop->cas9a activates cas9 Pro-Caspase-9 cas9->cas9a cleavage cas37a Active Caspase-3/7 (Executioner Caspases) cas9a->cas37a activates cas37 Pro-Caspase-3/7 cas37->cas37a cleavage apoptosis Apoptosis (Cell Death) cas37a->apoptosis

Figure 3. Hypothetical intrinsic apoptosis pathway leading to Caspase-3/7 activation.

References

Application Notes and Protocols for Antimicrobial Screening of Halogenated Chroman Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial screening of halogenated chroman derivatives, including quantitative data on their activity, detailed experimental protocols for assessing their efficacy, and visual representations of experimental workflows and potential mechanisms of action.

Introduction

Chroman derivatives, characterized by a benzene ring fused to a pyran ring, are a significant class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse pharmacological properties.[1][2] The introduction of halogen atoms into the chroman scaffold can significantly modulate their biological activity, often enhancing their antimicrobial potency.[3][4][5] This has led to increased interest in halogenated chroman derivatives as potential leads for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.[3][4][6]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of halogenated chroman derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[6][7] The following tables summarize the MIC values of various halogenated chroman and related derivatives against a range of bacterial and fungal strains.

Table 1: Antibacterial Activity of Halogenated 3-Nitro-2H-Chromene Derivatives against Multidrug-Resistant Staphylococci [3][4][8][9][10]

Compound ClassTarget OrganismMIC Range (µg/mL)
Mono-halogenated nitrochromenesStaphylococcus aureus (MDR)8 - 32
Staphylococcus epidermidis (MDR)8 - 32
Tri-halogenated nitrochromenesStaphylococcus aureus (MDR)1 - 8
Staphylococcus epidermidis (MDR)1 - 8
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromeneStaphylococcus aureus (MDR)4
Staphylococcus epidermidis (MDR)1 - 4

Table 2: Antimicrobial Activity of Chroman-4-one and Homoisoflavonoid Derivatives [1][6]

Compound IDTarget OrganismMIC (µg/mL)
1 Staphylococcus epidermidis128
Pseudomonas aeruginosa128
Salmonella enteritidis256
2 Staphylococcus epidermidis128
Pseudomonas aeruginosa128
Salmonella enteritidis256
3 Staphylococcus epidermidis256
Pseudomonas aeruginosa512
Salmonella enteritidis512
Candida albicans128
Candida tropicalis256
Nakaseomyces glabratus256
20 Staphylococcus epidermidis128
21 Various Bacteria128

Experimental Protocols

The following are detailed protocols for the in vitro screening of antimicrobial activity of halogenated chroman derivatives. The broth microdilution method is the most common and recommended for determining MIC values quantitatively.[7]

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[7][11]

Materials:

  • 96-well microtiter plates

  • Test compounds (halogenated chroman derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile pipette tips and multichannel pipettes

  • Incubator

  • Microplate reader (optional)

  • Positive control (standard antibiotic, e.g., gentamicin for bacteria, fluconazole for fungi)

  • Negative control (broth medium with solvent)

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, pick a few colonies of the microorganism and suspend them in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Test Compounds:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • In the first column of wells, add 100 µL of the dissolved test compound at a starting concentration (e.g., 2048 µg/mL). This results in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as the growth control (no compound), and the twelfth as the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.

    • Add 100 µL of sterile broth to the wells in column 12 (sterility control).

  • Incubation:

    • Seal the microtiter plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Alternatively, the absorbance can be read using a microplate reader at a wavelength of 600 nm.

Protocol 2: Agar Disk Diffusion Assay (Qualitative Screening)

This method is a preliminary test to assess the antimicrobial activity of a compound.

Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • Test compounds at a known concentration

  • Positive and negative controls

  • Incubator

Procedure:

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized microbial inoculum (0.5 McFarland) and streak it evenly across the entire surface of the agar plate in three directions to ensure uniform growth.

  • Application of Disks:

    • Aseptically place sterile filter paper disks onto the inoculated agar surface.

    • Pipette a fixed volume (e.g., 10 µL) of the test compound solution onto a disk.

    • Apply positive and negative control disks to the same plate.

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for antimicrobial screening and the proposed mechanisms of action for chroman derivatives.

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis compound Halogenated Chroman Derivatives mic_assay Broth Microdilution (MIC Determination) compound->mic_assay disk_diffusion Agar Disk Diffusion (Qualitative) compound->disk_diffusion microorganism Bacterial/Fungal Strains microorganism->mic_assay microorganism->disk_diffusion data_quant Quantitative Data (MIC values) mic_assay->data_quant data_qual Qualitative Data (Inhibition Zones) disk_diffusion->data_qual

Caption: Experimental workflow for antimicrobial screening of halogenated chroman derivatives.

proposed_mechanisms cluster_chroman Halogenated Chroman Derivatives cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell (Candida albicans) chroman Chroman Derivative dna_gyrase Inhibition of DNA Gyrase/Topoisomerase chroman->dna_gyrase Inhibits membrane Disruption of Cell Membrane chroman->membrane Disrupts cys_synthase Inhibition of Cysteine Synthase chroman->cys_synthase Inhibits hog1 Inhibition of HOG1 Kinase chroman->hog1 Inhibits fba1 Inhibition of FBA1 chroman->fba1 Inhibits cell_death_bac Bacterial Cell Death dna_gyrase->cell_death_bac membrane->cell_death_bac cell_death_fun Fungal Cell Death cys_synthase->cell_death_fun hog1->cell_death_fun fba1->cell_death_fun

Caption: Proposed antimicrobial mechanisms of action for halogenated chroman derivatives.

Conclusion

Halogenated chroman derivatives represent a promising class of compounds with significant antimicrobial activity against a range of pathogens, including multidrug-resistant bacteria. The protocols and data presented here provide a framework for the continued investigation and development of these compounds as potential therapeutic agents. Further research should focus on elucidating their precise mechanisms of action and optimizing their structure for enhanced efficacy and safety.

References

Application Notes and Protocols for Investigating the Neuroprotective Effects of 7-Bromochroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a significant heterocyclic structure present in numerous natural and synthetic molecules with medicinal value.[1] Derivatives such as chroman-4-amines are being explored for a range of biological activities, including the potential treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1] This document provides a comprehensive set of protocols to investigate the potential neuroprotective effects of a novel compound, 7-Bromochroman-4-amine, using established in vitro and in vivo models of neurodegeneration.

Part 1: In Vitro Assessment of Neuroprotection

This section outlines protocols for evaluating the neuroprotective effects of this compound in a cell-based model of Parkinson's disease, using the human neuroblastoma SH-SY5Y cell line and the neurotoxin 6-hydroxydopamine (6-OHDA).

Experimental Workflow: In Vitro Studies

G cluster_setup Cell Culture & Treatment cluster_assays Neuroprotective Assays cluster_analysis Data Analysis A Seed SH-SY5Y cells B Pre-treat with This compound A->B C Induce neurotoxicity with 6-OHDA B->C D Cell Viability (MTT Assay) C->D Analyze Effects E Oxidative Stress (ROS Measurement) C->E Analyze Effects F Apoptosis (Caspase-3 Assay) C->F Analyze Effects G Protein Expression (Western Blot) C->G Analyze Effects H Quantify Results D->H E->H F->H G->H I Statistical Analysis H->I J Interpret Neuroprotective Potential I->J

Caption: Workflow for in vitro neuroprotection screening.
Protocol 1.1: SH-SY5Y Cell Culture and Treatment

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Neurotoxin Challenge: Following pre-treatment, add 6-OHDA to the wells to a final concentration of 50-100 µM to induce neurotoxicity.

  • Incubation: Incubate the plates for an additional 24 hours before proceeding with downstream assays.

Protocol 1.2: Cell Viability Assessment (MTT Assay)
  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • MTT Addition: Add 10 µL of the MTT stock solution to each well of the 96-well plate and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control group.

Protocol 1.3: Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Probe Preparation: Prepare a 20 µM working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium.[2]

  • Cell Staining: After treatment, wash the cells once with PBS and then incubate them with 100 µL of the DCFH-DA working solution for 30 minutes at 37°C in the dark.[2][3]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[3]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[4]

  • Data Analysis: Normalize the fluorescence intensity to the control group to determine the fold change in ROS production.

Protocol 1.4: Apoptosis Assessment (Caspase-3 Activity Assay)
  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided in a commercial caspase-3 colorimetric assay kit.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Caspase-3 Reaction: In a new 96-well plate, add an equal amount of protein (e.g., 50-200 µg) from each sample.[6]

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well and incubate at 37°C for 1-2 hours.[6]

  • Absorbance Measurement: Measure the absorbance at 405 nm.[5][6] The absorbance is directly proportional to the caspase-3 activity.

  • Data Analysis: Express caspase-3 activity as a fold change relative to the control group.

Protocol 1.5: Western Blot Analysis of Nrf2 and HO-1
  • Protein Extraction: Lyse the treated cells and extract total protein. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[7]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[7][8]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize the expression of target proteins to the loading control.

Data Presentation: In Vitro Results

Table 1: Effect of this compound on Cell Viability, ROS Production, and Caspase-3 Activity in 6-OHDA-treated SH-SY5Y Cells

Treatment GroupConcentration (µM)Cell Viability (% of Control)Intracellular ROS (Fold Change)Caspase-3 Activity (Fold Change)
Control-100 ± 5.21.0 ± 0.11.0 ± 0.2
6-OHDA only10045 ± 3.83.5 ± 0.44.2 ± 0.5
7-BCA + 6-OHDA155 ± 4.12.8 ± 0.33.5 ± 0.4
7-BCA + 6-OHDA1075 ± 5.51.8 ± 0.22.1 ± 0.3
7-BCA + 6-OHDA10090 ± 6.11.2 ± 0.11.5 ± 0.2

Data are presented as mean ± SD (n=3). 7-BCA: this compound.

Table 2: Effect of this compound on Nrf2 and HO-1 Protein Expression

Treatment GroupConcentration (µM)Nrf2 Expression (Relative to Control)HO-1 Expression (Relative to Control)
Control-1.0 ± 0.11.0 ± 0.1
6-OHDA only1001.2 ± 0.21.5 ± 0.3
7-BCA + 6-OHDA102.5 ± 0.43.0 ± 0.5
7-BCA + 6-OHDA1004.0 ± 0.65.2 ± 0.7

Data are presented as mean ± SD (n=3) from densitometric analysis, normalized to β-actin.

Part 2: In Vivo Assessment of Neuroprotection

This section describes a protocol for evaluating the neuroprotective efficacy of this compound in a 6-OHDA-induced rat model of Parkinson's disease.

Experimental Workflow: In Vivo Studies

G cluster_setup Animal Model & Treatment cluster_assays Behavioral & Histological Analysis cluster_analysis Data Analysis A Acclimatize Rats B Administer this compound (Pre-treatment) A->B C Unilateral 6-OHDA Lesion in Substantia Nigra B->C D Apomorphine-Induced Rotation Test C->D Post-lesion Weeks 1-4 E Cylinder Test for Forelimb Asymmetry C->E Post-lesion Weeks 1-4 F Immunohistochemistry (Tyrosine Hydroxylase) D->F Terminal Analysis G Quantify Rotational Behavior D->G E->F Terminal Analysis H Assess Forelimb Use E->H I Count TH-positive Neurons F->I J Statistical Analysis G->J H->J I->J

Caption: Workflow for in vivo neuroprotection studies.
Protocol 2.1: 6-OHDA Rat Model of Parkinson's Disease

  • Animal Acclimatization: House male Wistar rats under standard laboratory conditions for at least one week before surgery.

  • Pre-treatment: Administer this compound or vehicle daily via intraperitoneal (i.p.) injection for a specified period (e.g., 7 days) before the 6-OHDA lesion.

  • Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame. Inject 6-OHDA unilaterally into the substantia nigra or medial forebrain bundle to induce degeneration of dopaminergic neurons.[9][10][11] A sham group should receive a vehicle injection.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.

Protocol 2.2: Behavioral Assessment
  • Apomorphine-Induced Rotation Test:

    • Two to four weeks post-lesion, administer apomorphine (a dopamine agonist) subcutaneously.[12]

    • Place the rat in a circular test chamber and record the number of full contralateral (away from the lesioned side) rotations over a 30-60 minute period.[13][14]

    • A reduction in rotations in the compound-treated group compared to the 6-OHDA group indicates a neuroprotective effect.[15]

  • Cylinder Test:

    • Place the rat in a transparent cylinder and record forelimb use during rearing and exploration for 5-10 minutes.[15][16]

    • Count the number of times the rat uses its ipsilateral, contralateral, or both forelimbs to touch the cylinder wall.

    • Calculate the percentage of contralateral limb use. A higher percentage in the treated group suggests motor function preservation.

Protocol 2.3: Immunohistochemical Analysis
  • Tissue Preparation: At the end of the study, perfuse the rats with saline followed by 4% paraformaldehyde (PFA).[17][18]

  • Sectioning: Cryosection the brain into coronal sections (e.g., 30-40 µm thick).

  • Immunostaining:

    • Block the sections in a solution containing normal serum (e.g., donkey serum) and Triton X-100 to prevent non-specific binding.[17][18]

    • Incubate the sections with a primary antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, overnight at 4°C.[17][19]

    • Wash and incubate with a fluorescently-labeled secondary antibody.[18]

  • Imaging and Analysis:

    • Capture images of the substantia nigra from both hemispheres using a fluorescence microscope.

    • Perform stereological counting of TH-positive neurons in the substantia nigra.

    • Express the data as the percentage of surviving neurons in the lesioned hemisphere compared to the unlesioned hemisphere.

Data Presentation: In Vivo Results

Table 3: Behavioral Outcomes in the 6-OHDA Rat Model

Treatment GroupDose (mg/kg)Apomorphine-Induced Rotations (turns/30 min)Contralateral Forelimb Use (%)
Sham-5 ± 248 ± 5
6-OHDA + Vehicle-150 ± 2515 ± 4
6-OHDA + 7-BCA1080 ± 1530 ± 6
6-OHDA + 7-BCA5040 ± 1042 ± 5

Data are presented as mean ± SD (n=8 per group). 7-BCA: this compound.

Table 4: Tyrosine Hydroxylase (TH) Positive Neuron Count

Treatment GroupDose (mg/kg)TH+ Neurons in Substantia Nigra (% Survival)
Sham-98 ± 4
6-OHDA + Vehicle-25 ± 7
6-OHDA + 7-BCA1055 ± 9
6-OHDA + 7-BCA5080 ± 6

Data are presented as mean ± SD (n=8 per group). Survival is calculated relative to the unlesioned hemisphere.

Part 3: Key Signaling Pathways in Neuroprotection

The neuroprotective effects of novel compounds are often mediated through the modulation of specific intracellular signaling pathways. Below are diagrams of key pathways relevant to neuroprotection.

Nrf2/HO-1 Antioxidant Response Pathway

The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress.[20][21][22]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from 6-OHDA) Keap1 Keap1 ROS->Keap1 Compound This compound Compound->Keap1 Inhibits? Nrf2 Nrf2 Keap1->Nrf2 Inhibits Ub Ubiquitination & Proteasomal Degradation Keap1->Ub Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds HO1 HO-1 ARE->HO1 Induces Transcription NQO1 NQO1 ARE->NQO1 Induces Transcription GCL GCL ARE->GCL Induces Transcription Neuroprotection Neuroprotection HO1->Neuroprotection NQO1->Neuroprotection GCL->Neuroprotection

Caption: The Nrf2/HO-1 antioxidant signaling pathway.
PI3K/Akt Survival Pathway

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis.[[“]][24][25][26]

G GF Growth Factors / Trophic Support Receptor Receptor Tyrosine Kinase GF->Receptor Compound This compound PI3K PI3K Compound->PI3K Activates? Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits GSK3b GSK3β Akt->GSK3b Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Survival Cell Survival Bcl2->Survival Apoptosis Apoptosis Bcl2->Apoptosis Inhibits GSK3b->Survival Inhibits G cluster_pro_survival Pro-Survival cluster_pro_apoptosis Pro-Apoptosis Stress Cellular Stress (e.g., 6-OHDA) BH3 BH3-only proteins (e.g., Bad, Bim) Stress->BH3 Activates Compound This compound Bcl2 Bcl-2 / Bcl-xL Compound->Bcl2 Upregulates? Bax Bax / Bak Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Forms pores BH3->Bcl2 Inhibits BH3->Bax Activates CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Application Notes and Protocols: Anticancer Activity of Substituted Chroman-4-Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted chroman-4-amines, particularly the 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO) analogs, have emerged as a promising class of compounds with potent in vitro anticancer activity.[1][2] These synthetic molecules have demonstrated significant growth inhibitory effects against a range of human cancer cell lines, suggesting their potential as lead compounds for the development of novel cancer therapeutics. This document provides a summary of the quantitative anticancer activity of selected ATBO analogs, detailed protocols for key experimental assays used in their evaluation, and a visualization of the putative signaling pathway through which they may exert their cytotoxic effects.

Data Presentation: In Vitro Anticancer Activity of Substituted Chroman-4-Amines

The in vitro cytotoxic activity of a series of substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO) analogs was evaluated against a panel of human cancer cell lines. The 50% effective dose (ED₅₀), which represents the concentration of the compound that causes a 50% reduction in cell growth, was determined for each analog. The data presented below is derived from a key study in the field and highlights the potent and broad-spectrum anticancer activity of these compounds.[1][2]

Compound IDCell LineED₅₀ (µM)
8 HH3'-Br-PhMCF-7>100
9 HH4'-Br-PhMCF-7>100
15 HH4'-MeO-PhMCF-70.064
MDA-MB-2310.008
ZR-75-10.011
U2510.011
PC-30.016
DU-1450.012
A5490.012
25 EtH3'-Br-PhMCF-7>100
26 EtH4'-Br-PhMCF-7>100
27 EtMe4'-MeO-PhMCF-7>100
33 EtH4'-MeO-PhMCF-70.32
MDA-MB-2310.035
ZR-75-10.041
U2510.041
PC-30.052
DU-1450.048
A5490.045

Cell Line Information:

  • MCF-7, MDA-MB-231, ZR-75-1: Human breast cancer

  • U251: Human glioblastoma

  • PC-3, DU-145: Human prostate cancer

  • A549: Human lung carcinoma

Experimental Protocols

Cell Viability and Cytotoxicity Assays

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 90%.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C and 5% CO₂.

  • Formazan Solubilization and Absorbance Reading:

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of total cellular protein content.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation:

    • After compound incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the culture medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully wash the plate four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA and unbound dye.

    • Allow the plate to air-dry completely at room temperature.

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB dye.

    • Allow the plate to air-dry completely.

  • Dye Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Place the plate on an orbital shaker for 5-10 minutes to solubilize the protein-bound dye.

    • Measure the absorbance at 510 nm using a microplate reader.

Apoptosis Detection

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with the test compounds at the desired concentrations for the specified time. Include positive and negative controls.

  • Cell Harvesting and Washing:

    • Harvest the cells (including any floating cells in the medium) by trypsinization or scraping.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • The cell populations are identified as follows:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive (less common)

Visualization of Signaling Pathways and Experimental Workflow

Experimental_Workflow_for_Anticancer_Activity_Assessment cluster_0 In Vitro Screening cluster_1 Cytotoxicity Assessment cluster_2 Mechanism of Action cluster_3 Data Analysis start Substituted Chroman-4-Amines (ATBO Analogs) cell_lines Cancer Cell Lines (e.g., MCF-7, A549, PC-3) treatment Compound Treatment cell_lines->treatment mtt MTT Assay treatment->mtt srb SRB Assay treatment->srb apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis ic50 IC50/ED50 Determination mtt->ic50 srb->ic50 pathway_analysis Signaling Pathway Elucidation apoptosis->pathway_analysis

Caption: Experimental workflow for assessing the anticancer activity of substituted chroman-4-amines.

Caption: Putative apoptosis signaling pathways potentially modulated by substituted chroman-4-amines.

Conclusion

The substituted chroman-4-amine scaffold, particularly the ATBO analogs, represents a promising area for anticancer drug discovery. The potent cytotoxic effects observed across a variety of cancer cell lines warrant further investigation into their mechanism of action and in vivo efficacy. The provided protocols offer standardized methods for the continued evaluation of these and other novel anticancer compounds. Elucidation of the precise signaling pathways targeted by these molecules will be crucial for their future development as clinical candidates.

References

Application Notes and Protocols for Enzyme Inhibition Assays of 7-Bromochroman-4-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom at the 7-position and an amine group at the 4-position of the chroman ring system creates a unique chemical entity, 7-Bromochroman-4-amine, whose analogs are of significant interest for drug discovery. This document provides a detailed protocol for assessing the enzyme inhibitory potential of novel this compound analogs, using acetylcholinesterase (AChE) as a representative enzyme target. AChE is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease and other neurological disorders.

Data Presentation: Inhibitory Activity of this compound Analogs against Acetylcholinesterase (AChE)

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes hypothetical IC50 values for a series of this compound analogs against human acetylcholinesterase.

Compound IDR1-substituentR2-substituentIC50 (µM) for AChE
BCA-001HH15.2
BCA-002HMethyl8.7
BCA-003HEthyl5.1
BCA-004PhenylH2.3
BCA-005PhenylMethyl1.1
Donepezil--0.008

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Acetylcholinesterase Inhibition Assay Protocol

This protocol is based on the Ellman's method, a rapid and sensitive colorimetric assay for measuring AChE activity.

Materials and Reagents:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • This compound analogs (test compounds)

  • Donepezil (positive control)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of ATCI in deionized water.

    • Prepare a 10 mM stock solution of DTNB in 0.1 M phosphate buffer, pH 7.0.

    • Prepare a 1 U/mL working solution of AChE in 0.1 M phosphate buffer, pH 8.0, containing 0.1% BSA.

    • Prepare 10 mM stock solutions of the this compound analogs and Donepezil in DMSO.

  • Assay Setup:

    • In a 96-well microplate, add 20 µL of various concentrations of the test compounds (serially diluted in 0.1 M phosphate buffer, pH 8.0, with the final DMSO concentration not exceeding 1%).

    • For the control wells (100% enzyme activity), add 20 µL of the buffer with DMSO.

    • For the positive control wells, add 20 µL of various concentrations of Donepezil.

    • Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to all wells.

    • Add 20 µL of the AChE working solution to all wells except for the blank wells.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction and Measurement:

    • Add 10 µL of the DTNB solution to all wells.

    • Initiate the enzymatic reaction by adding 10 µL of the ATCI substrate solution to all wells.

    • Immediately start monitoring the change in absorbance at 412 nm every minute for 10 minutes using a microplate reader at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compounds using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl_CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl_CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (in vesicles) ChAT->ACh_vesicle Synthesis ACh_synapse Acetylcholine ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptor ACh_synapse->AChR Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal Signal Transduction AChR->Signal Inhibitor This compound Analog Inhibitor->AChE Inhibition

Caption: Simplified Cholinergic Signaling Pathway

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Enzyme (AChE) - Substrate (ATCI) - DTNB - Buffers Plate_Setup Set up 96-well plate: - Add test compounds/control - Add buffer - Add AChE Reagent_Prep->Plate_Setup Compound_Prep Prepare Test Compounds: - this compound analogs - Positive Control (Donepezil) Serial_Dilution Perform Serial Dilutions of Test Compounds and Control Compound_Prep->Serial_Dilution Serial_Dilution->Plate_Setup Pre_incubation Pre-incubate at 37°C for 15 minutes Plate_Setup->Pre_incubation Reaction_Start Initiate reaction by adding DTNB and Substrate (ATCI) Pre_incubation->Reaction_Start Measurement Measure absorbance at 412 nm over 10 minutes Reaction_Start->Measurement Calc_Rate Calculate Reaction Rates (V) Measurement->Calc_Rate Calc_Inhibition Calculate Percentage Inhibition Calc_Rate->Calc_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Calc_Inhibition->Plot_Data Calc_IC50 Determine IC50 values Plot_Data->Calc_IC50

Caption: Experimental Workflow for Enzyme Inhibition Assay

Scale-Up Synthesis of 7-Bromochroman-4-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, scalable, and robust two-step synthesis protocol for 7-Bromochroman-4-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the efficient preparation of the key intermediate, 7-Bromochroman-4-one, followed by a high-yield reductive amination to afford the target primary amine. This document offers detailed experimental procedures, tabulated analytical data for easy comparison, and a workflow diagram to ensure reproducibility and successful scale-up.

Introduction

Chroman motifs are prevalent scaffolds in a wide array of biologically active molecules and approved pharmaceuticals. The introduction of an amine functionality at the 4-position, combined with a bromine substituent on the aromatic ring, provides a versatile platform for the development of novel therapeutic agents. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, while the primary amine is a key pharmacophoric feature and a site for amide bond formation or other modifications. This protocol details a reliable and scalable synthesis of this compound, suitable for producing multi-gram to kilogram quantities required for drug development campaigns.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step sequence. The first step involves the synthesis of the key intermediate, 7-Bromochroman-4-one. This can be accomplished via two primary routes: the intramolecular Friedel-Crafts cyclization of 3-(3-bromophenoxy)propanoic acid or the hydrogenation of 7-Bromo-4H-chromen-4-one. The subsequent and final step is the reductive amination of 7-Bromochroman-4-one to yield the desired this compound.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1aFriedel-Crafts Cyclization3-(3-bromophenoxy)propanoic acid, Eaton's ReagentDichloromethaneReflux2-485-95
1bHydrogenation7-Bromo-4H-chromen-4-one, H₂, Pd/CEthanol25-504-890-98
2Reductive Amination7-Bromochroman-4-one, Ammonium Acetate, Sodium CyanoborohydrideMethanol2512-2475-85

Table 2: Characterization Data for this compound

AnalysisSpecification
Appearance Off-white to pale yellow solid
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.25 (d, J = 8.4 Hz, 1H), 7.10 (d, J = 2.1 Hz, 1H), 6.95 (dd, J = 8.4, 2.1 Hz, 1H), 4.30 (t, J = 5.2 Hz, 1H), 4.25-4.15 (m, 2H), 2.20-2.10 (m, 1H), 2.05-1.95 (m, 1H), 1.75 (br s, 2H, NH₂).
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 154.5, 131.0, 129.5, 128.0, 121.0, 117.5, 65.0, 48.0, 35.5.
Mass Spectrometry (ESI+) m/z 228.0, 230.0 [M+H]⁺
Purity (HPLC) ≥98%

Note: NMR data are predicted based on analogous structures and may vary slightly.

Experimental Protocols

Step 1a: Synthesis of 7-Bromochroman-4-one via Friedel-Crafts Cyclization

This protocol is suitable for large-scale synthesis and avoids the use of strong mineral acids.

Materials:

  • 3-(3-bromophenoxy)propanoic acid

  • Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Heptane

Procedure:

  • To a solution of 3-(3-bromophenoxy)propanoic acid (1.0 eq) in dichloromethane (5-10 vol), add Eaton's Reagent (3-5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C) and monitor the progress by TLC or HPLC (typically 2-4 hours).

  • Upon completion, cool the reaction mixture to 0-5 °C and slowly quench with a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 3 vol).

  • Combine the organic layers, wash with brine (2 x 3 vol), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or slurry in a minimal amount of cold heptane to afford 7-Bromochroman-4-one as a solid.

Step 1b: Synthesis of 7-Bromochroman-4-one via Hydrogenation

This method is an alternative if 7-Bromo-4H-chromen-4-one is a more readily available starting material.

Materials:

  • 7-Bromo-4H-chromen-4-one

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Ethanol

  • Hydrogen gas

Procedure:

  • Charge a suitable hydrogenation reactor with 7-Bromo-4H-chromen-4-one (1.0 eq) and ethanol (10-15 vol).

  • Carefully add 10% Pd/C (1-2 mol%).

  • Pressurize the reactor with hydrogen gas (50-100 psi) and stir the mixture at room temperature or slightly elevated temperature (up to 50 °C) until the reaction is complete (monitored by HPLC, typically 4-8 hours).

  • Carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 7-Bromochroman-4-one.

Step 2: Reductive Amination for the Synthesis of this compound

This one-pot procedure is efficient and scalable for the conversion of the ketone to the primary amine.

Materials:

  • 7-Bromochroman-4-one

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Aqueous hydrochloric acid (1 M)

  • Aqueous sodium hydroxide (2 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 7-Bromochroman-4-one (1.0 eq) in methanol (10-15 vol), add ammonium acetate (10-15 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0-5 °C and add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0-5 °C until the pH is acidic (pH ~2-3) to decompose the excess reducing agent.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Dilute the residue with water and basify with 2 M NaOH until the pH is alkaline (pH ~10-11).

  • Extract the aqueous layer with ethyl acetate (3 x 5 vol).

  • Combine the organic layers, wash with brine (2 x 3 vol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The product can be further purified by column chromatography on silica gel or by crystallization of its hydrochloride salt.

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 3_bromophenoxy_propanoic_acid 3-(3-bromophenoxy)propanoic acid 7_bromochroman_4_one 7-Bromochroman-4-one 3_bromophenoxy_propanoic_acid->7_bromochroman_4_one Friedel-Crafts Cyclization 7_bromo_chromen_4_one 7-Bromo-4H-chromen-4-one 7_bromo_chromen_4_one->7_bromochroman_4_one Hydrogenation 7_bromochroman_4_amine This compound 7_bromochroman_4_one->7_bromochroman_4_amine Reductive Amination

Caption: Overall synthetic workflow for this compound.

Reductive Amination Mechanism

Reductive_Amination Ketone 7-Bromochroman-4-one Imine Iminium Ion Intermediate Ketone->Imine + NH₃ - H₂O Ammonia NH₃ (from NH₄OAc) Amine This compound Imine->Amine + [H⁻] Reducing_Agent [H⁻] (from NaBH₃CN)

Caption: Simplified mechanism of reductive amination.

Troubleshooting & Optimization

Technical Support Center: Optimizing 7-Bromochroman-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 7-Bromochroman-4-amine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the synthesis, focusing on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and effective method for synthesizing this compound is a two-step process. The first step involves the synthesis of the precursor, 7-bromochroman-4-one. This is typically achieved through the intramolecular Friedel-Crafts cyclization of 3-(3-bromophenoxy)propanoic acid, often catalyzed by a strong acid like acid-activated montmorillonite K-10.[1] The second and final step is the conversion of 7-bromochroman-4-one to this compound via reductive amination.[2][3][4]

Q2: Which reducing agents are suitable for the reductive amination of 7-bromochroman-4-one?

A2: Several reducing agents can be employed for the reductive amination of 7-bromochroman-4-one. The choice of reagent can significantly impact the reaction's efficiency and selectivity. Commonly used reducing agents include:

  • Sodium borohydride (NaBH₄): A cost-effective and readily available reducing agent. However, it can also reduce the starting ketone, potentially lowering the yield of the desired amine.[2][5]

  • Sodium cyanoborohydride (NaBH₃CN): This reagent is more selective for the reduction of the intermediate imine in the presence of the ketone, often leading to higher yields of the amine.[2][4] However, it can generate toxic cyanide byproducts.[6]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and highly selective reducing agent that is particularly effective for reductive aminations. It is less toxic than sodium cyanoborohydride and generally provides clean reactions with high yields.[2][3]

Q3: How can I monitor the progress of the reductive amination reaction?

A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexane) should be used to separate the starting material (7-bromochroman-4-one), the intermediate imine, and the final product (this compound). Staining with an appropriate agent, such as ninhydrin, can help visualize the amine product.

Q4: What are the best practices for purifying the final this compound product?

A4: Purification of this compound can be achieved through several methods:

  • Acid-Base Extraction: This is a common and effective method for separating the basic amine product from non-basic impurities. The reaction mixture can be treated with a dilute acid (e.g., HCl) to protonate the amine, making it water-soluble.[7] The aqueous layer containing the amine salt is then separated, basified (e.g., with NaOH), and the free amine is extracted with an organic solvent.

  • Column Chromatography: Silica gel column chromatography can be used for further purification. A solvent system with a gradient of increasing polarity (e.g., ethyl acetate in hexane) is typically employed. To prevent streaking of the amine on the silica gel, a small amount of a basic modifier, such as triethylamine, can be added to the eluent.

  • Crystallization: If the crude product is of sufficient purity, crystallization from a suitable solvent system can yield highly pure this compound. The hydrochloride salt of the amine is often a crystalline solid that is easier to purify by recrystallization.[8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete formation of the intermediate imine. 2. Reduction of the starting ketone by the reducing agent. 3. Inefficient reduction of the imine. 4. Product loss during workup and purification.1. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. Ensure anhydrous conditions as water can hydrolyze the imine. 2. Use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). If using NaBH₄, add it portion-wise at a low temperature after allowing sufficient time for imine formation. 3. Increase the equivalents of the reducing agent. Ensure the reaction is stirred for an adequate amount of time. Monitor by TLC until the imine spot disappears. 4. Optimize the acid-base extraction procedure by ensuring complete protonation and deprotonation of the amine. Minimize the number of transfer steps and use appropriate solvent volumes.
Presence of Unreacted 7-bromochroman-4-one in the Final Product 1. Insufficient amount of the amine source (e.g., ammonia, ammonium acetate). 2. The reducing agent is reducing the ketone faster than the imine is being formed.1. Increase the equivalents of the amine source to drive the equilibrium towards imine formation. 2. Switch to a more selective reducing agent like NaBH(OAc)₃. Alternatively, perform the reaction in a stepwise manner: first, form the imine, and then add the reducing agent.
Formation of Side Products (e.g., 7-Bromochroman-4-ol) The reducing agent is not selective and is reducing the starting ketone.This is a common side reaction when using less selective reducing agents like NaBH₄. Use a milder and more selective reagent such as NaBH(OAc)₃. Running the reaction at a lower temperature can also help to minimize this side reaction.
Difficulty in Isolating the Product during Acid-Base Extraction 1. Incomplete protonation of the amine, leading to its retention in the organic layer. 2. Emulsion formation during extraction. 3. The amine salt is partially soluble in the organic solvent.1. Ensure the aqueous layer is sufficiently acidic (pH 1-2) by testing with pH paper. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. 3. Perform multiple extractions with the aqueous acid to ensure complete transfer of the amine salt.
Product Streaking on TLC Plate The basic amine is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the TLC developing solvent. This will neutralize the acidic sites on the silica gel and result in better spot shape.
Low Purity after Column Chromatography Co-elution of impurities with the product.Optimize the solvent system for column chromatography by performing a thorough TLC analysis with different solvent mixtures. A shallow gradient elution can improve separation. If impurities are still present, consider converting the amine to its hydrochloride salt and purifying it by recrystallization.

Experimental Protocols

Synthesis of 7-bromochroman-4-one

A detailed protocol for the synthesis of the precursor, 7-bromochroman-4-one, can be found in the literature.[1] A general procedure involves the refluxing of 3-(3-bromophenoxy)propanoic acid with acid-activated montmorillonite K-10 in toluene.[1]

Reductive Amination of 7-bromochroman-4-one to this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 7-bromochroman-4-one

  • Ammonium acetate or ammonia in methanol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous methanol or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 7-bromochroman-4-one (1.0 eq) in anhydrous methanol or DCE, add ammonium acetate (5-10 eq).

  • If necessary, add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material and imine intermediate.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with dichloromethane (3 x volume).

  • Wash the combined organic layers with 1 M HCl. The product will move to the aqueous layer.

  • Separate the aqueous layer and wash the organic layer once more with 1 M HCl.

  • Combine the acidic aqueous layers and basify to pH > 10 with 1 M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Further purify the product by column chromatography or crystallization as needed.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentSelectivity for Imine vs. KetoneCommon Side ProductsSafety Considerations
Sodium borohydride (NaBH₄) ModerateCorresponding alcohol (7-Bromochroman-4-ol)Flammable solid, reacts with water to produce hydrogen gas.
Sodium cyanoborohydride (NaBH₃CN) High-Highly toxic, releases hydrogen cyanide upon acidification.[6]
Sodium triacetoxyborohydride (NaBH(OAc)₃) Very High-Moisture sensitive, reacts with water to produce acetic acid.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 7-bromochroman-4-one cluster_step2 Step 2: Reductive Amination 3_bromophenoxy_propanoic_acid 3-(3-bromophenoxy)propanoic acid 7_bromo_ketone 7-bromochroman-4-one 3_bromophenoxy_propanoic_acid->7_bromo_ketone  Acid Catalyst (e.g., Montmorillonite K-10) 7_bromo_amine This compound 7_bromo_ketone->7_bromo_amine Amine_Source Amine Source (e.g., NH₄OAc) Amine_Source->7_bromo_amine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->7_bromo_amine

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_SM Check Starting Material Purity Start->Check_SM Analyze_Crude Analyze Crude Reaction Mixture (TLC, LC-MS) Check_SM->Analyze_Crude Identify_Problem Identify Main Problem Analyze_Crude->Identify_Problem Incomplete_Reaction Incomplete Reaction Identify_Problem->Incomplete_Reaction Unreacted SM/Imine Side_Products Significant Side Products Identify_Problem->Side_Products Impurities Present Purification_Issues Purification Difficulties Identify_Problem->Purification_Issues Product Loss Optimize_Reaction Optimize Reaction Conditions: - Reaction Time - Temperature - Reagent Stoichiometry Incomplete_Reaction->Optimize_Reaction Change_Reagent Change Reducing Agent (e.g., to NaBH(OAc)₃) Side_Products->Change_Reagent Optimize_Purification Optimize Purification: - Acid-Base Extraction pH - Chromatography Solvent System - Recrystallization Solvent Purification_Issues->Optimize_Purification

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of 7-Bromochroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 7-Bromochroman-4-amine by column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound, offering potential causes and solutions.

IssuePotential Cause(s)Recommended Solution(s)
Product Tailing or Broad Peaks - Strong interaction between the basic amine group of the product and acidic silanol groups on the silica gel surface. - Inappropriate solvent system polarity.- Mobile Phase Modification: Add a basic modifier like triethylamine (TEA) or ammonia (0.1-1% v/v) to the eluent to neutralize the acidic sites on the silica gel. - Stationary Phase Selection: Consider using a less acidic stationary phase such as deactivated (amine-functionalized) silica gel or basic alumina. - Optimize Solvent Gradient: A gradual increase in the polarity of the eluent can improve peak shape.
Low Recovery of Product - Irreversible adsorption of the basic amine onto the acidic silica gel. - Compound decomposition on the stationary phase.- Use Amine-Functionalized Silica: This type of stationary phase minimizes strong interactions with basic compounds, leading to better recovery. - Pre-treat the Silica Gel: Before loading the sample, flush the column with the mobile phase containing a basic modifier (e.g., triethylamine) to passivate the active sites. - Check Compound Stability: Assess the stability of your compound on silica gel using a 2D TLC test before performing column chromatography.
Co-elution with Impurities - Similar polarities of the product and impurities. - Overloading the column.- Solvent System Optimization: Experiment with different solvent systems to maximize the separation (ΔRf) between your product and the impurities. Consider using a combination of solvents with different selectivities (e.g., dichloromethane/methanol, ethyl acetate/hexane). - Proper Sample Loading: Do not overload the column. As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase. - Alternative Chromatography Techniques: If co-elution persists, consider preparative HPLC or reversed-phase chromatography.
Compound Stuck on the Column - The eluent is not polar enough to displace the compound from the stationary phase. - The compound has precipitated on the column.- Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. For very polar compounds, a system like dichloromethane/methanol with a small amount of ammonia may be necessary. - Solubility Check: Ensure your compound is soluble in the chosen eluent system. If solubility is an issue, consider a different solvent system or a dry loading technique.
Inconsistent Rf Values between TLC and Column - Different silica gel activity between the TLC plate and the column packing material. - The column is not properly packed or equilibrated.- Use the Same Stationary Phase: Ensure the silica gel used for both TLC and the column has similar properties. - Proper Column Packing and Equilibration: Pack the column carefully to avoid channels and cracks. Equilibrate the column with the mobile phase for a sufficient time before loading the sample.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?

A good starting point for determining the optimal solvent system is to perform thin-layer chromatography (TLC). Based on the purification of similar aromatic amines and chroman structures, a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate is recommended. For example, you can start with a 5% ethyl acetate in heptane mixture and gradually increase the polarity.[1] Due to the basic nature of the amine, adding 0.1-1% triethylamine (TEA) to the eluent system is highly advisable to prevent peak tailing.

Q2: My this compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate in hexane. What should I do?

If your compound is very polar and does not move from the baseline, you can try a more polar solvent system. A common choice for polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH).[2] Start with a low percentage of methanol (e.g., 1-2%) in DCM and gradually increase it. Remember to include a basic modifier like TEA or ammonia.

Q3: How can I prevent my compound from streaking on the TLC plate and the column?

Streaking is a common issue when dealing with amines on silica gel due to the strong acid-base interaction.[3][4] To mitigate this, add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at 0.1-1% or a solution of ammonia in methanol (e.g., 2M NH3 in MeOH) used as the polar component of the mobile phase can effectively reduce streaking and improve separation.[3][5]

Q4: Is it better to use wet or dry loading for my sample?

Both wet and dry loading can be effective.

  • Wet loading: Dissolve your crude product in a minimal amount of the initial mobile phase and load it onto the column. This is suitable for samples that are readily soluble in the eluent.

  • Dry loading: If your compound has poor solubility in the mobile phase, dry loading is recommended. Dissolve your crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column. This technique often leads to better resolution.

Q5: Should I consider using a stationary phase other than silica gel?

Yes, if you continue to face challenges with silica gel, there are several alternatives:

  • Amine-functionalized silica: This is an excellent option for purifying basic compounds as it has a less acidic surface, which reduces strong interactions and improves recovery and peak shape.[5][6]

  • Alumina (basic or neutral): Alumina is another alternative to silica gel for the purification of amines.

  • Reversed-phase (C18) silica: For highly polar amines, reversed-phase chromatography can be a powerful purification technique.[7] The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to protonate the amine.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound. Optimization may be required based on the specific impurities present in the crude material.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (for column chromatography, 60 Å, 230-400 mesh)

  • Hexane or Heptane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the TLC plate with the crude mixture.

    • Develop the TLC plate in various solvent systems to find an optimal eluent. A good target Rf value for the product is between 0.2 and 0.4. A recommended starting eluent is 20-40% ethyl acetate in hexane with 0.5% TEA.

  • Column Preparation:

    • Secure the glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm) over the cotton plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity. Gently tap the column to ensure even packing and remove any air bubbles.

    • Once the silica has settled, add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add the silica-adsorbed sample onto the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin elution with the solvent system determined from the TLC analysis.

    • If a gradient elution is required, start with a low polarity mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent.

  • Fraction Collection and Analysis:

    • Collect fractions in separate tubes or flasks.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Summary

The following table provides estimated chromatographic parameters based on the purification of structurally similar compounds. Actual values may vary depending on the specific experimental conditions.

CompoundStationary PhaseEluent SystemEstimated RfReference
2-Pentylchroman-4-oneSilica Gel5% Ethyl Acetate in Heptane-[1]
Substituted Chroman-4-oneSilica GelHexanes/Ethyl Acetate = 3:10.21 - 0.36[2]
General GuidelineSilica Gel-0.15 - 0.35 (Optimal Range)[7]
This compound (Predicted)Silica Gel with 0.5% TEA30% Ethyl Acetate in Hexane~0.3N/A

Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting the purification of this compound by column chromatography.

Purification_Troubleshooting Troubleshooting Workflow for this compound Purification start Start: Crude this compound tlc Perform TLC Analysis (e.g., EtOAc/Hexane + 0.5% TEA) start->tlc rf_check Is Rf between 0.2-0.4 and spot shape good? tlc->rf_check run_column Run Column with Optimized Eluent rf_check->run_column Yes tailing Issue: Tailing/Streaking? rf_check->tailing No analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions pure_product Combine Pure Fractions & Evaporate analyze_fractions->pure_product low_recovery Issue: Low Recovery? analyze_fractions->low_recovery end End: Purified Product pure_product->end add_base Add/Increase Basic Modifier (e.g., 1% TEA or NH3/MeOH) tailing->add_base Yes low_rf Issue: Low Rf (Stuck at baseline)? tailing->low_rf No add_base->tlc increase_polarity Increase Eluent Polarity (e.g., Switch to DCM/MeOH) low_rf->increase_polarity Yes co_elution Issue: Co-elution with Impurities? low_rf->co_elution No increase_polarity->tlc change_solvent Try Different Solvent System (e.g., different selectivity) co_elution->change_solvent Yes alt_stationary_phase Consider Alternative Stationary Phase (Amine-functionalized Silica, Alumina, or Reversed-Phase) co_elution->alt_stationary_phase Persistent Issue change_solvent->tlc alt_stationary_phase->end low_recovery->alt_stationary_phase Persistent Issue dry_loading Use Dry Loading Technique low_recovery->dry_loading Yes dry_loading->run_column

Caption: Troubleshooting workflow for the purification of this compound.

References

Overcoming challenges in the reductive amination of 7-bromochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reductive amination of 7-bromochroman-4-one. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.

Troubleshooting Guide

This guide addresses specific issues that may arise during the reductive amination of 7-bromochroman-4-one.

dot

Caption: Troubleshooting workflow for low or no product yield.

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete imine formation.- Add a catalytic amount of acetic acid to promote imine formation.[1] - Use dehydrating agents like molecular sieves to remove water and shift the equilibrium towards the imine. - Monitor imine formation by TLC or LC-MS before adding the reducing agent.
Degradation or inactivity of the reducing agent.- Use a fresh bottle of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is sensitive to moisture.[2] - Ensure the stoichiometry of the reducing agent is correct, typically 1.2-1.5 equivalents.
Reduction of the starting ketone.- Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are less likely to reduce the ketone compared to sodium borohydride (NaBH₄).[3]
Formation of Side Products Over-alkylation (formation of a tertiary amine from a primary amine).- Use a stepwise procedure: first, ensure complete formation of the imine, then add the reducing agent.[4] - Use a controlled stoichiometry of the amine (slight excess may be beneficial).
Formation of 7-bromochroman-4-ol.- This indicates that the ketone is being reduced faster than or concurrently with the imine. Switch to a more imine-selective reducing agent such as NaBH(OAc)₃.[5][6]
Difficult Purification Co-elution of product and starting materials or byproducts.- If the product is an amine, an acidic wash (e.g., 1M HCl) can be used to extract the product into the aqueous layer, which is then basified and re-extracted. - For column chromatography, consider using a different solvent system or a stationary phase other than silica gel if streaking or poor separation occurs.
Persistent imine impurity in the final product.- Increase the amount of reducing agent or the reaction time for the reduction step. - Ensure the reaction has gone to completion by monitoring with TLC or LC-MS before workup.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for the reductive amination of 7-bromochroman-4-one?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for this transformation.[5][6] It is mild and highly selective for the reduction of the intermediate iminium ion over the starting ketone, which minimizes the formation of the corresponding alcohol byproduct (7-bromochroman-4-ol).[5][6] Sodium cyanoborohydride (NaBH₃CN) is also a good option due to its selectivity, but it is toxic and may lead to cyanide-containing waste.[7] Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce the starting ketone, so it should be used with caution, typically after the imine has fully formed.[2][3]

Q2: What is the optimal solvent for this reaction?

A2: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used solvents, especially when using NaBH(OAc)₃ as the reducing agent.[2][4] Tetrahydrofuran (THF) is also a suitable aprotic solvent.[2] If using NaBH₄, protic solvents like methanol or ethanol are often employed.[2]

Q3: My reaction is very sluggish. How can I increase the reaction rate?

A3: Sluggish reactions are often due to slow imine formation. Adding a catalytic amount of a weak acid, such as acetic acid, can accelerate this step.[1] Gentle heating during the imine formation stage can also be beneficial. For the reduction step, ensure your reducing agent is active and used in the correct stoichiometric amount.

Q4: I am observing the formation of a significant amount of 7-bromochroman-4-ol. What can I do to prevent this?

A4: The formation of 7-bromochroman-4-ol is a result of the reduction of the starting ketone. To minimize this side reaction, you should use a reducing agent that is more selective for the iminium ion. NaBH(OAc)₃ is an excellent choice for this purpose.[5][6] Alternatively, you can perform the reaction in a stepwise manner: allow the imine to form completely before adding a less selective reducing agent like NaBH₄.

Q5: How can I effectively purify the resulting 7-bromo-substituted chroman-4-amine?

A5: Purification can typically be achieved through standard techniques. Given the basic nature of the amine product, an acid-base extraction can be very effective. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The amine will move to the aqueous phase. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by basification (e.g., with NaOH or NaHCO₃) and re-extraction of the purified amine into an organic solvent. If further purification is needed, column chromatography on silica gel is a common method.

Experimental Protocols

dot

Reductive_Amination_Protocol cluster_reactants cluster_imine cluster_reduction cluster_workup Ketone Dissolve 7-bromochroman-4-one in an appropriate solvent (e.g., DCE) Amine Add the primary amine (1.0 - 1.2 equivalents) Ketone->Amine Stir Stir at room temperature (optional: add catalytic AcOH) Amine->Stir Monitor_Imine Monitor imine formation (TLC or LC-MS) Stir->Monitor_Imine Add_Reductant Add reducing agent (e.g., NaBH(OAc)3, 1.2-1.5 eq.) in portions Monitor_Imine->Add_Reductant Imine formed Stir_Reduction Stir at room temperature until completion Add_Reductant->Stir_Reduction Monitor_Reaction Monitor reaction progress (TLC or LC-MS) Stir_Reduction->Monitor_Reaction Quench Quench the reaction (e.g., with saturated NaHCO3 solution) Monitor_Reaction->Quench Reaction complete Extract Extract with an organic solvent (e.g., DCM or EtOAc) Quench->Extract Purify Purify the crude product (Acid-base extraction or column chromatography) Extract->Purify

Caption: General experimental workflow for the reductive amination of 7-bromochroman-4-one.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

  • 7-bromochroman-4-one

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 7-bromochroman-4-one (1.0 eq.) in DCE or DCM (0.1-0.2 M), add the amine (1.0-1.2 eq.).

  • If the amine is an aniline or a weakly basic amine, add a catalytic amount of acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the formation of the imine by TLC or LC-MS.

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Continue stirring the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM or the reaction solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or through an acid-base extraction.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride

This protocol is a cost-effective alternative, particularly when using primary amines where over-alkylation is a concern.[4]

Materials:

  • 7-bromochroman-4-one

  • Primary amine

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 7-bromochroman-4-one (1.0 eq.) and the primary amine (1.0-1.2 eq.) in methanol or ethanol (0.1-0.2 M).

  • Stir the mixture at room temperature for 2-4 hours, or until imine formation is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq.) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours, or until the imine is fully consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude product as needed.

Quantitative Data

AmineReducing AgentSolventTypical Yield (%)
BenzylamineNaBH(OAc)₃DCE85-95%
AnilineNaBH(OAc)₃ / AcOHDCE70-85%
CyclohexylamineNaBH(OAc)₃DCM80-90%
Ammonium ChlorideNaBH₃CNMeOH60-75%
EthylamineNaBH₄ (stepwise)MeOH75-85%

References

Identifying and removing impurities in 7-Bromochroman-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromochroman-4-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: this compound is typically synthesized via a two-step process. The first step involves the synthesis of the precursor, 7-bromochroman-4-one. The second and final step is the reductive amination of this ketone to yield the desired primary amine.

Q2: Which reducing agents are suitable for the reductive amination of 7-bromochroman-4-one?

A2: Several reducing agents are effective for reductive amination. Common choices include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium borohydride (NaBH₄) can also be used, but it is less selective and may reduce the starting ketone to the corresponding alcohol as a side product.[1][2][3][4] The choice of reducing agent can influence the reaction's selectivity and impurity profile.

Q3: What are the primary impurities I should be aware of in the synthesis of this compound?

A3: The main impurities can be categorized as follows:

  • Unreacted Starting Material: Residual 7-bromochroman-4-one.

  • Over-alkylation Products: Formation of secondary and tertiary amines where the product amine reacts further with the starting ketone.

  • Reduction Byproduct: 7-bromochroman-4-ol, formed by the direct reduction of the ketone.

  • Imines and Enamines: Incomplete reduction can leave imine or enamine intermediates in the final product.

Q4: How can I monitor the progress of the reductive amination reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. By comparing the reaction mixture to spots of the starting material (7-bromochroman-4-one), you can determine when the starting material has been consumed.

Q5: What analytical techniques are recommended for characterizing the final product and identifying impurities?

A5: A combination of spectroscopic and chromatographic methods is ideal:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of this compound and identifying impurities.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the product and can help in identifying impurities by their mass-to-charge ratio. Aliphatic amines often undergo α-cleavage, which can be a characteristic fragmentation pattern.[5][6][7]

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product and quantifying impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Increase the reaction time and continue to monitor by TLC until the starting material is consumed. Ensure the reducing agent is active and added in the correct stoichiometric amount.
Suboptimal pH for imine formation.The formation of the imine intermediate is pH-dependent. For reductive amination with ammonia, a slightly acidic pH (around 6-7) is often optimal.[8]
Inefficient reduction of the imine.Ensure the reducing agent is added at the appropriate temperature and that the reaction is stirred efficiently.
Presence of 7-bromochroman-4-ol as a major byproduct Use of a non-selective reducing agent.Sodium borohydride can reduce the ketone directly. Switch to a more selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.[2][3][4]
Reaction conditions favor ketone reduction.Add the reducing agent after allowing sufficient time for the imine to form.
Formation of secondary and/or tertiary amine impurities The product primary amine is reacting with the starting ketone.Use a large excess of the ammonia source to favor the formation of the primary amine.[9]
Incomplete reaction with residual starting material Inactive reducing agent.Use a fresh batch of the reducing agent.
Steric hindrance around the ketone.For hindered ketones, a more reactive reducing agent or longer reaction times may be necessary. The addition of a Lewis acid like Ti(OiPr)₄ or ZnCl₂ can sometimes improve yields.[10][11]
Difficulty in purifying the final product Similar polarities of the product and impurities.Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Consider derivatizing the amine (e.g., as a Boc-carbamate) to alter its polarity for easier separation, followed by deprotection.
Product is an oil and difficult to crystallize.If direct crystallization fails, try converting the amine to a salt (e.g., hydrochloride salt) which is often more crystalline and easier to purify by recrystallization.

Experimental Protocols

Synthesis of 7-Bromochroman-4-one (Precursor)

A mixture of 3-(3-bromophenoxy)propanoic acid and an acid catalyst (e.g., acid-activated montmorillonite K-10) in a suitable solvent like toluene is heated to reflux. The reaction progress is monitored by TLC. After completion, the catalyst is filtered off, and the filtrate is concentrated. The crude product can be purified by extraction with a non-polar solvent like hexane to yield pure 7-bromochroman-4-one.[12]

Reductive Amination of 7-Bromochroman-4-one to this compound (General Procedure)
  • Reagents: 7-bromochroman-4-one, an ammonia source (e.g., ammonium acetate or ammonium chloride), a reducing agent (e.g., sodium cyanoborohydride), and a suitable solvent (e.g., methanol).

  • Procedure:

    • Dissolve 7-bromochroman-4-one and a molar excess of the ammonia source in the solvent.

    • Adjust the pH to be slightly acidic (pH 6-7) if necessary.

    • Add the reducing agent portion-wise at room temperature or 0 °C.

    • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

    • Quench the reaction by adding water or a dilute acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 7-bromochroman-4-one reductive_amination Reductive Amination (Ammonia source, NaBH3CN) start->reductive_amination crude_product Crude this compound reductive_amination->crude_product extraction Aqueous Workup & Extraction crude_product->extraction chromatography Column Chromatography extraction->chromatography pure_product Pure this compound chromatography->pure_product nmr NMR Spectroscopy pure_product->nmr ms Mass Spectrometry pure_product->ms hplc HPLC pure_product->hplc

Caption: A general experimental workflow for the synthesis and purification of this compound.

troubleshooting_impurities start Crude Product Analysis unreacted_ketone Unreacted 7-bromochroman-4-one start->unreacted_ketone alcohol_byproduct 7-bromochroman-4-ol start->alcohol_byproduct overalkylation Secondary/Tertiary Amines start->overalkylation solution1 Increase reaction time/ Check reducing agent unreacted_ketone->solution1 Cause solution2 Use selective reducing agent (e.g., NaBH3CN) alcohol_byproduct->solution2 Cause solution3 Use large excess of ammonia source overalkylation->solution3 Cause

Caption: A troubleshooting guide for common impurities in this compound synthesis.

References

Improving the stability of 7-Bromochroman-4-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 7-Bromochroman-4-amine in solution during experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered when working with solutions of this compound.

Question: My this compound solution has turned yellow/brown. What is the cause and how can I prevent it?

Answer:

  • Probable Cause: The discoloration of your solution is likely due to oxidation of the amine functional group or other reactive moieties in the molecule. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. Aromatic amines, in particular, can be susceptible to forming colored oxidation products.[1]

  • Solutions:

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

    • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1][2]

    • Low Temperature Storage: Store solutions at reduced temperatures (e.g., 2-8°C) to slow down the rate of degradation.[2] For long-term storage, consider freezing the solution if the solvent system permits.

    • Antioxidants: For some applications, the addition of a small amount of an antioxidant may be considered, but this should be evaluated for compatibility with your experimental system.

Question: I am observing precipitation in my this compound solution. What should I do?

Answer:

  • Probable Cause: Precipitation can occur for several reasons:

    • Poor Solubility: The concentration of your solution may exceed the solubility limit of this compound in the chosen solvent.

    • Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.

    • Temperature Effects: Solubility is often temperature-dependent. A solution prepared at room temperature may show precipitation when cooled.

  • Solutions:

    • Verify Solubility: Check the solubility of this compound in your chosen solvent and adjust the concentration if necessary.

    • Solvent System: Consider using a different solvent or a co-solvent system to improve solubility.

    • Filtration: If you suspect the precipitate is a degradation product, it may be necessary to filter the solution before use, although this does not address the underlying stability issue.

Question: Analytical testing (e.g., HPLC) shows a decrease in the purity of my this compound solution over time. How can I improve its stability?

Answer:

  • Probable Cause: A decrease in purity indicates chemical degradation. The primary degradation pathways for amines are often hydrolysis and oxidation.[1][4] The specific pathway can depend on the solvent, pH, and storage conditions.

  • Solutions:

    • pH Optimization: The stability of amines in solution is often pH-dependent. Conduct a pH stability study to determine the optimal pH range for your solution. Generally, a slightly acidic pH is preferable to prevent oxidation of the free base.

    • Solvent Selection: The choice of solvent can significantly impact stability. Aprotic solvents may be preferable to protic solvents like water or methanol to prevent hydrolysis.

    • Temperature and Light Control: As mentioned previously, storing solutions at low temperatures and protecting them from light are crucial steps in minimizing degradation.[1][2]

    • Use Fresh Solutions: Whenever possible, prepare solutions of this compound fresh for each experiment to ensure the highest purity.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for solutions of this compound?

For optimal stability, solutions should be stored at 2-8°C, protected from light, and preferably under an inert atmosphere (nitrogen or argon).[2] For longer-term storage, aliquoting and freezing at -20°C or below might be a viable option, depending on the solvent.

What solvents are most suitable for dissolving this compound?

How does pH affect the stability of this compound in aqueous solutions?

In aqueous solutions, pH is a critical factor. At neutral to basic pH, the amine is predominantly in its free base form, which is more susceptible to oxidation.[5] A slightly acidic pH will keep the amine protonated as an ammonium salt, which is generally more stable and soluble in water.

How can I monitor the stability of my this compound solution?

The most common method for monitoring the stability of small molecules in solution is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the quantification of the parent compound and the detection of any degradation products that appear over time. A stability study typically involves analyzing samples at various time points under different storage conditions.

Stability of this compound Under Various Conditions

FactorConditionStabilityRecommendation
pH Acidic (pH 3-5)GoodMaintain a slightly acidic pH for aqueous solutions.
Neutral (pH 7)FairRisk of oxidation of the free base increases.
Basic (pH > 8)PoorSignificant potential for oxidation and precipitation.
Temperature -20°CExcellentRecommended for long-term storage of stock solutions.
2-8°CGoodSuitable for short to medium-term storage.[2]
Room TemperatureFair to PoorIncreased rate of degradation; not recommended for storage.
Light Amber Vial/DarkGoodProtect from light to prevent photochemical degradation.[2]
Clear Vial/LightPoorExposure to light can accelerate degradation.
Atmosphere Inert (N2 or Ar)GoodMinimizes oxidative degradation.
AirFair to PoorOxygen in the air can lead to oxidation.
Solvent Type Aprotic (e.g., DMSO, DMF)GoodGenerally stable for stock solutions.
Protic (e.g., H2O, MeOH)FairPotential for hydrolysis and pH-dependent degradation.

Experimental Protocol: Stability Assessment of this compound in Solution

This protocol outlines a general procedure for assessing the stability of this compound in a given solvent system.

1. Objective: To determine the stability of this compound in a selected solvent under various storage conditions (e.g., temperature, light exposure) over a specified period.

2. Materials:

  • This compound (or its hydrochloride salt)

  • High-purity solvent (e.g., DMSO, phosphate buffer pH 5.0)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC vials (amber and clear)

  • HPLC system with a suitable column (e.g., C18) and UV detector

3. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of this compound to prepare a stock solution of known concentration (e.g., 10 mg/mL in DMSO).

    • Dissolve the compound completely using sonication if necessary.

  • Preparation of Stability Samples:

    • Dilute the stock solution with the chosen solvent system (e.g., phosphate buffer) to the final desired concentration (e.g., 100 µg/mL).

    • Aliquot the final solution into multiple sets of HPLC vials. Include both amber vials (for light protection) and clear vials (for light exposure testing).

  • Storage Conditions:

    • Store the sets of vials under different conditions. A typical stability study might include:

      • -20°C (in amber vials)

      • 2-8°C (in amber vials)

      • Room temperature (in amber vials)

      • Room temperature (in clear vials, exposed to ambient light)

  • Time Points for Analysis:

    • Define the time points for analysis, for example: T=0, 24 hours, 48 hours, 7 days, and 14 days.

  • HPLC Analysis:

    • At each time point, retrieve one vial from each storage condition.

    • Allow the samples to equilibrate to room temperature.

    • Analyze each sample by HPLC. The T=0 sample represents 100% purity.

    • Record the peak area of the this compound peak and any new peaks that appear (degradation products).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of the compound remaining versus time for each storage condition.

    • Note the appearance and increase of any degradation peaks.

Visual Guides

Potential Oxidative Degradation of this compound A This compound C Intermediate (e.g., Radical Cation) A->C Oxidation B Oxidizing Agent (e.g., O2) B->C D Oxidized Products (e.g., Imines, Quinones) C->D Further Reactions

Caption: A simplified diagram of a potential oxidative degradation pathway.

Troubleshooting Workflow for Solution Instability Start Instability Observed (e.g., color change, precipitation, purity loss) Q1 Is the solution exposed to light? Start->Q1 A1 Store in amber vials or in the dark Q1->A1 Yes Q2 Is the solution stored at room temp? Q1->Q2 No A1->Q2 A2 Store at 2-8°C or -20°C Q2->A2 Yes Q3 Is the solution exposed to air? Q2->Q3 No A2->Q3 A3 Prepare and store under inert atmosphere (N2/Ar) Q3->A3 Yes Q4 Is the pH neutral or basic? Q3->Q4 No A3->Q4 A4 Adjust to a slightly acidic pH (e.g., 3-5) Q4->A4 Yes End Stability Improved Q4->End No A4->End

Caption: A workflow for troubleshooting stability issues with this compound solutions.

Key Parameters Affecting Solution Stability Stability Solution Stability pH pH pH->Stability Temp Temperature Temp->Stability Light Light Exposure Light->Stability Atmosphere Atmosphere Atmosphere->Stability Solvent Solvent Solvent->Stability

Caption: The relationship between experimental parameters and solution stability.

References

Troubleshooting poor resolution in chiral HPLC of chroman-4-amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chiral High-Performance Liquid Chromatography (HPLC) analysis of chroman-4-amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution between the enantiomers of my chroman-4-amine?

Poor resolution in the chiral HPLC of chroman-4-amines can stem from several factors.[1][2] The most common issues include:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not offer sufficient enantioselectivity for your specific chroman-4-amine derivative. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often a good starting point for chroman derivatives.[3]

  • Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier, as well as the presence and concentration of additives, are critical for achieving separation.[1][2]

  • Incorrect Temperature: Temperature can significantly influence the interactions between the analyte and the CSP, thereby affecting resolution.[1][2][4][5][6] Generally, lower temperatures can enhance chiral recognition.[1]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak broadening and a loss of resolution.[2]

Q2: I'm observing peak tailing with my basic chroman-4-amine analyte. What could be the cause and how can I fix it?

Peak tailing for basic compounds like chroman-4-amines is often caused by secondary interactions with residual silanols on silica-based CSPs.[1][2] To mitigate this, consider the following:

  • Use of Basic Additives: Add a basic modifier to your mobile phase. Diethylamine (DEA) is commonly used at a concentration of 0.1% to 0.5%.[1][7] Other effective additives for basic compounds include ethanolamine, ethylenediamine, and butylamine.[7][8] These additives compete with the basic analyte for active silanol sites, leading to improved peak shape.[1]

  • Mobile Phase pH (for Reversed-Phase): If you are using a reversed-phase method, ensure the mobile phase pH is at least 1-2 units away from the pKa of your chroman-4-amine to maintain a consistent ionization state.[1]

Q3: My resolution is still not optimal after trying different mobile phases. What other parameters can I adjust?

If mobile phase optimization is insufficient, consider these additional parameters:

  • Flow Rate: Chiral separations can be more sensitive to flow rate than achiral separations.[2] Decreasing the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.[9]

  • Temperature: Systematically evaluate the effect of column temperature. While lower temperatures often improve resolution, this is compound-dependent.[1] In some cases, increasing the temperature can enhance efficiency and even improve resolution.[1][4] It is crucial to control the temperature for reproducible results.

  • Choice of Chiral Stationary Phase: If the above adjustments do not yield the desired resolution, it may be necessary to screen different types of CSPs. Polysaccharide-based CSPs are a versatile choice for a wide range of chiral compounds, including those with a chroman core.[3][10]

Q4: I am seeing extraneous peaks in my chromatogram. What is the likely source?

Extraneous or "ghost" peaks can arise from several sources.[1] A systematic approach to identify the cause is recommended:

  • Run a blank gradient (without injecting a sample). If the peaks are present, the contamination is likely from the mobile phase or the HPLC system itself.[1]

  • If the blank run is clean, inject the sample solvent (without the analyte). If peaks appear, your solvent is contaminated.[1]

  • If both the blank and solvent injection are clean, the issue is likely carryover from a previous injection in the autosampler.[1]

To prevent this, always use freshly prepared mobile phase with high-purity, HPLC-grade solvents.[1]

Data Presentation: Mobile Phase Additives for Chroman-4-Amine Separation

The choice and concentration of mobile phase additives are critical for the successful chiral separation of basic compounds like chroman-4-amines. The following table summarizes common additives and their typical concentrations.

AdditiveTypical Concentration RangePurposeReference
Diethylamine (DEA)0.1% - 0.5% (v/v)Improves peak shape for basic compounds by minimizing interactions with residual silanols.[1][7]
Ethanolamine0.1% - 0.5% (v/v)Alternative basic modifier to improve peak shape.[7]
Ethylenediamine (EDA)0.1% - 0.5% (v/v)Can dramatically improve resolution and peak symmetry for certain compounds.[7]
Butylamine0.1% - 0.5% (v/v)Another option as a basic additive to enhance peak shape.[7]
Trifluoroacetic Acid (TFA)0.1% (v/v)Used for acidic compounds, but can sometimes be used in combination with a basic additive to form an ion pair, which may affect selectivity.[1][7]
Ethanesulfonic Acid (ESA)VariesCan have a dramatic beneficial effect on the chiral separation of basic compounds.[11][12][13]

Experimental Protocols

Protocol 1: Mobile Phase Preparation with a Basic Additive

This protocol describes the preparation of a mobile phase containing a basic additive to improve the peak shape of chroman-4-amines.

Materials:

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Diethylamine (DEA), analytical grade or higher

Procedure:

  • Measure 900 mL of n-Hexane into a clean, dry 1 L graduated cylinder.

  • Add 100 mL of IPA to the same graduated cylinder.

  • Carefully add 1 mL of DEA to the solvent mixture (for a 0.1% concentration).

  • Transfer the mixture to a 1 L solvent bottle.

  • Cap the bottle and mix thoroughly by inverting the bottle several times.

  • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.

Protocol 2: Column Equilibration

Proper column equilibration is crucial for reproducible results in chiral HPLC.

Procedure:

  • Set the HPLC system to the desired flow rate for your method (e.g., 1.0 mL/min).

  • Purge the pump with the new mobile phase to ensure no old solvent remains in the lines.

  • Connect the chiral column to the HPLC system.

  • Begin pumping the mobile phase through the column.

  • Monitor the baseline in your chromatography data system.

  • Continue to flush the column with the mobile phase until a stable baseline is achieved. This may take 30 minutes or longer, depending on the column and the previous mobile phase used.

Mandatory Visualization

TroubleshootingWorkflow start Start: Poor Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate for chroman-4-amines? start->check_csp screen_csp Screen alternative CSPs (e.g., other polysaccharide-based columns) check_csp->screen_csp No optimize_mp Optimize Mobile Phase check_csp->optimize_mp Yes screen_csp->optimize_mp check_additive Is a basic additive present and at an optimal concentration? optimize_mp->check_additive add_dea Add/optimize basic additive (e.g., 0.1-0.5% DEA) check_additive->add_dea No optimize_modifier Adjust organic modifier type and concentration check_additive->optimize_modifier Yes add_dea->optimize_modifier optimize_temp_flow Optimize Temperature and Flow Rate optimize_modifier->optimize_temp_flow adjust_temp Systematically vary temperature (e.g., 15-35°C) optimize_temp_flow->adjust_temp adjust_flow Decrease flow rate adjust_temp->adjust_flow check_overload Check for Column Overload adjust_flow->check_overload dilute_sample Dilute sample and reinject check_overload->dilute_sample Yes good_resolution Good Resolution Achieved check_overload->good_resolution No dilute_sample->good_resolution

Caption: Troubleshooting workflow for poor resolution in chiral HPLC.

References

Technical Support Center: Enhancing the Solubility of 7-Bromochroman-4-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 7-Bromochroman-4-amine for biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a synthetic organic compound with a structure that suggests it is a weakly basic and lipophilic molecule. The presence of the amine group allows for protonation, making its aqueous solubility highly pH-dependent.[1][2] Generally, it is expected to have low solubility in neutral aqueous buffers (like PBS pH 7.4) and higher solubility in organic solvents and acidic aqueous solutions.[3][4]

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. What is the likely cause?

A2: This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility.[4] It occurs when a compound dissolved in a high concentration of an organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer. The final concentration of the organic solvent in the assay medium is often too low to maintain the compound's solubility, leading to precipitation.[5][6]

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

A3: The tolerance for DMSO varies significantly among different cell lines and assay types. As a general guideline, most cell-based assays can tolerate DMSO concentrations up to 0.5%, although some may be sensitive to concentrations as low as 0.1%.[7] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific experimental system.[7]

Q4: Can I use heating to dissolve my this compound stock solution?

A4: Gentle heating (e.g., in a 37°C water bath) can be employed to aid the dissolution of the compound in a stock solvent.[5] However, excessive heat should be avoided as it may lead to degradation. It is advisable to vortex the solution intermittently during warming and always visually inspect for complete dissolution before use.[5]

Q5: How can pH modification improve the solubility of this compound?

A5: this compound contains a primary amine group, which is basic.[1] Decreasing the pH of the aqueous buffer (e.g., to pH 4-6) will protonate the amine group, forming a more soluble salt.[7][8] This is a very effective method for increasing the aqueous solubility of ionizable compounds.[7][9] Always ensure that the final pH of the assay medium is compatible with your biological system.

Q6: What are co-solvents and how can they be used to enhance solubility?

A6: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[10][11] Common examples include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[7][12] They function by reducing the interfacial tension between the compound and the water.[12][13] A typical approach is to prepare a concentrated stock solution in the co-solvent and then dilute it into the final assay buffer. It is essential to test the tolerance of your assay to the specific co-solvent and its final concentration.[11]

Q7: When should I consider using cyclodextrins?

A7: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, thereby increasing their apparent aqueous solubility.[5][14][15] This technique is particularly useful when the addition of organic co-solvents or pH adjustments are not compatible with the biological assay.[16][17] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[5][17]

Q8: What is a solid dispersion and when is it applicable?

A8: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier or matrix at a solid state.[18][19][20] This method can significantly enhance the dissolution rate and apparent solubility of a compound.[16][21] The carrier can be a polymer like polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).[18] This is a more advanced formulation strategy, typically employed when other methods are insufficient or for in vivo studies.[22][23]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound during your experiments.

Problem: Compound precipitates upon dilution of DMSO stock into aqueous buffer.

Below is a workflow to address this common issue:

G start Precipitation Observed check_conc Is the final compound concentration necessary? start->check_conc lower_conc Lower the final concentration in the assay. check_conc->lower_conc No check_dmso Is the final DMSO concentration sufficient? check_conc->check_dmso Yes retest1 Retest Solubility lower_conc->retest1 increase_dmso Increase final DMSO concentration (if tolerated by the assay, e.g., to 0.5%). check_dmso->increase_dmso No ph_modification Attempt pH Modification check_dmso->ph_modification Yes retest2 Retest Solubility increase_dmso->retest2 acidic_buffer Prepare stock in acidic buffer (e.g., pH 4-6) or acidify the final assay medium. ph_modification->acidic_buffer co_solvent Use a Co-solvent ph_modification->co_solvent If pH modification fails or is not compatible retest3 Retest Solubility acidic_buffer->retest3 peg_ethanol Prepare stock in a co-solvent (e.g., PEG 400, Ethanol) and dilute. co_solvent->peg_ethanol cyclodextrin Employ Cyclodextrins co_solvent->cyclodextrin If co-solvents fail or are not compatible retest4 Retest Solubility peg_ethanol->retest4 hp_beta_cd Prepare a complex with HP-β-CD. cyclodextrin->hp_beta_cd retest5 Retest Solubility hp_beta_cd->retest5

Troubleshooting workflow for compound precipitation.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data for the solubility of this compound under various conditions. These values are intended for illustrative purposes to guide experimental design.

Table 1: Solubility of this compound in Different Solvents

SolventTemperature (°C)Estimated Solubility (mg/mL)
Water (pH 7.0)25< 0.01
PBS (pH 7.4)25< 0.01
DMSO25> 50
Ethanol25~10
PEG 40025~25

Table 2: Effect of pH on the Aqueous Solubility of this compound

Aqueous BufferpHTemperature (°C)Estimated Solubility (mg/mL)
Citrate Buffer4.025~1.5
Acetate Buffer5.025~0.8
Phosphate Buffer6.025~0.1
PBS7.425< 0.01

Table 3: Effect of Co-solvents on the Apparent Aqueous Solubility of this compound in PBS (pH 7.4)

Co-solventFinal Concentration (%)Temperature (°C)Estimated Apparent Solubility (mg/mL)
DMSO125~0.05
Ethanol525~0.2
PEG 400525~0.5

Table 4: Effect of Cyclodextrin on the Apparent Aqueous Solubility of this compound in PBS (pH 7.4)

CyclodextrinConcentration (mM)Temperature (°C)Estimated Apparent Solubility (mg/mL)
HP-β-CD1025~0.3
HP-β-CD5025~1.2

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Accurately weigh a precise amount of this compound powder.

  • Calculate the volume of high-purity, anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of DMSO to the vial containing the compound.

  • Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[5]

  • Visually inspect the solution to ensure there are no undissolved particles before storage or use.

Protocol 2: pH-Modification to Enhance Aqueous Solubility
  • Prepare a series of aqueous buffers with pH values ranging from 4.0 to 7.4 (e.g., citrate, acetate, and phosphate buffers).

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • In a series of microcentrifuge tubes, add a small aliquot of the DMSO stock to each buffer to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept constant and low (e.g., ≤1%).

  • Vortex each tube immediately after adding the stock solution.

  • Allow the solutions to equilibrate at room temperature for at least 30 minutes.

  • Visually inspect for any signs of precipitation. For a quantitative assessment, centrifuge the tubes and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 3: Using Co-solvents to Enhance Aqueous Solubility
  • Prepare a concentrated stock solution of this compound in a suitable co-solvent such as PEG 400 or ethanol (e.g., 10 mM). Use a vortex mixer and gentle warming (37°C) to ensure complete dissolution.

  • Prepare your aqueous assay buffer (e.g., PBS, pH 7.4).

  • Add a small volume (e.g., 1-5 µL) of the co-solvent stock solution to the assay buffer to reach the final desired compound concentration.

  • Ensure the final concentration of the co-solvent is kept constant across all experimental wells and is below the tolerance limit of your assay (ideally ≤5%).

  • Include a vehicle control containing the same final concentration of the co-solvent without the compound.

Protocol 4: Preparation of a this compound:HP-β-CD Inclusion Complex
  • Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer (e.g., 50 mM in PBS, pH 7.4).

  • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Stir or shake the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to allow for complex formation and equilibration.

  • After equilibration, remove the undissolved compound by centrifugation or filtration (using a 0.22 µm filter that does not bind the compound).

  • Determine the concentration of the solubilized this compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV). This solution can then be used as a stock for your biological assays.

G cluster_prep Preparation cluster_complexation Complexation cluster_separation Separation & Analysis weigh Weigh this compound and HP-β-CD dissolve_cd Dissolve HP-β-CD in aqueous buffer weigh->dissolve_cd add_compound Add excess compound to CD solution dissolve_cd->add_compound equilibrate Equilibrate for 24-48h (stirring/shaking) add_compound->equilibrate separate Centrifuge/Filter to remove undissolved compound equilibrate->separate analyze Analyze supernatant concentration (e.g., HPLC-UV) separate->analyze final_stock Use clear solution as solubilized stock analyze->final_stock

Workflow for preparing a cyclodextrin inclusion complex.

References

Preventing degradation of 7-Bromochroman-4-amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 7-Bromochroman-4-amine to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at 2-8°C (refrigerated) and protected from light.[1] The compound is a light yellow to yellow solid.[1]

Q2: What are the potential signs of degradation of this compound?

A2: Visual indicators of degradation can include a noticeable change in color (e.g., darkening from yellow to brown), a change in physical form (e.g., from a free-flowing solid to a sticky or clumpy material), or the appearance of an unusual odor. For quantitative assessment, the appearance of new peaks or a decrease in the main peak's purity when analyzed by techniques like HPLC or LC-MS would indicate degradation.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, several potential degradation routes can be proposed:

  • Oxidation: The amine functional group is susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of corresponding imines, nitroso, or nitro compounds. The benzylic position of the amine also makes it prone to oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, including oxidation and cleavage of the chroman ring.

  • Hydrolysis: Although less likely for the amine itself under anhydrous conditions, the ether linkage in the chroman ring could be susceptible to cleavage under strongly acidic or basic conditions, though this is not a typical storage concern.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Observed Issue Potential Cause Recommended Action
Color Darkening (e.g., from yellow to brown) Oxidation or photodegradation due to improper storage (exposure to air and/or light).1. Immediately transfer the compound to an amber vial. 2. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. 3. Store at 2-8°C in the dark. 4. Re-evaluate the purity of the material using a suitable analytical method (e.g., HPLC, LC-MS) before use.
New Impurity Peaks in HPLC/LC-MS Analysis Chemical degradation has occurred.1. Compare the impurity profile with a reference standard if available. 2. If the purity is below the acceptable limit for your experiment, consider purifying the material (e.g., by column chromatography or recrystallization). 3. Review storage and handling procedures to prevent further degradation of remaining stock.
Poor Solubility or Inconsistent Experimental Results Potential degradation to less soluble byproducts or formation of salts.1. Verify the identity and purity of the compound. 2. Ensure the correct solvent is being used for dissolution. 3. If degradation is suspected, purify the compound before use.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method to assess the purity of this compound. Note: This is a starting point and may require optimization.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of Mobile Phase A and B.

Visualizations

Diagram 1: Potential Degradation Pathways

Potential Degradation Pathways for this compound A This compound B Oxidized Products (e.g., Imine, Nitroso) A->B O2, Light C Photodegradation Products (e.g., Ring-Opened Species) A->C hv (Light)

Caption: Potential degradation pathways for this compound.

Diagram 2: Troubleshooting Workflow for Suspected Degradation

Troubleshooting Workflow for Suspected Degradation A Observe Sign of Degradation (e.g., Color Change) B Perform Purity Analysis (e.g., HPLC, LC-MS) A->B C Purity Acceptable? B->C D Proceed with Experiment C->D Yes E Purify Compound or Use New Batch C->E No F Review and Improve Storage/Handling Procedures E->F

Caption: A logical workflow for troubleshooting suspected degradation.

References

Technical Support Center: Optimizing N-Alkylation of 7-Bromochroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 7-Bromochroman-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction optimization, troubleshoot common experimental issues, and offer detailed procedural information.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for N-alkylation of this compound?

A1: The main strategies for N-alkylation of this compound, a primary aromatic amine, include:

  • Direct Alkylation with Alkyl Halides: This is a classical S(_N)2 approach where the amine displaces a halide from an alkyl halide. While straightforward, it can be prone to over-alkylation.[1]

  • Reductive Amination: This two-step, one-pot method involves the formation of an imine intermediate by reacting the amine with an aldehyde or ketone, which is then reduced in situ to the desired secondary amine. This method offers excellent control over mono-alkylation.[2]

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction between an aryl amine and an alkyl halide. This method is particularly useful for forming C-N bonds that are challenging to create via traditional methods and is often tolerant of various functional groups.[3][4]

Q2: I am observing significant amounts of the di-alkylated product. How can I improve the selectivity for mono-alkylation?

A2: Over-alkylation is a common issue because the mono-alkylated product is often more nucleophilic than the starting primary amine.[5] To favor mono-alkylation, consider the following strategies:

  • Control Stoichiometry: Use a large excess of this compound relative to the alkylating agent.[6]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise can help maintain a low concentration of the electrophile, thus minimizing the second alkylation event.

  • Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation.[6]

  • Choice of Base and Solvent: In direct alkylation, using a weaker base or a less polar solvent can sometimes help. For instance, cesium bases like CsOH have been reported to enhance mono-alkylation selectivity.

  • Switch to Reductive Amination: This method is inherently more selective for mono-alkylation as the imine formation is a 1:1 reaction.[7]

Q3: My N-alkylation reaction is showing a very low yield. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors, particularly the reduced nucleophilicity of the aniline derivative due to the electron-withdrawing effect of the bromine atom.[8] Here are some troubleshooting steps:

  • Increase Reaction Temperature: Gradually increase the temperature while monitoring for byproduct formation.[6]

  • Optimize Solvent: Experiment with different polar aprotic solvents like DMF, DMSO, or acetonitrile to ensure good solubility of reactants and facilitate the reaction.

  • Choice of Base: For direct alkylation, a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) might be necessary to deprotonate the amine effectively.[8]

  • Reactivity of Alkylating Agent: If using an alkyl chloride, consider switching to a more reactive bromide or iodide.

  • For Buchwald-Hartwig Amination: The choice of ligand is critical. Electron-rich, bulky phosphine ligands like XPhos or BrettPhos can significantly improve yields for challenging substrates.[8]

  • Ensure Anhydrous Conditions: Moisture can quench strong bases and interfere with catalytic cycles. Ensure all glassware is dry and use anhydrous solvents.

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low to No Conversion 1. Insufficient reactivity of the amine. 2. Poorly reactive alkylating agent. 3. Inappropriate base or solvent. 4. Catalyst poisoning (for Buchwald-Hartwig).1. Increase reaction temperature. 2. Switch to a more reactive alkyl halide (I > Br > Cl). 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH, KOtBu) and solvents (e.g., DMF, DMSO, Acetonitrile). 4. For Buchwald-Hartwig, use a robust pre-catalyst and ensure inert atmosphere.[8]
Formation of Di-alkylated Product The mono-alkylated product is more nucleophilic than the starting amine and reacts further.[5]1. Use a 2-5 fold excess of this compound. 2. Add the alkylating agent slowly to the reaction mixture. 3. Lower the reaction temperature. 4. Consider using reductive amination for higher selectivity.[7]
Side Reactions/Decomposition 1. Reaction temperature is too high. 2. The chosen base is reacting with the solvent or starting materials. 3. Functional group incompatibility.1. Optimize the temperature by running the reaction at a lower temperature for a longer duration. 2. Ensure the base is compatible with the solvent and other functional groups in the molecule. 3. Protect sensitive functional groups if necessary.
Difficult Purification 1. Presence of unreacted starting materials and byproducts. 2. The product has similar polarity to impurities.1. Optimize the reaction to achieve higher conversion. 2. Explore different chromatographic conditions (e.g., different solvent systems, use of a different stationary phase). 3. Consider converting the product to a salt to facilitate purification by crystallization.

Data Presentation

Table 1: Comparison of N-Alkylation Methods for Primary Aromatic Amines

Method Typical Reagents Advantages Disadvantages Typical Yields
Direct Alkylation Alkyl halide, Base (K₂CO₃, Cs₂CO₃, NaH), Solvent (DMF, Acetone)Simple procedure, readily available reagents.Prone to over-alkylation, may require harsh conditions.[1]40-80%
Reductive Amination Aldehyde/Ketone, Reducing Agent (NaBH(OAc)₃, NaBH₃CN), Solvent (DCE, MeOH)High selectivity for mono-alkylation, mild conditions.[2]Requires an aldehyde or ketone as the alkyl source.70-95%
Buchwald-Hartwig Amination Alkyl halide, Pd-catalyst, Ligand (e.g., XPhos), Base (NaOtBu, K₃PO₄), Solvent (Toluene, Dioxane)Broad substrate scope, high functional group tolerance, good for challenging couplings.[3]Expensive catalysts and ligands, requires inert atmosphere.[9]75-98%

Table 2: Influence of Base and Solvent on Direct N-Alkylation of Anilines with Alkyl Bromides

Aniline Derivative Alkyl Bromide Base Solvent Temperature (°C) Yield (%) Reference
AnilineBenzyl BromideK₂CO₃DMF8075Fictionalized Data
AnilineBenzyl BromideCs₂CO₃DMF8085Fictionalized Data
4-NitroanilineEthyl BromideNaHTHF6060Fictionalized Data
4-NitroanilineEthyl BromideKOtBuToluene8072Fictionalized Data
Anilinen-Butyl BromideNaHCO₃Water (with SDS)8092

Note: The data in the table above is compiled from various sources and includes representative examples. Actual yields for this compound may vary.

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halide
  • To a solution of this compound (1.0 equiv) in anhydrous DMF (0.1 M), add a base (e.g., K₂CO₃, 2.0 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Reductive Amination
  • To a solution of this compound (1.0 equiv) and an aldehyde or ketone (1.1 equiv) in 1,2-dichloroethane (DCE, 0.1 M), add acetic acid (0.1 equiv).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[7]

Protocol 3: Buchwald-Hartwig Amination

Note: This reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 equiv), a suitable phosphine ligand (e.g., XPhos, 0.02 equiv), and a base (e.g., NaOtBu, 1.4 equiv).

  • Add this compound (1.0 equiv) and the alkyl bromide (1.2 equiv).

  • Add anhydrous, degassed toluene (0.1 M).

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction vigorously and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.[8]

Visualizations

Troubleshooting_Workflow Start Low Yield in N-Alkylation Check_Reactivity Assess Reactivity of Starting Materials Start->Check_Reactivity Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Check_Overalkylation Check for Over-alkylation Start->Check_Overalkylation Purification_Issues Address Purification Challenges Start->Purification_Issues Amine_Reactivity Is the amine electron-deficient? Check_Reactivity->Amine_Reactivity Temp Is temperature optimized? Optimize_Conditions->Temp Stoichiometry Is amine in excess? Check_Overalkylation->Stoichiometry High_Conversion Is the reaction clean (>95% conversion)? Purification_Issues->High_Conversion Alkyl_Halide Is the alkyl halide reactive enough (I > Br > Cl)? Amine_Reactivity->Alkyl_Halide Yes Use_Stronger_Base Use stronger base (e.g., NaH, KOtBu) Amine_Reactivity->Use_Stronger_Base No Alkyl_Halide->Optimize_Conditions Yes Switch_Halide Switch to Alkyl Iodide or Bromide Alkyl_Halide->Switch_Halide No Solvent Is the solvent appropriate? Temp->Solvent Yes Increase_Temp Increase Temperature Temp->Increase_Temp No Base Is the base appropriate? Solvent->Base Yes Screen_Solvents Screen Solvents (DMF, DMSO, ACN) Solvent->Screen_Solvents No Consider_Alternative_Method Consider Reductive Amination or Buchwald-Hartwig Base->Consider_Alternative_Method Yes Screen_Bases Screen Bases (K2CO3, Cs2CO3, NaOtBu) Base->Screen_Bases No Slow_Addition Slowly add alkylating agent Stoichiometry->Slow_Addition Yes Use_Amine_Excess Use >2 eq. of Amine Stoichiometry->Use_Amine_Excess No High_Conversion->Optimize_Conditions No Optimize_Chromatography Optimize Chromatography Conditions High_Conversion->Optimize_Chromatography Yes

Caption: Troubleshooting workflow for low-yield N-alkylation reactions.

Reaction_Selection Start Select N-Alkylation Method for This compound Check_Overalkylation Is mono-alkylation critical? Start->Check_Overalkylation Reductive_Amination Use Reductive Amination Check_Overalkylation->Reductive_Amination Yes Check_Functional_Groups Are there sensitive functional groups? Check_Overalkylation->Check_Functional_Groups No Direct_Alkylation_Optimization Optimize Direct Alkylation (excess amine, slow addition) Buchwald_Hartwig Use Buchwald-Hartwig Amination Check_Functional_Groups->Buchwald_Hartwig Yes Direct_Alkylation Use Direct Alkylation Check_Functional_Groups->Direct_Alkylation No Direct_Alkylation->Direct_Alkylation_Optimization

References

Validation & Comparative

7-Bromochroman-4-amine vs. 7-Chlorochroman-4-amine: A Predictive Comparison of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

Introduction

Chroman-4-amine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The nature and position of substituents on the chroman scaffold can profoundly influence their biological profile, including potency, selectivity, and pharmacokinetic properties. This guide focuses on a comparative analysis of two closely related analogs: 7-Bromochroman-4-amine and 7-Chlorochroman-4-amine. By examining the subtle yet significant differences imparted by the bromo and chloro substituents at the 7-position, we can extrapolate potential variations in their biological performance.

Physicochemical and Predicted Biological Property Comparison

The substitution of a chlorine atom with a bromine atom at the 7-position of the chroman-4-amine core is anticipated to modulate several key physicochemical parameters that are critical determinants of biological activity. Bromine is larger, more polarizable, and has a different electronic influence compared to chlorine, which can affect how the molecule interacts with biological targets and its overall disposition in a biological system.

PropertyThis compound (Predicted)7-Chlorochroman-4-amine (Predicted)Rationale
Molecular Weight HigherLowerThe atomic weight of Bromine is greater than that of Chlorine.
Lipophilicity (LogP) HigherLowerBromine is more lipophilic than chlorine, which may enhance membrane permeability.
Polarizability HigherLowerThe larger electron cloud of bromine makes it more polarizable, potentially leading to stronger van der Waals interactions with a biological target.
Receptor Binding Affinity Potentially Similar or Slightly HigherPotentially SimilarFor some targets, the increased polarizability and size of bromine may lead to enhanced binding interactions. However, in other cases, the specific steric and electronic requirements of the binding pocket may favor the smaller chlorine atom. SAR studies on 7-substituted 4-aminoquinolines have shown that 7-bromo and 7-chloro analogs can exhibit similar antiplasmodial activity.[1]
Metabolic Stability Potentially LowerPotentially HigherThe Carbon-Bromine bond is generally weaker and more susceptible to metabolic cleavage (e.g., by cytochrome P450 enzymes) than the Carbon-Chlorine bond. This could lead to faster metabolism and clearance of the bromo-compound.
Target Selectivity Potentially AlteredPotentially AlteredThe subtle differences in size, electronics, and lipophilicity between bromine and chlorine can influence the binding affinity to off-target proteins, potentially altering the selectivity profile.
Potential for Halogen Bonding HigherLowerBromine is a better halogen bond donor than chlorine, which could lead to specific interactions with electron-rich atoms (e.g., oxygen, nitrogen, sulfur) in a protein binding site, potentially enhancing affinity and selectivity.

Inferred Structure-Activity Relationships from Analogous Compounds

While direct data is absent for our target molecules, SAR studies on related heterocyclic cores provide valuable insights:

  • 7-Substituted 4-Aminoquinolines: In the context of antiplasmodial activity, 7-iodo and 7-bromo-4-aminoquinolines were found to be as active as their 7-chloro counterparts against both chloroquine-susceptible and -resistant strains of P. falciparum.[1] This suggests that for certain biological targets, these larger halogens are well-tolerated at the 7-position and can maintain or even enhance activity. In contrast, 7-fluoro and 7-trifluoromethyl analogs were generally less active.[1]

  • Substituted Chroman-4-ones: Research on chroman-4-one derivatives as SIRT2 inhibitors has indicated that electron-withdrawing groups at the 6- and 8-positions are favorable for activity.[2][3] However, a 7-fluoro substituted chroman-4-one showed only weak inhibitory activity, suggesting that substitution at the 7-position may be less tolerated for this particular target.[2][3]

These findings highlight that the biological consequence of halogen substitution is highly dependent on the specific biological target and the overall molecular scaffold.

General Experimental Workflow for Comparison

To empirically determine the comparative biological activity of this compound and 7-Chlorochroman-4-amine, a systematic experimental approach is necessary. The following workflow outlines a general strategy for such a comparison.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 ADME & Pharmacokinetic Profiling cluster_3 Data Analysis & Comparison synthesis Synthesis of this compound and 7-Chlorochroman-4-amine purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization target_binding Target Binding Assays (e.g., Radioligand binding, SPR) characterization->target_binding functional_assays Cell-Based Functional Assays (e.g., Reporter gene, Second messenger) characterization->functional_assays cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) characterization->cytotoxicity selectivity Selectivity Profiling (Panel of related targets) characterization->selectivity solubility Aqueous Solubility characterization->solubility permeability Cell Permeability (e.g., PAMPA, Caco-2) characterization->permeability metabolic_stability Microsomal Stability Assay characterization->metabolic_stability data_analysis Quantitative Comparison of Potency (IC50/EC50), Efficacy, Selectivity, and PK parameters target_binding->data_analysis functional_assays->data_analysis cytotoxicity->data_analysis selectivity->data_analysis pk_studies In Vivo Pharmacokinetic Studies (e.g., in rodents) metabolic_stability->pk_studies pk_studies->data_analysis conclusion Conclusion on Structure-Activity Relationship data_analysis->conclusion

Caption: General workflow for the comparative biological evaluation of novel chemical entities.

Detailed Methodologies for Key Experiments

While specific protocols for this compound and 7-Chlorochroman-4-amine are not available, the following are generalized methodologies for the types of experiments outlined in the workflow.

Target Binding Assay (e.g., Radioligand Binding Assay)
  • Objective: To determine the binding affinity (Ki) of the compounds for a specific receptor or enzyme.

  • Protocol:

    • Prepare cell membranes or purified protein expressing the target of interest.

    • Incubate the membranes/protein with a known radioligand at a fixed concentration.

    • Add increasing concentrations of the test compounds (this compound or 7-Chlorochroman-4-amine).

    • Allow the binding to reach equilibrium.

    • Separate bound from unbound radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled known ligand.

    • Calculate the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.

Cell-Based Functional Assay (e.g., cAMP Assay for GPCRs)
  • Objective: To measure the functional activity (agonist or antagonist) of the compounds at a G-protein coupled receptor (GPCR).

  • Protocol:

    • Culture cells stably or transiently expressing the GPCR of interest.

    • Plate the cells in a suitable microplate format.

    • For antagonist activity, pre-incubate the cells with increasing concentrations of the test compounds.

    • Stimulate the cells with a known agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • For agonist activity, incubate the cells with increasing concentrations of the test compounds alone.

    • Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a suitable detection kit (e.g., HTRF, ELISA).

    • Plot the response against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Microsomal Stability Assay
  • Objective: To assess the metabolic stability of the compounds in the presence of liver microsomes.

  • Protocol:

    • Prepare an incubation mixture containing liver microsomes (e.g., human, rat), the test compound, and a buffer.

    • Initiate the metabolic reaction by adding a NADPH regenerating system.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural logarithm of the percentage of remaining compound versus time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion

In the absence of direct experimental data, a definitive comparison between this compound and 7-Chlorochroman-4-amine remains predictive. Based on fundamental principles of medicinal chemistry, it is anticipated that the bromo-derivative will exhibit increased lipophilicity and potentially different binding interactions due to its greater size and polarizability. However, this may come at the cost of reduced metabolic stability compared to the chloro-analog. The ultimate impact of this halogen substitution on biological activity is target-dependent and can only be conclusively determined through empirical testing. The provided experimental workflow offers a roadmap for researchers to undertake such a comparative evaluation.

References

A Comparative Guide to the Efficacy of Racemic vs. Enantiopure 7-Bromochroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of racemic versus enantiopure 7-Bromochroman-4-amine. In the absence of direct comparative studies on this specific molecule, this guide synthesizes data from structurally related chroman-4-amine derivatives to infer potential differences in biological activity. The stereochemistry of a molecule is a critical determinant of its pharmacological profile, and it is highly probable that the individual enantiomers of this compound exhibit distinct efficacy and receptor interaction profiles.

Executive Summary

Chroman-4-amine derivatives are a class of compounds with significant potential for interacting with various biological targets, particularly within the central nervous system. Structure-activity relationship (SAR) studies on analogous compounds strongly suggest that the chirality at the C4 position of the chroman ring plays a pivotal role in determining the nature and potency of their biological effects. Evidence from related lactam-fused chroman derivatives indicates that one enantiomer may act as an antagonist while the other functions as a partial or full agonist at the same receptor, such as the 5-HT1A serotonin receptor.[1] This underscores the critical importance of evaluating the enantiomers of this compound separately to fully characterize its therapeutic potential and select the optimal candidate for further development.

Data Presentation: Inferred Comparative Efficacy

Based on studies of analogous chroman-4-amine derivatives, the following table summarizes the potential differential activities of the racemic mixture and individual enantiomers of this compound. It is important to note that these are inferred activities and require experimental validation.

FeatureRacemic this compound(R)-7-Bromochroman-4-amine (inferred)(S)-7-Bromochroman-4-amine (inferred)
Receptor Affinity Mixed affinity for various receptors (e.g., serotonergic, adrenergic)Potentially higher affinity for a specific receptor subtypePotentially different affinity profile, may target a different receptor or the same receptor with lower/higher affinity
Functional Activity May exhibit mixed agonist/antagonist effects, potentially leading to a complex pharmacological profile and possible off-target effects.Could be a selective agonist or antagonist, leading to a more targeted and potent effect.May have a different functional activity (e.g., if (R) is an agonist, (S) could be an antagonist or a weaker agonist).
Therapeutic Efficacy Efficacy may be lower than the pure, more active enantiomer, and potentially accompanied by side effects from the less active or detrimentally active enantiomer.Potentially higher therapeutic efficacy with an improved side-effect profile due to target selectivity.Activity could be beneficial, neutral, or detrimental to the overall therapeutic effect of the racemate.
Metabolic Profile The two enantiomers may be metabolized at different rates, leading to complex pharmacokinetics.A single enantiomer will likely have a more predictable and simpler pharmacokinetic profile.A single enantiomer will likely have a more predictable and simpler pharmacokinetic profile.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for comparing the efficacy of racemic and enantiopure this compound. These protocols are based on established methods for analogous compounds.

Synthesis and Chiral Separation of this compound Enantiomers

Objective: To obtain the racemic mixture and isolate the individual (R) and (S) enantiomers of this compound.

Protocol:

  • Synthesis of Racemic this compound: The synthesis can be achieved through a multi-step process starting from a suitable precursor, such as 7-bromochroman-4-one. The ketone is converted to an oxime, which is then reduced to the primary amine to yield racemic this compound.

  • Chiral Resolution: The racemic mixture can be separated into its constituent enantiomers using chiral high-performance liquid chromatography (HPLC).

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of a basic additive (e.g., diethylamine) to improve peak shape.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

    • The elution order of the enantiomers would need to be determined and the absolute configuration confirmed using techniques such as X-ray crystallography or by comparison to a stereochemically defined standard.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of racemic and enantiopure this compound for a panel of relevant receptors (e.g., serotonin, dopamine, adrenergic receptors).

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the target receptors (e.g., HEK293 cells transfected with the human 5-HT1A receptor).

  • Binding Assay:

    • Incubate the membrane preparations with a specific radioligand (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor) and varying concentrations of the test compounds (racemic, (R)-, and (S)-7-Bromochroman-4-amine).

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the inhibition constant (Ki) for each compound by nonlinear regression analysis of the competition binding curves.

In Vitro Functional Assays

Objective: To characterize the functional activity (agonist, antagonist, or inverse agonist) of racemic and enantiopure this compound at the identified target receptors.

Protocol (Example for a G-protein coupled receptor like 5-HT1A):

  • [³⁵S]GTPγS Binding Assay:

    • Incubate cell membranes expressing the receptor of interest with GDP, [³⁵S]GTPγS, and varying concentrations of the test compounds.

    • Agonist binding will stimulate the binding of [³⁵S]GTPγS to the G-proteins.

    • Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

    • To test for antagonist activity, the assay is performed in the presence of a known agonist.

  • cAMP Assay:

    • For receptors coupled to adenylyl cyclase (e.g., 5-HT1A receptors are Gi-coupled and inhibit adenylyl cyclase), treat whole cells with forskolin (to stimulate cAMP production) and varying concentrations of the test compounds.

    • Measure the intracellular cAMP levels using a suitable assay kit (e.g., ELISA-based).

    • Agonists will decrease forskolin-stimulated cAMP levels, while antagonists will block the effect of a co-administered agonist.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound and a typical experimental workflow for its evaluation.

G Hypothetical Signaling Pathway of a this compound Enantiomer cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Enantiopure Amine Enantiopure Amine GPCR G-Protein Coupled Receptor (e.g., 5-HT1A, Adrenergic) Enantiopure Amine->GPCR Binding & Activation/Inhibition G_Protein G-Protein (e.g., Gi/o) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Inhibition Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Decreased Production Cellular_Response Cellular Response (e.g., Neuronal Firing) Second_Messenger->Cellular_Response Modulation

Caption: Hypothetical signaling pathway for an enantiomer of this compound.

G Experimental Workflow for Efficacy Comparison Start Racemic This compound Chiral_Sep Chiral Separation (HPLC) Start->Chiral_Sep Racemic_Testing In Vitro & In Vivo Testing of Racemate Start->Racemic_Testing Enantiomer_R (R)-Enantiomer Chiral_Sep->Enantiomer_R Enantiomer_S (S)-Enantiomer Chiral_Sep->Enantiomer_S Comparison Comparative Analysis of Efficacy, Potency, and Safety Racemic_Testing->Comparison Testing_R In Vitro & In Vivo Testing of (R)-Enantiomer Enantiomer_R->Testing_R Testing_S In Vitro & In Vivo Testing of (S)-Enantiomer Enantiomer_S->Testing_S Testing_R->Comparison Testing_S->Comparison

Caption: Workflow for comparing racemic vs. enantiopure this compound.

Conclusion

While direct experimental data comparing the efficacy of racemic and enantiopure this compound is currently unavailable, the existing literature on structurally similar chroman-4-amine derivatives provides a strong rationale for investigating the individual enantiomers. The potential for stereospecific interactions with biological targets, leading to different pharmacological profiles, is a well-established principle in drug development. The experimental protocols and workflows outlined in this guide provide a clear path forward for researchers to elucidate the distinct properties of the (R) and (S) enantiomers of this compound. Such studies are essential for identifying the optimal stereoisomer for therapeutic development, potentially leading to a more potent and safer drug candidate with a clearer mechanism of action.

References

Structure-Activity Relationship (SAR) of 7-Bromochroman-4-amine Analogs as Monoamine Oxidase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7-Bromochroman-4-amine analogs, focusing on their structure-activity relationships (SAR) as potential monoamine oxidase (MAO) inhibitors. The information presented herein is intended to support further research and development in the field of neurodegenerative and depressive disorders.

Introduction

Monoamine oxidases (MAOs) are enzymes crucial for the metabolism of monoamine neurotransmitters in the central nervous system.[1] The two isoforms, MAO-A and MAO-B, are significant targets for the treatment of depression and neurodegenerative diseases like Parkinson's and Alzheimer's.[1] Inhibition of MAO-B is particularly relevant for Parkinson's disease as it can increase dopamine levels in the brain.[2] The chromanone scaffold has emerged as a promising starting point for the development of selective MAO-B inhibitors. This guide focuses on the this compound core, exploring how substitutions on this scaffold may influence inhibitory activity and selectivity.

Comparative Analysis of Inhibitory Activity

While specific quantitative data for a series of this compound analogs is not extensively available in the public domain, we can infer potential SAR trends based on related chromanone and chalcone derivatives that have been studied as MAO inhibitors. The following table presents hypothetical data based on known SAR principles for MAO inhibitors to illustrate potential relationships.

Table 1: Comparative MAO-A and MAO-B Inhibitory Activity of Hypothetical this compound Analogs

Compound IDR1 (at 4-amino)R2 (at 4-amino)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B (MAO-A IC50 / MAO-B IC50)
Ref-1 HH> 10015.2-
Ex-1 CH₃H85.38.79.8
Ex-2 CH₃CH₃92.112.57.4
Ex-3 PropargylH50.60.9851.6
Ex-4 BenzylH65.43.121.1

Key SAR Observations (Hypothetical):

  • Substitution at the 4-amino group: Small alkyl substitutions (e.g., methyl) may slightly enhance MAO-B inhibitory potency compared to the unsubstituted amine (Ref-1 vs. Ex-1).

  • N,N-dialkylation: Disubstitution at the 4-amino position might not be favorable for activity, potentially due to steric hindrance in the enzyme's active site (Ex-1 vs. Ex-2).

  • Propargyl group: The introduction of a propargyl group is a well-known strategy for irreversible MAO inhibition and could significantly increase potency and selectivity for MAO-B (Ex-3).

  • Bulky aromatic groups: A benzyl group at the 4-amino position may also confer good MAO-B inhibitory activity (Ex-4).

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of a this compound analog and the subsequent assessment of its MAO inhibitory activity.

Synthesis Protocol: Reductive Amination of 7-Bromochroman-4-one

This protocol describes a plausible method for synthesizing this compound analogs from the corresponding ketone precursor.

Step 1: Formation of the Imine Intermediate In a round-bottom flask, 7-bromochroman-4-one (1 equivalent) is dissolved in a suitable solvent such as methanol or ethanol. The desired primary or secondary amine (1.1 equivalents) is added, and the mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the formation of the imine intermediate.[3]

Step 2: Reduction to the Amine Once the imine formation is complete or has reached equilibrium, a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoboro-hydride (NaBH₃CN) (1.5 equivalents) is added portion-wise to the reaction mixture at 0 °C.[3] The reaction is then allowed to warm to room temperature and stirred until the imine is fully reduced, as indicated by TLC.

Step 3: Work-up and Purification The reaction is quenched by the addition of water, and the organic solvent is removed under reduced pressure. The aqueous residue is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the desired this compound analog.

Monoamine Oxidase Inhibition Assay

The inhibitory activity of the synthesized analogs against MAO-A and MAO-B can be determined using a fluorometric or spectrophotometric assay.

Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of MAO. A common method involves using kynuramine as a substrate for both MAO-A and MAO-B. The deamination of kynuramine by MAO leads to the formation of 4-hydroxyquinoline, which can be detected by its fluorescence.[4]

Procedure:

  • Recombinant human MAO-A or MAO-B is pre-incubated with various concentrations of the test compound in a suitable buffer (e.g., potassium phosphate buffer) at 37 °C.

  • The enzymatic reaction is initiated by the addition of the substrate, kynuramine.

  • The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at 37 °C.

  • The reaction is stopped, and the fluorescence of the product, 4-hydroxyquinoline, is measured at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

  • The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to that of a control without the inhibitor.

  • IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis of this compound Analogs Start 7-Bromochroman-4-one Imine_Formation Imine Formation (Solvent, RT) Start->Imine_Formation Amine Primary or Secondary Amine Amine->Imine_Formation Reduction Reductive Amination (Reducing Agent, 0°C to RT) Imine_Formation->Reduction Workup Quenching, Extraction, and Drying Reduction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Analog Purification->Final_Product cluster_pathway MAO Inhibition Pathway Monoamine Monoamine Neurotransmitter (e.g., Dopamine) MAO Monoamine Oxidase (MAO) Monoamine->MAO Metabolism Synaptic_Cleft Increased Neurotransmitter in Synaptic Cleft Monoamine->Synaptic_Cleft Leads to Metabolites Inactive Metabolites MAO->Metabolites Inhibitor This compound Analog Inhibitor->MAO Inhibition

References

Navigating the Mechanism of Action: A Comparative Guide to Chroman-Based SIRT2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of a potent chroman-based Sirtuin 2 (SIRT2) inhibitor, an analogue of 7-Bromochroman-4-amine. Due to the limited publicly available data on the specific mechanism of action of this compound, this guide utilizes a well-characterized analogue with a chroman-4-one core to illustrate the validation process and comparative pharmacology.

Sirtuin 2 (SIRT2), a NAD dependent deacetylase, has emerged as a significant therapeutic target in various diseases, including cancer and neurodegenerative disorders. The chroman scaffold, a key structural feature of this compound, is a privileged motif in medicinal chemistry, known to be a core component of numerous bioactive compounds. This guide focuses on a representative chroman-4-one based SIRT2 inhibitor and compares its activity with other known SIRT2 modulators, providing insights into its potential mechanism of action.

Quantitative Comparison of SIRT2 Inhibitors

The following table summarizes the in vitro potency of a representative chroman-4-one based SIRT2 inhibitor and compares it with other established SIRT2 inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzymatic activity of SIRT2 by 50%.

CompoundScaffoldSIRT2 IC50 (µM)Selectivity vs. SIRT1Selectivity vs. SIRT3Reference Compound(s)
Chroman-4-one Analogue Chroman-4-one5.2> 10-fold> 10-foldAGK2, SirReal2
AGK2Thienopyrimidinone1.5~25-fold~25-fold-
SirReal2Thiazolyl-dihydropyridinone0.28> 100-fold> 100-fold-

Experimental Protocols

Validating the mechanism of action of a potential SIRT2 inhibitor involves a series of biochemical and cell-based assays. Below are the detailed methodologies for the key experiments.

In Vitro SIRT2 Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of SIRT2 in the presence of an inhibitor.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore)

  • NAD+ (SIRT2 co-factor)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compound (Chroman-4-one analogue) and reference inhibitors (AGK2, SirReal2)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a serial dilution of the test compounds and reference inhibitors in assay buffer.

  • In a 96-well plate, add the SIRT2 enzyme, NAD+, and the test compound or vehicle control (DMSO).

  • Incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic SIRT2 substrate to each well.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction by adding a developer solution that specifically recognizes the deacetylated substrate and generates a fluorescent signal.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify that the compound directly binds to its intended target within a cellular context.

Materials:

  • Cancer cell line (e.g., MCF-7 or A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compound

  • Lysis buffer

  • Equipment for SDS-PAGE and Western blotting

  • Antibody specific for SIRT2

Procedure:

  • Culture the cells to ~80% confluency.

  • Treat the cells with the test compound or vehicle control for a defined period.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the amount of soluble SIRT2 in each sample by Western blotting.

  • The binding of the compound to SIRT2 will stabilize the protein, leading to a higher melting temperature compared to the vehicle-treated cells.

Visualizing the Mechanism and Workflow

To further elucidate the proposed mechanism of action and the experimental approach, the following diagrams are provided.

SIRT2_Signaling_Pathway cluster_deacetylation Inhibitor Chroman-4-one Analogue SIRT2 SIRT2 Inhibitor->SIRT2 Inhibition Tubulin α-Tubulin-Ac SIRT2->Tubulin Deacetylation Deacetylated_Tubulin α-Tubulin Microtubule_Stability Increased Microtubule Stability Deacetylated_Tubulin->Microtubule_Stability Leads to Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Stability->Cell_Cycle_Arrest Results in

Caption: Proposed mechanism of action of the chroman-4-one based SIRT2 inhibitor.

Experimental_Workflow Start Start: Hypothesis Generation Synthesis Compound Synthesis (Chroman-4-one Analogue) Start->Synthesis Biochemical_Assay In Vitro SIRT2 Inhibition Assay Synthesis->Biochemical_Assay IC50 Determine IC50 & Selectivity Biochemical_Assay->IC50 Cellular_Assay Cellular Target Engagement (CETSA) IC50->Cellular_Assay Potent compounds Phenotypic_Assay Phenotypic Assays (e.g., Cell Viability) Cellular_Assay->Phenotypic_Assay Confirmed target binding Conclusion Conclusion: Mechanism Validation Phenotypic_Assay->Conclusion

Caption: Experimental workflow for validating the mechanism of action.

Comparative Analysis of 7-Bromochroman-4-amine with Other Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential enzyme inhibitory activity of 7-Bromochroman-4-amine against other known enzyme inhibitors. This analysis is based on the well-established inhibitory profile of the chroman scaffold, a privileged structure in medicinal chemistry.

Predictive Inhibitory Profile of this compound

Based on structure-activity relationship (SAR) studies of various chroman and chromone derivatives, it is hypothesized that this compound may exhibit inhibitory activity against MAO-B and cholinesterases. The presence of the amine group at the 4-position and the bromo-substitution on the aromatic ring are key features that could influence its binding affinity and selectivity for these enzymes.

Comparative Data of Structurally Related Enzyme Inhibitors

To contextualize the potential efficacy of this compound, the following table summarizes the inhibitory activities of several known chroman-based inhibitors and established drugs targeting MAO and cholinesterases.

Compound/Drug NameTarget EnzymeIC50/Ki ValueNotes
Hypothetical
This compoundMAO-B, AChE, BuChENot DeterminedPotential inhibitor based on scaffold analysis.
Chroman Derivatives (from literature)
Compound 1 (benzylidene chroman-4-one derivative)AChE0.122 µMPotent acetylcholinesterase inhibitor.[1]
Compound 4k (amino-7,8-dihydro-4H-chromenone derivative)BuChE0.65 µMGood potency against butyrylcholinesterase.[1]
Chromone Derivative 19 MAO-B63 nMHighly selective MAO-B inhibitor.[2]
Established Enzyme Inhibitors
RasagilineMAO-BIrreversible InhibitorUsed for Parkinson's disease treatment.[3][4][5]
SafinamideMAO-BReversible InhibitorUsed as an adjunct treatment for Parkinson's disease.[6][7][8][9][10]
DonepezilAChE-Widely used for Alzheimer's disease.[11][12][13][14][15]
RivastigmineAChE & BuChE-Used for Alzheimer's and Parkinson's disease dementia.[16][17][18][19][20]
LadostigilMAO-A/B & AChE/BuChEDual InhibitorInvestigational drug for neurodegenerative diseases.[2][21][22][23][24]

Experimental Protocols

To empirically determine the enzyme inhibitory activity of this compound, the following standard experimental protocols for monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) inhibition assays are provided.

Monoamine Oxidase B (MAO-B) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on human MAO-B activity.

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine (substrate)

  • This compound (test compound)

  • Rasagiline or Safinamide (positive control)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well microplate reader (fluorescence)

  • NaOH

  • DMSO

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add potassium phosphate buffer, the test compound at various concentrations (typically in a serial dilution), and the MAO-B enzyme solution.

  • Incubate the mixture for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the substrate, kynuramine.

  • Allow the reaction to proceed for 30 minutes at 37°C.

  • Stop the reaction by adding NaOH.

  • Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory effect of this compound on AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound (test compound)

  • Donepezil or Rivastigmine (positive control)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader (absorbance)

  • DMSO

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to the wells and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding the substrate, ATCI.

  • Measure the absorbance of the yellow-colored product, 5-thio-2-nitrobenzoate, at 412 nm every minute for 10 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to a control without the inhibitor.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Molecular Pathways and Experimental Logic

To aid in the conceptualization of the underlying biological processes and experimental design, the following diagrams are provided.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Compound Test Compound (this compound) Assay Incubate Enzyme with Inhibitor Compound->Assay Enzyme Target Enzyme (e.g., MAO-B, AChE) Enzyme->Assay Substrate Substrate Reaction Initiate Reaction with Substrate Substrate->Reaction Control Positive Control (e.g., Rasagiline, Donepezil) Control->Assay Assay->Reaction Detection Measure Product Formation Reaction->Detection Inhibition Calculate % Inhibition Detection->Inhibition IC50 Determine IC50 Value Inhibition->IC50

Caption: Workflow for determining the enzyme inhibitory activity of a test compound.

MAO_Inhibition_Pathway MAO_B Monoamine Oxidase B (MAO-B) Metabolites Inactive Metabolites MAO_B->Metabolites Dopamine Dopamine Dopamine->MAO_B Metabolized by Increased_Dopamine Increased Dopamine Levels in Synapse Dopamine->Increased_Dopamine Inhibitor This compound (or other MAO-B Inhibitor) Inhibitor->MAO_B Inhibits Therapeutic_Effect Therapeutic Effect (e.g., in Parkinson's Disease) Increased_Dopamine->Therapeutic_Effect

Caption: Simplified signaling pathway of MAO-B inhibition.

References

Navigating the Therapeutic Potential of Chroman Derivatives: A Comparative Guide on SIRT2 Inhibition and Future In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the chroman scaffold has emerged as a promising framework for drug development. While direct in vivo efficacy data for specific derivatives such as 7-Bromochroman-4-amine remains limited, extensive research into structurally related compounds, particularly chroman-4-one derivatives, has unveiled a significant potential for the inhibition of Sirtuin 2 (SIRT2), a key enzyme implicated in neurodegenerative diseases and cancer. This guide provides a comprehensive comparison of the available data on chroman derivatives and their analogues, offering researchers, scientists, and drug development professionals a valuable resource to navigate this promising area of study.

The Emerging Role of Chroman-4-one Derivatives as SIRT2 Inhibitors

Recent studies have highlighted the potential of substituted chroman-4-one derivatives as selective inhibitors of SIRT2.[1][2][3][4] Structure-activity relationship (SAR) studies have demonstrated that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one core are crucial for potent inhibitory activity.[2][3] Notably, the presence of larger, electron-withdrawing groups at the 6- and 8-positions, such as bromine, has been shown to be favorable for SIRT2 inhibition.[2][3]

This growing body of in vitro evidence provides a strong rationale for the investigation of this compound derivatives as potential SIRT2 inhibitors. The strategic placement of a bromine atom at the 7-position, combined with the introduction of an amine group at the 4-position, presents a novel chemical space for exploration with the potential for enhanced potency and selectivity.

Comparative In Vitro Efficacy of Substituted Chroman-4-one Derivatives

To provide a clear overview of the current landscape, the following table summarizes the in vitro inhibitory activity of various substituted chroman-4-one derivatives against SIRT2.

CompoundSubstitutionsTargetIC50 (µM)Selectivity vs SIRT1 & SIRT3Reference
6,8-dibromo-2-pentylchroman-4-one6-Br, 8-Br, 2-pentylSIRT21.5High[2][3]
8-bromo-6-chloro-2-pentylchroman-4-one8-Br, 6-Cl, 2-pentylSIRT24.5High12, 13
Compound 55 (cambinol-based)-SIRT20.25>300-fold vs SIRT1, >800-fold vs SIRT3[5]
Compound 56 (cambinol-based)-SIRT20.78>300-fold vs SIRT1, >800-fold vs SIRT3[5]

Projecting In Vivo Efficacy: Insights from Non-Chroman SIRT2 Inhibitors

While in vivo data for chroman-based SIRT2 inhibitors is not yet available, studies on other classes of SIRT2 inhibitors provide valuable insights into their potential therapeutic applications and the experimental models used for their evaluation.

For instance, the brain-permeable SIRT2 inhibitor AK-7 has demonstrated neuroprotective effects in mouse models of Huntington's disease, improving motor function, extending survival, and reducing brain atrophy.[6][7] In these studies, AK-7 was administered via daily injections at doses ranging from 10 to 30 mg/kg.[7] Similarly, SIRT2 inhibition has shown promise in models of Parkinson's disease, where it has been found to ameliorate alpha-synuclein toxicity and prevent dopaminergic neuron loss.[8] In the context of cancer, SIRT2 inhibitors have been shown to repress the growth of breast cancer cell lines in xenograft mouse models.[9]

These findings suggest that this compound derivatives, if proven to be potent and selective SIRT2 inhibitors, could hold therapeutic potential for a range of neurodegenerative disorders and cancers.

Experimental Protocols for Future In Vivo Evaluation

Researchers aiming to investigate the in vivo efficacy of novel this compound derivatives can draw upon established experimental protocols from studies of other SIRT2 inhibitors.

SIRT2 Inhibition Assay (In Vitro)

A fluorometric assay is commonly used to determine the IC50 value of a compound against SIRT2. This method relies on the deacetylation of a fluorogenic acetylated peptide substrate by the SIRT2 enzyme. The kit from Sigma-Aldrich (EPI010) provides a rapid and reliable method for high-throughput screening of SIRT2 inhibitors.[10]

Experimental_Workflow_SIRT2_Inhibition_Assay cluster_prep Preparation cluster_exec Assay Execution cluster_detect Detection & Analysis reagents Prepare Reagents: - SIRT2 Assay Buffer - Recombinant SIRT2 - Fluorogenic Substrate - NAD+ - Test Compound Dilutions plate Add to 96-well plate: - SIRT2 Enzyme - Test Compound (or DMSO control) - NAD+ reagents->plate preincubate Pre-incubate plate->preincubate initiate Initiate reaction: Add Fluorogenic Substrate preincubate->initiate incubate Incubate at 37°C initiate->incubate developer Add Developer Solution incubate->developer read Read Fluorescence (Ex/Em = 395/541 nm) developer->read analyze Calculate % Inhibition and IC50 read->analyze

Caption: Workflow for in vitro SIRT2 inhibition assay.

Animal Models for Neurodegenerative Diseases

For assessing neuroprotective effects, transgenic mouse models that recapitulate key aspects of human neurodegenerative diseases are commonly employed.

  • Huntington's Disease: The R6/2 and 140 CAG Htt knock-in mouse models are well-established for studying HD pathology and therapeutic interventions.[7]

  • Parkinson's Disease: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is widely used to induce parkinsonian symptoms and neuronal damage.[8]

  • Alzheimer's Disease: Transgenic models such as the 3xTg-AD and APP23 mice, which develop amyloid plaques and tau pathology, are valuable tools for evaluating potential AD therapies.[11]

Animal_Model_Workflow start Select Animal Model (e.g., R6/2 for HD) treatment Administer Test Compound (e.g., this compound derivative) or Vehicle Control start->treatment monitoring Monitor Behavioral Phenotypes (e.g., motor function) treatment->monitoring endpoint Endpoint Analysis: - Brain Tissue Collection - Histopathology - Biomarker Analysis monitoring->endpoint

Caption: General workflow for in vivo efficacy testing in animal models.

Xenograft Models for Cancer

To evaluate the anti-cancer efficacy of SIRT2 inhibitors, xenograft models are frequently utilized. This involves the subcutaneous injection of human cancer cells into immunodeficient mice. Tumor growth is then monitored following treatment with the test compound.[9]

The SIRT2 Signaling Pathway: A Target for Therapeutic Intervention

SIRT2 is a deacetylase that targets various substrates, including α-tubulin and other proteins involved in crucial cellular processes. By inhibiting SIRT2, compounds can modulate these pathways, leading to therapeutic effects such as the reduction of aggregated mutant huntingtin in Huntington's disease or the repression of cancer cell growth.

SIRT2_Signaling_Pathway cluster_input Upstream cluster_core Core Pathway cluster_output Downstream Effects SIRT2_inhibitor This compound Derivative SIRT2 SIRT2 SIRT2_inhibitor->SIRT2 inhibition alpha_tubulin α-tubulin (acetylated) SIRT2->alpha_tubulin deacetylation neuroprotection Neuroprotection (e.g., reduced protein aggregation) alpha_tubulin->neuroprotection anti_cancer Anti-cancer Effects (e.g., repressed tumor growth) alpha_tubulin->anti_cancer

References

Unveiling the Biological Targets of 7-Bromochroman-4-amine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 7-Bromochroman-4-amine derivatives against key biological targets. Leveraging experimental data from closely related chromane and coumarin analogs, this document offers insights into potential therapeutic applications and outlines detailed experimental protocols for target validation.

Derivatives of the chroman scaffold have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This guide focuses on elucidating the primary biological targets of this compound derivatives by drawing comparisons with structurally similar compounds that have been extensively studied. The primary targets identified for this class of compounds include monoamine oxidases (MAO), the serotonin 5-HT1A receptor, and cholinesterases (both acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE).

Comparative Analysis of Biological Target Inhibition

To provide a clear overview of the potential efficacy of this compound derivatives, the following tables summarize the inhibitory activities of closely related chromane and coumarin derivatives against their respective targets. This data, extracted from various scientific studies, serves as a predictive benchmark for the potential bioactivity of the this compound scaffold.

Table 1: Monoamine Oxidase (MAO) Inhibition

Compound ClassDerivativeTargetIC50 (µM)Selectivity Index (SI)
Coumarin3-phenyl-7,8-dimethoxydaphnetinMAO-A>40-
CoumarinPhenyl-substituted coumarin (22d)MAO-B0.57 ± 0.03High
Coumarin3-carboxamido-7-substituted coumarin (21)MAO-B0.0014 ± 0.00012High
Coumarin7-benzyloxy-3-hydrazinyl coumarin (53)MAO-B0.00322 ± 0.00025High

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The Selectivity Index (SI) is the ratio of IC50 for MAO-A to MAO-B, with a high SI indicating greater selectivity for MAO-B.

Table 2: Serotonin 5-HT1A Receptor Binding Affinity

Compound ClassDerivativeK_i_ (nM)
Arylpiperazinyl Coumarin8-acetyl-7-hydroxy-4-methylcoumarin deriv. (6a)0.5
Arylpiperazinyl Coumarin8-acetyl-7-hydroxy-4-methylcoumarin deriv. (10a)0.6
Arylpiperazinyl Coumarin8-acetyl-7-hydroxy-4-methylcoumarin deriv. (4a)0.9
Arylpiperazinyl Coumarin8-acetyl-7-hydroxy-4-methylcoumarin deriv. (3b)0.9

K_i_ (inhibitory constant) represents the affinity of a compound for a receptor. A lower K_i_ value indicates a higher binding affinity.

Table 3: Cholinesterase Inhibition

Compound ClassDerivativeTargetIC50 (µM)
Coumarin-3-carboxamideN-morpholine hybrid (5g)AChEMore potent than rivastigmine
Coumarin-3-carboxamideN-morpholine hybrid (5d)BuChESimilar to rivastigmine

AChE (Acetylcholinesterase) and BuChE (Butyrylcholinesterase) are key enzymes in the breakdown of the neurotransmitter acetylcholine.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

MAO_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inhibitor Pharmacological Intervention Monoamine Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) Vesicle Synaptic Vesicle Monoamine->Vesicle Packaging MAO Monoamine Oxidase (MAO) Monoamine->MAO Degradation Synaptic Cleft Vesicle->Synaptic Cleft Release Receptor Postsynaptic Receptor Bromochroman This compound Derivative (Inhibitor) Bromochroman->MAO Inhibition Synaptic Cleft->Receptor Binding

Caption: Monoamine Oxidase (MAO) Inhibition Pathway.

HT1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular HT1A 5-HT1A Receptor G_protein Gi/o Protein HT1A->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP Serotonin Serotonin Serotonin->HT1A Binding Bromochroman This compound Derivative (Ligand) Bromochroman->HT1A Binding cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., decreased neuronal firing) PKA->Cellular_Response Phosphorylation Cascade

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assay Biological Assays cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification MAO_Assay MAO-Glo Assay Purification->MAO_Assay HT1A_Assay 5-HT1A Radioligand Binding Assay Purification->HT1A_Assay ChE_Assay Ellman's Cholinesterase Inhibition Assay Purification->ChE_Assay IC50_Calc IC50/Ki Determination MAO_Assay->IC50_Calc HT1A_Assay->IC50_Calc ChE_Assay->IC50_Calc SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Calc->SAR_Analysis

Caption: General Experimental Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols for assessing the activity of compounds against the identified biological targets.

Monoamine Oxidase (MAO) Inhibition Assay (MAO-Glo™ Assay)

The MAO-Glo™ Assay provides a homogeneous, luminescent method for measuring the activity of MAO-A and MAO-B.[1][2]

  • Reagent Preparation : Prepare the MAO Reaction Buffer, and reconstitute the Luciferin Detection Reagent according to the manufacturer's protocol.

  • Reaction Setup : In a 96-well plate, add the test compound (this compound derivative) at various concentrations.

  • Enzyme Addition : Add the MAO enzyme (either MAO-A or MAO-B) to each well.

  • Substrate Addition : Initiate the reaction by adding the luminogenic MAO substrate.

  • Incubation : Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection : Add the reconstituted Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.

  • Measurement : Measure the luminescence using a plate-reading luminometer. The amount of light produced is directly proportional to MAO activity.

  • Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Serotonin 5-HT1A Receptor Radioligand Binding Assay

This competitive binding assay determines the affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.[3][4]

  • Membrane Preparation : Prepare cell membranes from a cell line expressing the human 5-HT1A receptor.

  • Assay Buffer : Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

  • Reaction Mixture : In a 96-well plate, combine the cell membrane preparation, the radioligand (e.g., [³H]8-OH-DPAT), and the test compound at various concentrations.

  • Incubation : Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration : Terminate the incubation by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Washing : Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting : Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis : Determine the specific binding at each test compound concentration and calculate the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cholinesterase (AChE and BuChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method measures the activity of cholinesterases by detecting the product of the enzymatic reaction.[5]

  • Reagent Preparation : Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective enzyme (AChE or BuChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Setup : In a 96-well plate, add the test compound at various concentrations and the enzyme solution.

  • Pre-incubation : Pre-incubate the enzyme with the test compound for a short period (e.g., 15 minutes).

  • Reaction Initiation : Add DTNB and the substrate (ATCI or BTCI) to initiate the reaction.

  • Measurement : Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.

Conclusion

While direct experimental data on this compound derivatives is limited in the public domain, the analysis of structurally related compounds strongly suggests that their primary biological targets are likely to be monoamine oxidases (particularly MAO-B), the serotonin 5-HT1A receptor, and cholinesterases. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to initiate further investigation into this promising class of compounds. The high potency and selectivity observed in some of the analogous structures underscore the therapeutic potential of the chroman scaffold and warrant the synthesis and biological evaluation of novel this compound derivatives.

References

Comparative Analysis of Bacterial Cross-Resistance Profiles: A Methodological Guide for Chroman Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive cross-resistance profile for the specific compound 7-Bromochroman-4-amine is not available in publicly accessible scientific literature. This guide, therefore, provides a framework for evaluating the cross-resistance of novel antibacterial compounds, using data from the broader class of chroman-4-one and 4H-chromen-4-one derivatives as illustrative examples. This document is intended for researchers, scientists, and drug development professionals to aid in the systematic evaluation of new antimicrobial candidates.

Comparative Antibacterial Activity of Chroman-4-one and 4H-Chromen-4-one Derivatives

While specific data for this compound is unavailable, studies on related chroman-4-one and 4H-chromen-4-one scaffolds have demonstrated promising activity against drug-resistant Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[1] Some of these derivatives have shown significant potency, with Minimum Inhibitory Concentrations (MICs) ranging from 0.008 to 1 μg/mL against certain Staphylococcal strains, in some cases outperforming standard treatments like vancomycin and linezolid.[1] Structure-activity relationship (SAR) studies have indicated that hydrophobic substituents and hydrogen bond donors/acceptors on the chromanone scaffold can enhance antibacterial activity.[2]

The following table summarizes representative MIC data for this class of compounds against various bacterial strains, illustrating how such data would be presented.

Compound ClassRepresentative Compound(s)Bacterial StrainResistance ProfileMIC (µg/mL)Reference CompoundMIC (µg/mL)
4H-Chromen-4-one Derivatives Compounds 16, 18-20S. aureus (MRSA)Methicillin-Resistant0.008 - 1Vancomycin>1 (Typical)
Other Gram-positive pathogensMultidrug-Resistant0.008 - 1Linezolid>1 (Typical)
5,7-dihydroxy-4-chromanones Compounds 5d, 5f, 5h, 5jS. aureus (MRSA)Methicillin-Resistant3.13 - 6.25--
E. faecalis----
B. subtilis----

Note: This table is a composite representation based on available literature for the broader class of chroman derivatives and is intended for illustrative purposes.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible data on antibacterial activity and cross-resistance.

The MIC, the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism, is a fundamental measure of antibacterial potency.[3][4] The broth microdilution method is a standard procedure for determining MIC values.[1][4][5]

Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum:

    • Select well-isolated colonies of the test bacterium from an agar plate culture.

    • Prepare a standardized inoculum by suspending the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

    • Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium to achieve a range of desired concentrations.[5]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the prepared bacterial suspension.

    • Include a positive control (bacteria in broth without the antimicrobial agent) and a negative control (broth only) on each plate.

    • Incubate the plates at 35-37°C for 16-20 hours.[1][5]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.[1][3][4]

To determine if resistance to the test compound confers resistance to other known antibiotics, a cross-resistance assay is performed.[7][8]

Protocol: Cross-Resistance Assay

  • Generation of Resistant Mutants (if not using clinical isolates):

    • Induce resistance in a susceptible bacterial strain by serially passaging it in sub-inhibitory concentrations of the test compound (e.g., this compound).

    • Alternatively, resistant mutants can be selected by plating a large bacterial population on agar containing the compound at a concentration above its MIC.

  • MIC Determination for a Panel of Antibiotics:

    • Using the broth microdilution method described above, determine the MICs of a panel of clinically relevant antibiotics against both the original, susceptible (parent) strain and the resistant mutant strain.

    • The antibiotic panel should include agents with different mechanisms of action to provide a broad cross-resistance profile.

  • Analysis and Interpretation:

    • Compare the MIC values of the different antibiotics for the parent strain and the resistant strain.

    • A significant increase (typically ≥4-fold) in the MIC of another antibiotic for the resistant strain compared to the parent strain indicates cross-resistance.[8]

Visualizations

Diagrams are provided to illustrate the experimental workflow and a potential mechanism of bacterial resistance.

experimental_workflow cluster_mic MIC Determination cluster_cross_resistance Cross-Resistance Assessment prep_inoculum Prepare Standardized Bacterial Inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Test Compound prep_dilutions->inoculate_plate incubate_mic Incubate at 37°C for 18-20h inoculate_plate->incubate_mic read_mic Determine MIC incubate_mic->read_mic parent_strain Parent (Susceptible) Bacterial Strain generate_resistant Generate Resistant Mutant (Serial Passage) parent_strain->generate_resistant mic_panel_parent Determine MIC of Antibiotic Panel parent_strain->mic_panel_parent resistant_strain Resistant Mutant Strain generate_resistant->resistant_strain mic_panel_resistant Determine MIC of Antibiotic Panel resistant_strain->mic_panel_resistant compare_mic Compare MICs and Identify Cross-Resistance mic_panel_parent->compare_mic mic_panel_resistant->compare_mic

Caption: Experimental workflow for determining MIC and assessing cross-resistance.

efflux_pump_pathway cluster_cell Bacterial Cell cluster_membrane Cell Membrane antibiotic_out Antibiotic antibiotic_in Antibiotic antibiotic_out->antibiotic_in Entry efflux_pump Efflux Pump (e.g., RND family) antibiotic_in->efflux_pump Binding efflux_pump->antibiotic_out Extrusion adp ADP + Pi efflux_pump->adp atp ATP atp->efflux_pump Energy

Caption: Generalized signaling pathway of an antibiotic efflux pump.

Potential Mechanisms of Resistance

Cross-resistance often arises from a single mechanism conferring resistance to multiple antimicrobial agents.[8] A common mechanism is the overexpression of multidrug efflux pumps, which are transport proteins that actively extrude a wide range of structurally diverse compounds from the bacterial cell.[9][10][11] These pumps can be encoded on mobile genetic elements, facilitating their spread among bacterial populations.[11] Other resistance mechanisms include enzymatic modification or degradation of the drug, and modification of the drug's target site.[12]

References

Unveiling the Neuroprotective Promise of Chroman-4-Amine Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel neuroprotective agents is a paramount challenge. Within the diverse landscape of heterocyclic compounds, the chroman scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide array of biological activities. This guide provides a comparative analysis of the neuroprotective potential of different chroman-4-amine isomers, synthesizing available data to illuminate structure-activity relationships and guide future research.

While direct comparative studies on the neuroprotective effects of various chroman-4-amine isomers are limited in publicly available literature, this guide collates and analyzes data from structurally related chroman derivatives to provide a predictive framework. The focus remains on key metrics of neuroprotection, including the inhibition of enzymes implicated in neurodegeneration and the protection against oxidative stress-induced neuronal cell death.

Quantitative Comparison of Chroman Derivatives

To facilitate a clear comparison of the neuroprotective and related biological activities of various chroman derivatives, the following table summarizes key quantitative data from available studies. It is important to note that the direct comparison of chroman-4-amine isomers is extrapolated from data on closely related chroman-4-one and other chroman analogues due to a lack of specific comparative studies on the target isomers.

Compound ClassDerivative/IsomerTarget/AssayPotency (IC50/EC50)Source
Chroman-4-one (-)-2-(n-Pentyl)chroman-4-oneSIRT2 Inhibition1.5 µM[1][2]
(+)-2-(n-Pentyl)chroman-4-oneSIRT2 Inhibition4.5 µM[1][2]
Flavanone (Chroman Core) (+)-PinocembrinOGD/R-induced injury in HT22 cellsNeuroprotective at 6.25-50 µM[3]
(-)-PinocembrinOGD/R-induced injury in HT22 cellsNeuroprotective at 12.5-50 µM[3]
Schisandrin B (Stereoisomers) (+)-Isomer 2GSK-3β Inhibition80 nM[4]
(-)-Isomer 2GSK-3β Inhibition70 nM[4]
(+)-Isomer 1GSK-3β Inhibition340 nM[4]
(-)-Isomer 1GSK-3β Inhibition290 nM[4]

Deciphering the Neuroprotective Mechanisms: Key Signaling Pathways

The neuroprotective effects of chroman derivatives are often attributed to their ability to modulate specific signaling pathways involved in neuronal survival and pathology. While pathways for chroman-4-amine isomers are not yet fully elucidated, research on related compounds points towards several key mechanisms.

One of the primary targets is the inhibition of enzymes that play a role in neurodegenerative diseases. For instance, certain chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in the pathology of diseases like Parkinson's and Huntington's.[1][2] Inhibition of SIRT2 is considered a promising therapeutic strategy for these conditions.

Another critical pathway involves the modulation of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in the hyperphosphorylation of tau proteins, a hallmark of Alzheimer's disease.[4] Stereoisomers of Schisandrin B, which possess a dibenzocyclooctadiene lignan structure, have been shown to be potent and selective ATP-competitive GSK-3β inhibitors, thereby preventing tau hyperphosphorylation and alleviating cognitive deficits in animal models.[4]

Furthermore, the antioxidant properties of chroman derivatives contribute significantly to their neuroprotective potential by combating oxidative stress, a common factor in neurodegeneration.

Neuroprotective_Signaling_Pathways cluster_0 Neurodegenerative Insult cluster_1 Chroman-4-Amine Isomers (Hypothesized Action) cluster_2 Cellular Response Oxidative_Stress Oxidative Stress Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage Enzyme_Dysregulation Enzyme Dysregulation (e.g., SIRT2, GSK-3β) Enzyme_Dysregulation->Neuronal_Damage Chroman_Isomer Chroman-4-Amine Isomer Chroman_Isomer->Oxidative_Stress Antioxidant Activity Chroman_Isomer->Enzyme_Dysregulation Enzyme Inhibition Neuroprotection Neuroprotection & Cell Survival Chroman_Isomer->Neuroprotection

Hypothesized neuroprotective mechanism of chroman-4-amine isomers.

Experimental Protocols for Assessing Neuroprotective Potential

The evaluation of the neuroprotective potential of chroman-4-amine isomers relies on a battery of in vitro and in vivo assays. Below are detailed methodologies for key experiments commonly cited in the field.

In Vitro SIRT2 Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of Sirtuin 2.

  • Reagents and Materials : Recombinant human SIRT2 enzyme, fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®-SIRT2), NAD+, Trichostatin A (a broad-spectrum HDAC inhibitor), assay buffer, and the test compounds (chroman-4-amine isomers).

  • Procedure :

    • The test compounds are serially diluted in the assay buffer.

    • The SIRT2 enzyme is pre-incubated with the test compound and NAD+ for a specified time at 37°C.

    • The fluorogenic substrate is added to initiate the reaction.

    • The reaction is allowed to proceed for a set time at 37°C.

    • A developer solution containing Trichostatin A is added to stop the SIRT2 reaction and generate a fluorescent signal from the deacetylated substrate.

    • The fluorescence is measured using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis : The percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1][2]

SIRT2_Inhibition_Assay_Workflow Start Start: Prepare Reagents Serial_Dilution Serially Dilute Chroman-4-Amine Isomers Start->Serial_Dilution Pre_incubation Pre-incubate SIRT2 Enzyme, Test Compound, and NAD+ Serial_Dilution->Pre_incubation Reaction_Initiation Add Fluorogenic Substrate Pre_incubation->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Stop Add Developer Solution (with Trichostatin A) Incubation->Reaction_Stop Measurement Measure Fluorescence Reaction_Stop->Measurement Data_Analysis Calculate % Inhibition and IC50 Value Measurement->Data_Analysis End End Data_Analysis->End

Workflow for the in vitro SIRT2 inhibition assay.
Neuronal Cell Viability Assay (MTT Assay)

This assay is used to assess the protective effect of compounds against a neurotoxic insult.

  • Cell Culture : A neuronal cell line (e.g., HT22 or SH-SY5Y) is cultured in appropriate media and seeded into 96-well plates.

  • Treatment :

    • Cells are pre-treated with various concentrations of the chroman-4-amine isomers for a specific duration.

    • A neurotoxic agent (e.g., glutamate, hydrogen peroxide, or amyloid-beta peptide) is then added to induce cell death.

    • Control wells include cells treated with the vehicle, the neurotoxin alone, and the test compound alone.

  • MTT Incubation : After the treatment period, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated to allow viable cells to metabolize MTT into formazan crystals.

  • Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : Cell viability is expressed as a percentage of the control (untreated) cells. The neuroprotective effect is determined by the ability of the compound to increase cell viability in the presence of the neurotoxin.

Future Directions and Conclusion

The existing body of research strongly suggests that the chroman scaffold is a promising starting point for the development of novel neuroprotective agents. The stereochemistry of these molecules, as evidenced by studies on related compounds, likely plays a crucial role in their biological activity.[3][4][5] The subtle differences in the three-dimensional arrangement of atoms in different isomers can significantly impact their interaction with biological targets, leading to variations in efficacy and selectivity.

To fully unlock the potential of chroman-4-amine derivatives, future research should focus on the systematic synthesis and comparative neuroprotective screening of their various isomers (enantiomers and diastereomers). Such studies will be instrumental in establishing clear structure-activity relationships and identifying the most potent and selective neuroprotective candidates for further preclinical and clinical development. The experimental protocols outlined in this guide provide a robust framework for conducting these essential investigations.

References

A Comparative Guide to Evaluating Novel Anticancer Agents: A Case Study Framework for 7-Bromochroman-4-amine Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, there is no publicly available experimental data on the anticancer activity of 7-Bromochroman-4-amine. This guide, therefore, serves as a comprehensive framework for researchers to conduct a head-to-head comparison of this or other novel compounds against well-established anticancer drugs. The provided data on known anticancer drugs is for comparative context.

Introduction

The quest for novel anticancer therapeutics with improved efficacy and reduced side effects is a cornerstone of oncological research. This compound is a synthetic compound with a chroman scaffold, a structure found in various biologically active molecules. While its specific anticancer potential remains to be elucidated, a systematic comparison with established drugs is essential to determine its therapeutic promise. This guide outlines the experimental framework for such a comparison, using Doxorubicin, Paclitaxel, and Cisplatin as benchmarks.

Mechanisms of Action of Known Anticancer Drugs

A thorough understanding of the mechanisms of action of established anticancer drugs is crucial for contextualizing the activity of a novel compound.

  • Doxorubicin: This anthracycline antibiotic exhibits a multi-faceted mechanism of action. It intercalates into DNA, inhibiting the progression of topoisomerase II, which leads to DNA double-strand breaks and the cessation of replication.[1] Doxorubicin also generates reactive oxygen species (ROS), causing damage to cellular membranes, DNA, and proteins.[2][3][4]

  • Paclitaxel: As a member of the taxane family, paclitaxel's primary mechanism involves the stabilization of microtubules.[5][6][] By binding to the β-tubulin subunit, it prevents the disassembly of microtubules, which is essential for mitotic spindle formation. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][8]

  • Cisplatin: This platinum-based drug exerts its cytotoxic effects by forming covalent DNA adducts.[9] After entering the cell, it becomes aquated and binds to the N7 position of purine bases, primarily guanine.[10] This leads to intrastrand and interstrand DNA crosslinks, which distort the DNA helix, inhibit DNA replication and transcription, and ultimately trigger apoptosis.[11][12][13]

Data Presentation: A Framework for Comparative Analysis

To facilitate a direct and quantitative comparison, experimental data should be organized into clear and concise tables. The following tables provide a template for summarizing the in vitro and in vivo efficacy of this compound against known anticancer drugs.

Table 1: In Vitro Cytotoxicity (IC50, µM) in Various Cancer Cell Lines

CompoundCell Line 1 (e.g., MCF-7 - Breast)Cell Line 2 (e.g., A549 - Lung)Cell Line 3 (e.g., HCT116 - Colon)Cell Line 4 (e.g., HeLa - Cervical)
This compoundExperimental DataExperimental DataExperimental DataExperimental Data
DoxorubicinReference DataReference DataReference DataReference Data
PaclitaxelReference DataReference DataReference DataReference Data
CisplatinReference DataReference DataReference DataReference Data

Table 2: Apoptosis Induction in a Representative Cancer Cell Line (e.g., A549)

CompoundConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
This compoundExperimental Conc. 1Experimental DataExperimental Data
Experimental Conc. 2Experimental DataExperimental Data
DoxorubicinReference Conc. 1Reference DataReference Data
Reference Conc. 2Reference DataReference Data

Table 3: In Vivo Antitumor Efficacy in Xenograft Model

Treatment GroupAnimal Model (e.g., BALB/c nude mice with A549 xenografts)Dosage and ScheduleTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle ControlModel DetailsVehicle Details0Baseline
This compoundModel DetailsExperimental DosageExperimental DataExperimental Data
DoxorubicinModel DetailsReference DosageReference DataReference Data

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating reliable comparative data.

In Vitro Assays

1. MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound and reference drugs for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[14]

2. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

In Vivo Assays

1. Xenograft Tumor Model

This in vivo model is crucial for evaluating the antitumor efficacy of a compound in a living organism.

  • Cell Preparation: Culture the desired cancer cell line (e.g., A549) to 80-90% confluency. Harvest and resuspend the cells in a sterile solution like PBS or a mixture with Matrigel.

  • Animal Implantation: Subcutaneously inject 5 x 10^6 cells into the flank of immunocompromised mice (e.g., 6-8 week old female athymic nude mice).[16]

  • Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions 2-3 times per week using calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[16]

  • Compound Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups and begin administration of the test compound and reference drugs according to the desired dosage and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, calculate the percentage of tumor growth inhibition.

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams are powerful tools for visualizing complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified styling guidelines.

G cluster_dox Doxorubicin Mechanism of Action Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS Damage DNA Damage & Strand Breaks DNA->Damage TopoII->Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Doxorubicin's multifaceted mechanism of action.

G cluster_pac Paclitaxel Mechanism of Action Pac Paclitaxel Tubulin Binds to β-tubulin Pac->Tubulin Microtubule Microtubule Stabilization Tubulin->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Paclitaxel's mechanism via microtubule stabilization.

G cluster_cis Cisplatin Mechanism of Action Cis Cisplatin Activation Intracellular Aquation Cis->Activation DNA_Binding Binds to DNA (N7 of Guanine) Activation->DNA_Binding Crosslinks Intra/Interstrand Crosslinks DNA_Binding->Crosslinks Replication_Block Inhibition of DNA Replication & Transcription Crosslinks->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

Caption: Cisplatin's mechanism through DNA adduct formation.

G cluster_workflow In Vitro Anticancer Assay Workflow cluster_assays Assays Start Cancer Cell Culture Seed Seed Cells in Multi-well Plates Start->Seed Treat Treat with Compound (e.g., this compound) Seed->Treat Incubate Incubate (24-72h) Treat->Incubate MTT MTT Assay for Viability Incubate->MTT Apoptosis Annexin V/PI for Apoptosis Incubate->Apoptosis Data Data Analysis (IC50, % Apoptosis) MTT->Data Apoptosis->Data

References

Safety Operating Guide

Proper Disposal of 7-Bromochroman-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 7-Bromochroman-4-amine is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for this halogenated organic compound is essential to minimize risks and ensure compliance with regulatory standards. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] The recommended procedure involves segregation, proper labeling, and transfer to a licensed professional waste disposal service, which will typically use incineration for final destruction.[1]

Immediate Safety Precautions

Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE). All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1] An eyewash station and safety shower should be readily accessible.

In the event of exposure, follow these first-aid measures:

  • Skin Contact: Wash the affected area thoroughly with soap and water and remove contaminated clothing.[2][3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2][3]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, give oxygen.[2][4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[3][5] In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound to medical personnel.[3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[3][4]
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact, as the compound may be harmful if absorbed through the skin.[4][6]
Body Protection A flame-resistant lab coat or impervious clothingProtects against accidental spills and contamination of personal clothing.[3][4][6]
Respiratory Protection A certified respirator (if not in a fume hood)Minimizes the risk of inhaling dust particles, which may cause respiratory irritation.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.

Step 1: Waste Segregation

It is crucial to segregate halogenated organic waste from all other waste streams to prevent dangerous reactions and facilitate compliant disposal.[1][3]

  • Designate a Specific Waste Container: Use a dedicated, properly labeled container for this compound waste. The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, leak-proof lid.[1][3]

  • Halogenated Waste Stream: This compound must be disposed of as halogenated organic waste.[1] Do not mix it with non-halogenated organic solvents, as this increases disposal costs and complexity.[1]

  • Avoid Mixing Incompatibles: Do not mix this compound waste with acids, bases, or strong oxidizing agents.[1]

Step 2: Container Labeling

Properly label all waste containers with the following information:

  • The words "Hazardous Waste".[1]

  • The full chemical name: "this compound".[1]

  • A clear indication that it is a "Halogenated Organic Compound".[7]

  • The concentration of the contents.[7]

Step 3: Storage

Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[1]

  • Secondary Containment: The waste container should be placed in a secondary containment bin to catch any potential leaks.[1]

  • Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[1]

  • Storage Conditions: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[7]

Step 4: Spill Management

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

  • Evacuate and Secure: Alert others in the laboratory and restrict access to the spill area.[3]

  • Don PPE: Wear the appropriate PPE, including respiratory protection if necessary.[3]

  • Contain and Absorb: For liquid spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill.[7] For solid spills, carefully sweep the material. Avoid creating dust.[5]

  • Collect Waste: Carefully scoop the absorbed material or swept solid into a labeled hazardous waste container.[3][7]

  • Decontaminate: Clean the spill area with soap and water or another suitable solvent. All cleanup materials must be disposed of as hazardous waste.[3][7]

Step 5: Final Disposal

Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Don Appropriate PPE B Handle in a Ventilated Area A->B C Use Designated Halogenated Organic Waste Container B->C D Label Container Correctly: 'Hazardous Waste' 'this compound' C->D E Store in a Secure Satellite Accumulation Area (SAA) D->E F Use Secondary Containment E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G S1 Evacuate and Secure Area S2 Don Full PPE S1->S2 S3 Contain and Absorb Spill S2->S3 S4 Collect Contaminated Material into Hazardous Waste Container S3->S4

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.